molecular formula C12H13NO5 B1589366 Ethyl 4-(2-nitrophenyl)-3-oxobutanoate CAS No. 66073-33-4

Ethyl 4-(2-nitrophenyl)-3-oxobutanoate

Cat. No.: B1589366
CAS No.: 66073-33-4
M. Wt: 251.23 g/mol
InChI Key: NEVSSHAHYYYAKX-UHFFFAOYSA-N
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Description

Ethyl 4-(2-nitrophenyl)-3-oxobutanoate (CAS 66073-33-4) is a high-purity β-ketoester compound supplied for advanced research and development applications. This chemical serves as a versatile synthetic intermediate, with its structure featuring both ketone and ester functional groups adjacent to a 2-nitrophenyl moiety, making it a valuable precursor in organic synthesis and medicinal chemistry research. The core research value of this compound lies in its role as a key building block for the synthesis of more complex molecules. Its structural features are commonly investigated for the development of novel pharmaceutical candidates. Related phenylhydrazone derivatives of ethyl acetoacetate have been synthesized and evaluated for their antiplatelet activities, showing potency against aggregation induced by agonists like Arachidonic Acid (AA) and Adenosine Diphosphate (ADP) . Researchers value this scaffold for exploring structure-activity relationships in drug discovery. Specifications: • CAS Number: 66073-33-4 • Molecular Formula: C 12 H 13 NO 5 • Molecular Weight: 251.24 g/mol • Purity: ≥ 95% • MDL Number: MFCD01926658 Handling & Safety: This product is for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines. Storage: Store sealed in a dry, cool place at room temperature .

Properties

IUPAC Name

ethyl 4-(2-nitrophenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-2-18-12(15)8-10(14)7-9-5-3-4-6-11(9)13(16)17/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVSSHAHYYYAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446157
Record name Ethyl 4-(2-nitrophenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66073-33-4
Record name Ethyl 4-(2-nitrophenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(2-nitrophenyl)-3-oxobutanoate (CAS: 66073-33-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(2-nitrophenyl)-3-oxobutanoate is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a β-keto ester functional group and an ortho-substituted nitroaromatic ring, makes it a valuable precursor for the synthesis of a variety of heterocyclic scaffolds. Notably, this compound serves as a key building block for the construction of indole and indoline frameworks, which are core components of numerous biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a particular focus on its role in the development of novel therapeutics.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are crucial for its characterization and use in synthesis. While some physical properties are not widely reported in the literature, a summary of its key identifiers and predicted data is provided below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 66073-33-4[1][2]
Molecular Formula C₁₂H₁₃NO₅[1][2]
Molecular Weight 251.24 g/mol [3]
IUPAC Name This compound[1]
Synonyms 3-keto-4-(2-nitrophenyl)butyric acid ethyl ester, ETHYL 4-(2-NITROPHENYL)ACETOACETATE[1][2]
Appearance Light-yellow liquid (predicted)[4]
Storage Sealed in a dry place at room temperature[3]
Spectroscopic Analysis

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Keto Tautomer
Ethyl -CH₃~1.25Triplet3Ha
Methylene (-COCH₂CO-)~3.80Singlet2Hc
Ethyl -OCH₂-~4.20Quartet2Hb
Benzyl -CH₂-~4.35Singlet2Hd
Aromatic~7.40-8.10Multiplet4He
Enol Tautomer
Ethyl -CH₃~1.30Triplet3Ha'
Ethyl -OCH₂-~4.25Quartet2Hb'
Vinyl =CH-~5.60Singlet1Hc'
Benzyl -CH₂-~4.10Singlet2Hd'
Aromatic~7.40-8.10Multiplet4He'
Enol -OH~12.0Broad Singlet1Hf'

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Assignment
Ethyl -C H₃~14.1
Benzyl -C H₂-~45.0
Methylene (-COC H₂CO-)~50.0
Ethyl -OC H₂-~61.5
Aromatic C -H~124-134
Aromatic C -NO₂~149.0
Aromatic C -CH₂~132.0
Ester C =O~167.0
Ketone C =O~201.0

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group
~3000-2850C-H (aliphatic) stretch
~1745C=O (ester) stretch
~1720C=O (ketone) stretch
~1525N-O (nitro) asymmetric stretch
~1350N-O (nitro) symmetric stretch
~1200C-O (ester) stretch

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the alkylation of ethyl acetoacetate.[6][7] This reaction involves the deprotonation of the acidic α-carbon of ethyl acetoacetate to form a nucleophilic enolate, which then undergoes an Sₙ2 reaction with a suitable 2-nitrobenzyl halide.[8]

Experimental Protocol: Alkylation of Ethyl Acetoacetate

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • Ethyl acetoacetate

  • 2-Nitrobenzyl bromide (or chloride)

  • Sodium ethoxide (or another suitable base like potassium carbonate)

  • Anhydrous ethanol (or another suitable solvent like DMF or acetone)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol. Cool the solution to 0 °C in an ice bath. To this solution, add ethyl acetoacetate (1.0 equivalent) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Dissolve 2-nitrobenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous ethanol. Add this solution dropwise to the enolate mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Remove the ethanol under reduced pressure. Add water and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

G cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification A Dissolve NaOEt in anhydrous ethanol B Cool to 0 °C A->B C Add Ethyl Acetoacetate B->C D Add 2-Nitrobenzyl Bromide solution at 0 °C C->D E Warm to RT and stir for 12-24h D->E F Monitor by TLC E->F G Quench with aq. NH₄Cl F->G H Remove solvent G->H I Extract with Et₂O H->I J Dry and concentrate I->J K Purify by column chromatography or distillation J->K

Synthesis Workflow Diagram

Key Reactions and Applications in Drug Development

The synthetic utility of this compound primarily stems from the reactivity of its nitro group and the dicarbonyl moiety. A key transformation is its reductive cyclization to form indole derivatives.

Reductive Cyclization to Indole Scaffolds

The ortho-nitro group can be readily reduced to an amine, which can then undergo an intramolecular condensation with the adjacent ketone to form an indole ring. This transformation is a powerful method for the synthesis of substituted indoles.[9][10]

A notable application of this chemistry is in the synthesis of intermediates for melanin-concentrating hormone receptor 1 (MCHr1) antagonists, which are being investigated for the treatment of obesity and anxiety.[11] In this context, this compound (38) is subjected to catalytic hydrogenation. This process achieves both the reduction of the nitro group and the cyclization to form the indole (39), which can be further reduced in a one-pot procedure to the corresponding indoline derivative (40).[11]

G cluster_0 Reductive Cyclization Pathway start This compound (38) intermediate Ethyl 2-(1H-indol-2-yl)acetate (39) start->intermediate Catalytic Hydrogenation (e.g., Pd/C, H₂) product Ethyl 2-(2,3-dihydro-1H-indol-2-yl)acetate (40) (MCHr1 Antagonist Intermediate) intermediate->product Further Hydrogenation

Reductive Cyclization to an Indoline Intermediate.[11]

This reductive cyclization strategy highlights the importance of this compound as a precursor to valuable heterocyclic systems in pharmaceutical research.

Safety Information

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it must be handled with the care appropriate for a novel research chemical, and a thorough risk assessment should be conducted before use. Based on the functional groups present, the following hazards should be anticipated:

  • Nitroaromatic Compounds: Can be toxic and are often skin and eye irritants. They may also be oxidizing agents.

  • β-Keto Esters: Generally have low to moderate toxicity but can be irritating to the eyes and skin.

Recommended Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation, ingestion, and skin contact.

  • Keep away from heat, sparks, and open flames.[12]

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its ability to serve as a precursor for indole and indoline scaffolds through reductive cyclization makes it a compound of significant interest to the drug development community.[11] The synthetic routes to this compound are straightforward, relying on classical organic reactions. While detailed physicochemical and safety data are still emerging, its utility in constructing complex heterocyclic systems for medicinal chemistry applications is clear.

References

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An In-depth Technical Guide to Ethyl 4-(2-nitrophenyl)-3-oxobutanoate: Properties, Reactivity, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-(2-nitrophenyl)-3-oxobutanoate is a pivotal chemical intermediate whose structural features—a β-ketoester moiety and an ortho-substituted nitroaromatic ring—make it a highly versatile building block in modern organic synthesis. Its strategic importance is most pronounced in the construction of complex heterocyclic scaffolds, particularly indoles, which are prevalent in a vast array of pharmaceuticals and biologically active compounds. This technical guide provides a comprehensive exploration of the physical and chemical properties of this compound, delves into its characteristic reactivity, outlines key synthetic protocols, and discusses its applications in the field of drug development. This document is intended to serve as an essential resource for researchers, scientists, and professionals engaged in synthetic chemistry and pharmaceutical research, offering both foundational knowledge and practical insights into the utilization of this valuable compound.

Introduction and Chemical Identity

This compound, identified by the CAS Number 66073-33-4, is an organic compound that belongs to the class of β-keto esters.[1] Its molecular structure is characterized by a butanoate chain with a keto group at the C3 position and a 2-nitrophenyl substituent at the C4 position. This unique arrangement of functional groups imparts a rich and versatile chemical reactivity, making it a valuable precursor for a variety of more complex molecules.[2][3] The presence of the β-ketoester system allows for classic transformations such as keto-enol tautomerism and facile enolate formation, while the 2-nitrophenyl group can participate in reactions such as reduction or serve as a directing group in cyclization strategies.[4][5]

The primary utility of this compound in the pharmaceutical landscape lies in its role as a key intermediate.[6] Specifically, it is a precursor for the synthesis of hydrazones via reactions like the Japp-Klingemann reaction, which can then be cyclized to form indole rings through the celebrated Fischer indole synthesis.[4][7][8] The indole nucleus is a core structural motif in numerous natural products and pharmaceutical agents, including anti-migraine drugs of the triptan class.[8][9] This guide will provide the necessary technical details to harness the synthetic potential of this important building block.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its effective use in a laboratory setting. These properties dictate handling, storage, purification, and characterization procedures.

Physical Properties

The macroscopic properties of this compound are summarized in the table below. While specific experimental data for properties like melting and boiling points are not widely published, typical values for similar β-keto esters suggest it is likely a high-boiling liquid or a low-melting solid at room temperature.[10][11]

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 66073-33-4[1][12]
Molecular Formula C₁₂H₁₃NO₅[1][12]
Molecular Weight 251.24 g/mol [12]
Appearance Light-yellow liquid or solid[13]
Storage Sealed in a dry place at room temperature[12][14]
Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below is a description of the expected spectral data based on its molecular structure.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals corresponding to the different proton environments. The ethyl ester group would present as a triplet around 1.2-1.3 ppm (CH₃) and a quartet around 4.1-4.2 ppm (CH₂). The methylene protons (C4-H₂) adjacent to the aromatic ring and the methine proton (C2-H₂) would likely appear as singlets or multiplets in the 3.5-4.5 ppm range. The aromatic protons of the 2-nitrophenyl group would exhibit complex splitting patterns in the 7.0-8.2 ppm region.

  • Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups.[15][16]

    • ~1740 cm⁻¹ : A strong absorption band corresponding to the C=O stretching vibration of the ester carbonyl group.

    • ~1720 cm⁻¹ : A strong absorption band for the C=O stretching of the ketone carbonyl group.

    • ~1520 cm⁻¹ and ~1350 cm⁻¹ : Two strong bands representing the asymmetric and symmetric stretching vibrations of the nitro group (N-O).

    • ~2850-3000 cm⁻¹ : C-H stretching vibrations for the aliphatic protons.

    • ~1100-1300 cm⁻¹ : C-O stretching vibrations of the ester group.

  • Mass Spectrometry : In a mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z ratio of 251.[17] Common fragmentation patterns for β-keto esters include α-cleavage and McLafferty rearrangements, leading to characteristic fragment ions.[17] Expected fragments could include the loss of the ethoxy group (•OCH₂CH₃) resulting in a peak at m/z 206, and cleavage of the bond between the carbonyl carbon and the methylene group attached to the phenyl ring.

Chemical Reactivity and Synthetic Pathways

The synthetic utility of this compound is rooted in the reactivity of its β-ketoester and nitrophenyl moieties.

Japp-Klingemann Reaction

A cornerstone of its application is the Japp-Klingemann reaction.[4][18] This reaction converts β-keto esters into hydrazones upon reaction with an aryl diazonium salt.[19] The reaction proceeds via the formation of an enolate, which attacks the diazonium salt. The resulting azo intermediate is unstable and undergoes hydrolysis and decarboxylation (or cleavage of the acyl group in the case of esters) to yield the more stable hydrazone.[4][20] This transformation is critical as it sets the stage for subsequent cyclization reactions.

Japp_Klingemann cluster_0 Japp-Klingemann Reaction KetoEster Ethyl 4-(2-nitrophenyl) -3-oxobutanoate Enolate Enolate Intermediate KetoEster->Enolate Base Azo Azo Compound (Intermediate) Enolate->Azo Nucleophilic Attack Diazonium Aryl Diazonium Salt Diazonium->Azo Hydrazone Hydrazone Product Azo->Hydrazone Hydrolysis & Rearrangement

Caption: Mechanism of the Japp-Klingemann reaction.

Fischer Indole Synthesis

The hydrazone product from the Japp-Klingemann reaction is the direct precursor for the Fischer indole synthesis.[8][9] When heated in the presence of a Brønsted or Lewis acid catalyst, the hydrazone undergoes a[21][21]-sigmatropic rearrangement, followed by the elimination of ammonia, to form the aromatic indole ring.[8][22] This powerful reaction allows for the construction of a wide variety of substituted indoles, which are of immense interest in medicinal chemistry.[23][24]

Fischer_Indole cluster_1 Fischer Indole Synthesis Hydrazone Hydrazone (from Japp-Klingemann) Enamine Enamine Tautomer Hydrazone->Enamine Acid Catalyst (H⁺) Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Protonation Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization & Aminal Formation Diimine->Cyclization Indole Aromatic Indole Cyclization->Indole Elimination of NH₃

Caption: Key steps of the Fischer indole synthesis.

Experimental Protocols

Adherence to validated experimental protocols is crucial for achieving high yields and purity. The following sections provide generalized, step-by-step methodologies for the synthesis and analysis of this compound and its derivatives.

General Synthesis of this compound

The synthesis can be achieved via a Claisen-type condensation. A representative procedure is outlined below.

Protocol: Synthesis via Acylation of a Dianion

  • Reagent Preparation : In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve ethyl acetoacetate in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dianion Formation : Add one equivalent of a strong base, such as sodium hydride (NaH), portion-wise. Allow the mixture to stir for 30 minutes. Subsequently, add one equivalent of a second strong base, like n-butyllithium (n-BuLi), dropwise, maintaining the temperature at -78 °C. Stir for an additional 30 minutes to ensure complete formation of the dianion.

  • Acylation : Add a solution of 2-nitrobenzoyl chloride in anhydrous THF dropwise to the dianion solution. The reaction is typically rapid.

  • Quenching : After stirring for 1-2 hours, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up and Purification : Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Synthesis_Workflow cluster_2 Synthetic Workflow Start Start: Ethyl Acetoacetate + 2-Nitrobenzoyl Chloride Reaction Reaction: Dianion formation & Acylation (Anhydrous THF, -78°C) Start->Reaction Quench Quenching: Saturated NH₄Cl (aq) Reaction->Quench Extraction Extraction: Ethyl Acetate Quench->Extraction Purification Purification: Column Chromatography Extraction->Purification Product Final Product: Ethyl 4-(2-nitrophenyl) -3-oxobutanoate Purification->Product

Caption: General workflow for synthesis and purification.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound is realized in its application as a versatile intermediate for creating pharmacologically relevant scaffolds.[2][3][25]

  • Precursor to Indole Derivatives : As detailed, its most significant application is in the synthesis of indoles via the Japp-Klingemann/Fischer indole synthesis sequence.[4][20] This pathway is a robust and widely used method for accessing the indole core, which is a privileged structure in medicinal chemistry, found in drugs for cancer, inflammation, and neurological disorders.[6][9]

  • Synthesis of Heterocyclic Compounds : Beyond indoles, the reactive nature of the β-ketoester allows for condensation reactions with various dinucleophiles to form other heterocyclic systems like pyrazoles, pyridines, and pyrimidines.[5] These heterocycles are also foundational to many pharmaceutical drugs.[2]

  • Building Block for Complex Molecules : The ability to selectively modify both the β-ketoester and the nitrophenyl moieties provides chemists with multiple handles for molecular elaboration, enabling the construction of complex target molecules in multi-step syntheses.[3][6]

Conclusion

This compound is a chemical intermediate of considerable strategic importance for researchers in organic synthesis and drug development. Its well-defined reactivity, particularly through the Japp-Klingemann and Fischer indole synthesis pathways, provides a reliable and efficient route to valuable indole-based scaffolds. The comprehensive data on its physical, spectroscopic, and chemical properties presented in this guide serves to empower scientists to fully leverage the synthetic potential of this versatile building block, accelerating the discovery and development of novel therapeutic agents.

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An In-depth Technical Guide to Ethyl 4-(2-nitrophenyl)-3-oxobutanoate: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate, a key chemical intermediate with significant potential for researchers, scientists, and professionals in drug development. We will delve into its core molecular attributes, explore its chemical reactivity, and contextualize its application as a strategic building block in the synthesis of complex pharmaceutical agents, including the burgeoning field of targeted protein degradation.

Core Molecular and Chemical Identity

This compound is a bifunctional organic molecule belonging to the class of β-keto esters. Its structure is characterized by an ethyl ester group, a ketone, and a 2-nitrophenyl substituent, which together impart a unique reactivity profile that is highly valuable in synthetic organic chemistry.

The presence of the β-dicarbonyl moiety allows for the existence of keto-enol tautomerism, a dynamic equilibrium that is fundamental to its reactivity. This feature enables the molecule to act as a versatile nucleophile in a variety of carbon-carbon bond-forming reactions, which are central to the construction of complex molecular scaffolds.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 66073-33-4[1][2][3]
Molecular Formula C₁₂H₁₃NO₅[1][2][3]
Molecular Weight 251.24 g/mol [2][3]
Synonyms 3-keto-4-(2-nitrophenyl)butyric acid ethyl ester[1]

Strategic Importance in Synthesis and Drug Development

The true value of this compound lies in its role as a versatile synthetic intermediate. Its classification as a "Protein Degrader Building Block" underscores its relevance in the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs).[2]

PROTACs are heterobifunctional molecules designed to bring a target protein of interest into proximity with an E3 ubiquitin ligase, leading to the protein's degradation.[4][5] These molecules typically consist of a warhead that binds the target protein, a ligand that binds an E3 ligase, and a chemical linker that connects the two. Building blocks like this compound are crucial for constructing these linkers or for functionalizing the warhead or E3 ligase ligand.

The diagram below illustrates the general architecture of a PROTAC and the potential role of a versatile building block.

PROTAC_Structure cluster_PROTAC PROTAC Molecule POI Target Protein (Protein of Interest) E3 E3 Ubiquitin Ligase Warhead Warhead Ligand Warhead->POI Binds Linker Linker Warhead->Linker Covalent Bond E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Covalent Bond E3_Ligand->E3 Binds Building_Block Building Block (e.g., this compound) Provides reactive handles for linker synthesis or functionalization. Building_Block->Linker Incorporated into

Caption: General architecture of a PROTAC molecule and the role of synthetic building blocks.

The 2-nitrophenyl group is of particular interest as the nitro moiety can be readily reduced to an amine. This transformation provides a key functional handle for subsequent chemical modifications, such as amide bond formation, which is a common strategy for assembling the linker and connecting the different components of a PROTAC molecule.

Exemplary Synthesis Protocol: Claisen Condensation

Objective: To synthesize a β-keto ester via the reaction of an ester and a ketone enolate.

Materials:

  • Ethyl acetate

  • 2-Nitrophenylacetone

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Toluene

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol.

  • Enolate Formation: To this solution, add 2-nitrophenylacetone dropwise while maintaining the temperature at approximately 50-60 °C. The formation of the corresponding enolate is the critical step.

  • Condensation: Following the addition, add an equimolar amount of ethyl acetate dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by a suitable technique, such as Thin-Layer Chromatography (TLC).

  • Quenching and Workup: After completion, cool the reaction mixture to room temperature and carefully pour it over a mixture of crushed ice and 1 M hydrochloric acid to neutralize the base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Structural Characterization: A Predictive Overview

The definitive structural confirmation of a synthesized molecule relies on spectroscopic analysis. For this compound, the key techniques would be Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As with the synthesis, specific spectral data for this compound is not publicly available. However, based on the analysis of closely related analogs, such as Ethyl 4-(2-chlorophenyl)-3-oxobutanoate, we can predict the key spectral features.[6][7]

¹H and ¹³C NMR Spectroscopy

A key feature in the NMR spectrum of β-keto esters is the presence of signals for both the keto and enol tautomers.[6] The relative integration of these signals can be used to determine the equilibrium ratio of the two forms, which is often influenced by the solvent used for analysis.

Predicted ¹H NMR Spectral Data (in CDCl₃):

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationTautomer
-CH₃ (ethyl)~1.2-1.4Triplet (t)3HKeto & Enol
-COCH₂CO-~3.6Singlet (s)2HKeto
Ar-CH₂-~4.0Singlet (s)2HKeto
-OCH₂- (ethyl)~4.1-4.3Quartet (q)2HKeto & Enol
=CH- (vinyl)~5.5Singlet (s)1HEnol
Ar-H~7.4-8.2Multiplet (m)4HKeto & Enol
-OH (enol)~12-13Broad Singlet (br s)1HEnol

Predicted ¹³C NMR Spectral Data (in CDCl₃):

The ¹³C NMR would show distinct signals for the carbonyl carbons of the ketone (~200 ppm) and ester (~170 ppm) in the keto form, as well as signals for the enolic double bond carbons and the aromatic carbons.

Mass Spectrometry

Mass spectrometry would be used to confirm the molecular weight of the compound. Electron Ionization (EI) would likely lead to characteristic fragmentation patterns.

Predicted Key Fragment Ions:

m/z (mass/charge ratio)Proposed Fragment IonFragmentation Pathway
251[C₁₂H₁₃NO₅]⁺Molecular Ion ([M]⁺)
206[M - •OCH₂CH₃]⁺Loss of ethoxy radical
178[M - •COOCH₂CH₃]⁺Loss of ethoxycarbonyl radical
136[C₇H₆NO₂]⁺Cleavage of the bond between the carbonyl carbon and the methylene group
122[C₇H₆NO]⁺Further fragmentation

Conclusion and Future Outlook

This compound is a strategically important chemical entity with high potential in medicinal chemistry and drug discovery. Its bifunctional nature, arising from the β-keto ester and the reactive nitro-aromatic system, makes it an ideal building block for creating complex molecular architectures. While detailed experimental data for this specific compound is not widely published, its properties and reactivity can be confidently inferred from well-established principles of organic chemistry and the study of analogous structures. As the field of targeted protein degradation continues to expand, the demand for versatile and intelligently designed building blocks like this compound is expected to grow, paving the way for the development of the next generation of therapeutics.

References

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  • Fallan, C., et al. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. (2022). National Center for Biotechnology Information. [Link]

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Ethyl 4-(2-nitrophenyl)-3-oxobutanoate: A Comprehensive Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(2-nitrophenyl)-3-oxobutanoate is a key chemical intermediate whose integrity is paramount for the successful synthesis of complex pharmaceutical compounds. This guide provides a detailed examination of the factors influencing its stability, potential degradation pathways, and scientifically grounded protocols for optimal storage and handling. By synthesizing principles from the chemistry of nitroaromatic compounds and β-keto esters, this document offers field-proven insights to ensure the long-term viability and reliability of this critical reagent in research and development settings.

Introduction: The Chemical Profile of this compound

This compound, with CAS number 66073-33-4, is a bifunctional organic molecule featuring a β-keto ester system and a nitroaromatic moiety.[1] This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly for creating heterocyclic systems and other complex molecular architectures.[2][3] However, these same functional groups are also the primary determinants of its chemical stability and dictate the necessary conditions for its storage and handling.

The molecule's reactivity is governed by two key structural features:

  • The β-Keto Ester Group: This functional group is characterized by the presence of an acidic α-hydrogen located between two carbonyl groups. This acidity facilitates enolate formation, making it a nucleophilic synthon in various C-C bond-forming reactions like alkylations and condensations.[4][5] It also predisposes the molecule to hydrolysis and subsequent decarboxylation.[4]

  • The ortho-Nitrophenyl Group: The nitro group is strongly electron-withdrawing, which influences the electronic properties of the entire molecule. This deactivates the aromatic ring towards electrophilic substitution but also makes the compound susceptible to nucleophilic attack and reduction.[6][7] The presence of this group significantly increases the acidity of the α-hydrogen in the β-keto ester system.

Understanding these inherent chemical properties is the first step toward developing a robust stability and storage protocol.

Predicted Degradation Pathways

While specific degradation studies on this compound are not extensively published, its chemical structure allows for the prediction of several primary degradation pathways based on well-established reaction mechanisms for its constituent functional groups.

Hydrolytic Cleavage and Decarboxylation

This is the most probable degradation pathway under aqueous conditions, especially when exposed to acidic or basic catalysts.

  • Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis, yielding the corresponding β-keto carboxylic acid, 4-(2-nitrophenyl)-3-oxobutanoic acid, and ethanol.

  • Decarboxylation: β-keto acids are notoriously unstable and readily undergo decarboxylation (loss of CO₂) upon gentle heating or in the presence of acid/base, resulting in the formation of 1-(2-nitrophenyl)propan-2-one.[4]

This two-step pathway represents a significant risk to the integrity of the compound if it is exposed to moisture, particularly at non-neutral pH.

cluster_0 Dominant Degradation Pathway A This compound B 4-(2-nitrophenyl)-3-oxobutanoic Acid (β-Keto Acid Intermediate) A->B + H₂O (Acid/Base Catalyzed) C 1-(2-nitrophenyl)propan-2-one B->C - CO₂ (Decarboxylation)

Caption: Predicted hydrolytic degradation pathway.

Reduction of the Nitro Group

Nitroaromatic compounds are known to be susceptible to reduction, which can occur under various conditions, including the presence of metal catalysts or reducing agents.[6][8] The nitro group (-NO₂) can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), or fully reduced to an amino (-NH₂) group. The formation of such impurities can complicate subsequent synthetic steps and introduce toxicological concerns.[7]

Photodegradation

Aromatic compounds containing nitro groups can absorb UV light, leading to photochemical reactions and degradation. While specific data for this compound is unavailable, it is a prudent practice to protect it from light to prevent the formation of unforeseen impurities.

Recommended Storage and Handling Protocols

Based on the chemical principles outlined above, a multi-faceted approach to storage and handling is required to ensure the long-term stability of this compound. Generic recommendations often suggest storing it sealed in a dry place at room temperature.[1] For critical applications and long-term storage, a more stringent protocol is advised.

ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerated) Reduces the rate of potential hydrolytic and thermal degradation pathways. While stable at room temperature for short periods, long-term storage should be under refrigeration.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen and moisture, preventing potential oxidative side reactions and minimizing the risk of hydrolysis.[9]
Moisture Tightly Sealed Container with Desiccant The primary degradation pathway is hydrolysis. A tightly sealed container, preferably purged with inert gas, is critical. Storing the container within a secondary enclosure with a desiccant provides an additional layer of protection.[10]
Light Amber Glass Vial or Dark Location Protects the compound from potential photodegradation due to its nitroaromatic structure.
pH Avoid Acidic or Basic Conditions The compound is most stable at a neutral pH. Avoid contact with strong acids or bases, which can catalyze rapid hydrolysis and decomposition.[9]

Experimental Workflow: Protocol for a Forced Degradation Study

To empirically validate the stability of a given batch of this compound and identify potential degradants, a forced degradation (or stress testing) study is indispensable. This protocol outlines a standard approach using High-Performance Liquid Chromatography (HPLC).

Objective

To assess the stability of this compound under various stress conditions and develop a stability-indicating analytical method.

Materials & Equipment
  • This compound

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • Photostability chamber

  • Forced-air oven

Step-by-Step Methodology
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Development of HPLC Method:

    • Develop an isocratic or gradient reverse-phase HPLC method capable of resolving the parent peak from any potential degradants. A mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is a good starting point.

    • Monitor the elution profile using a UV detector at a wavelength where the parent compound and expected degradants absorb (e.g., 254 nm).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60 °C. Withdraw aliquots at set time points (e.g., 1, 2, 4, 8 hours), neutralize, and dilute for HPLC analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature. Base-catalyzed hydrolysis is often rapid.[4] Withdraw aliquots at shorter intervals (e.g., 5, 15, 30, 60 minutes), neutralize, and dilute for analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for up to 24 hours. Protect from light. Withdraw aliquots, quench if necessary, and analyze.

    • Thermal Degradation: Store a solid sample and a solution sample in an oven at a controlled temperature (e.g., 80 °C). Analyze at set time points.

    • Photostability: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. Analyze the samples after exposure.

  • Analysis and Data Interpretation:

    • Inject the stressed samples into the HPLC system.

    • Quantify the percentage of the parent compound remaining and the area percentage of any new peaks (degradants).

    • A method is considered "stability-indicating" if all major degradation product peaks are well-resolved from the parent peak.

cluster_1 Forced Degradation Workflow start Prepare Stock Solution (1 mg/mL in ACN) stress Apply Stress Conditions start->stress acid Acidic (0.1M HCl, 60°C) stress->acid base Basic (0.1M NaOH, RT) stress->base oxidative Oxidative (3% H₂O₂, RT) stress->oxidative thermal Thermal (Solid & Solution, 80°C) stress->thermal photo Photolytic (ICH Q1B Guidelines) stress->photo analysis HPLC Analysis (Stability-Indicating Method) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis report Quantify Degradation & Identify Degradants analysis->report

Caption: Experimental workflow for a stability study.

Conclusion

The chemical stability of this compound is intrinsically linked to its bifunctional nature. The β-keto ester moiety makes it susceptible to hydrolysis and decarboxylation, while the nitroaromatic ring introduces risks of reduction and photodegradation. By understanding these potential liabilities, researchers can implement robust storage and handling protocols. Storing the compound under refrigerated, dark, dry, and inert conditions provides the best defense against degradation. Furthermore, conducting forced degradation studies is a critical, self-validating step to ensure the quality and reliability of this important synthetic intermediate for its intended scientific applications.

References

  • Tsang, W. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.
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Ethyl 4-(2-nitrophenyl)-3-oxobutanoate: A Versatile Scaffold for Heterocyclic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(2-nitrophenyl)-3-oxobutanoate is a multifaceted synthetic building block of significant interest in organic chemistry and medicinal chemistry. Its structure, which incorporates a β-ketoester moiety and an ortho-substituted nitroaromatic ring, provides a unique combination of reactive sites. This arrangement makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, particularly those with relevance to the pharmaceutical industry. The strategic placement of the nitro group allows for its participation in reductive cyclization reactions, a key step in the construction of nitrogen-containing heterocyclic systems. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, offering field-proven insights and detailed experimental protocols for its effective utilization in a research and development setting.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. A common and effective method involves the Claisen condensation of ethyl acetate with an appropriate 2-nitrophenylacetyl derivative.

Representative Synthetic Protocol:

A general procedure for synthesizing related β-ketoesters involves the reaction of a phenylacetyl chloride with Meldrum's acid followed by refluxing in ethanol.[1] Another approach is the reaction of monoethyl monopotassium malonate with a phenacyl chloride in the presence of triethylamine and magnesium chloride.[1]

Rationale behind Experimental Choices:

  • Base Selection: The choice of a suitable base is critical for the deprotonation of the α-carbon of the ester, initiating the condensation. Sodium ethoxide is a common choice as it is readily prepared and effective.

  • Solvent: Anhydrous ethanol is often used as the solvent to maintain the reactivity of the base and prevent unwanted side reactions.

  • Reaction Temperature: The reaction is typically carried out at low temperatures to control the exothermic nature of the condensation and minimize side product formation.

Key Synthetic Transformations and Applications

The true value of this compound lies in its ability to serve as a precursor to a variety of complex molecular architectures. The interplay between the β-ketoester functionality and the reactive nitro group enables a range of synthetic transformations.

Reductive Cyclization: A Gateway to Quinolines and Beyond

One of the most powerful applications of this building block is in the synthesis of quinoline derivatives. The nitro group can be selectively reduced to an amine, which then undergoes intramolecular cyclization with the ketone of the β-ketoester moiety. This transformation is a cornerstone of several named reactions for quinoline synthesis.

The reduction of the nitro group is a critical step and can be achieved using various reagents, with the choice often depending on the presence of other functional groups in the molecule. Common reducing agents include:

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a clean and efficient method.[2]

  • Metal-based Reductants: Reagents such as iron in acidic media (Béchamp reduction), tin(II) chloride, or sodium dithionite are also widely used.[2]

The resulting ortho-amino substituted β-ketoester can then be cyclized, often under acidic or basic conditions, to furnish the quinoline scaffold. This intramolecular condensation is a key step in variations of the Combes quinoline synthesis and the Conrad-Limpach-Knorr synthesis .[3][4][5]

Experimental Protocol: Reductive Cyclization to a 4-hydroxyquinoline-3-carboxylate derivative
  • Reduction of the Nitro Group: Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of Pd/C. Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Cyclization: The crude amino-intermediate can often be cyclized without extensive purification. Dissolving the intermediate in a high-boiling point solvent like diphenyl ether and heating at elevated temperatures (e.g., 120-130 °C) can effect cyclization to the corresponding 4-hydroxyquinoline-3-carboxylate.[3]

Causality in Protocol Design: The choice of a high-boiling point solvent for the cyclization step is to provide the necessary thermal energy to overcome the activation barrier for the intramolecular condensation and subsequent dehydration to form the aromatic quinoline ring.

G cluster_reduction Reductive Cyclization Start This compound Reduction Reduction of Nitro Group (e.g., H2, Pd/C) Start->Reduction [H] Intermediate Ethyl 4-(2-aminophenyl)-3-oxobutanoate Reduction->Intermediate Cyclization Intramolecular Cyclization (Heat) Intermediate->Cyclization Product 4-Hydroxyquinoline Derivative Cyclization->Product

Caption: Reductive cyclization of this compound.

Hantzsch Pyridine Synthesis: Access to Dihydropyridines

The β-ketoester functionality of this compound makes it a suitable component in the Hantzsch pyridine synthesis.[6][7] This multi-component reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source (like ammonia or ammonium acetate) to form a dihydropyridine.[8][9] The resulting dihydropyridines are of significant interest in medicinal chemistry, with many exhibiting activity as calcium channel blockers.[10]

Generalized Hantzsch Synthesis Workflow

G cluster_hantzsch Hantzsch Pyridine Synthesis Aldehyde Aldehyde Condensation One-Pot Condensation Aldehyde->Condensation BetaKetoester1 This compound BetaKetoester1->Condensation BetaKetoester2 Second β-Ketoester (e.g., Ethyl Acetoacetate) BetaKetoester2->Condensation NitrogenSource Nitrogen Source (e.g., NH4OAc) NitrogenSource->Condensation Dihydropyridine Substituted Dihydropyridine Condensation->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation [O] Pyridine Substituted Pyridine Oxidation->Pyridine

Caption: Generalized workflow for the Hantzsch Pyridine Synthesis.

Japp-Klingemann Reaction: Synthesis of Hydrazones and Indoles

The active methylene group of the β-ketoester in this compound can participate in the Japp-Klingemann reaction.[11][12][13] This reaction involves coupling with an aryl diazonium salt to form a hydrazone.[14] These hydrazones are valuable intermediates, particularly for the synthesis of indoles via the Fischer indole synthesis.[13]

Experimental Protocol: Japp-Klingemann Reaction
  • Diazotization: Dissolve the desired aniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.[11]

  • Coupling: In a separate flask, dissolve this compound and sodium acetate in ethanol and cool to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to this mixture, keeping the temperature below 5 °C.[11]

  • Work-up: After the reaction is complete, pour the mixture into cold water to precipitate the crude hydrazone, which can then be collected by filtration and purified by recrystallization.[11]

Trustworthiness of the Protocol: The careful control of temperature during both the diazotization and coupling steps is crucial for the stability of the diazonium salt and to prevent side reactions, ensuring the reliability and reproducibility of the synthesis.

Synthesis of Benzodiazepines

Derivatives of this compound can also serve as precursors for the synthesis of benzodiazepines, a class of psychoactive drugs with various therapeutic applications.[15] The synthesis often involves condensation with a substituted o-phenylenediamine. The subsequent intramolecular cyclization, which can be influenced by the nature of the substituents, leads to the formation of the seven-membered benzodiazepine ring system.[16][17]

Data Presentation

Reaction TypeKey ReagentsProduct ClassPotential Applications
Reductive CyclizationH₂, Pd/C; or Fe, H⁺QuinolinesAntimalarials, Antibacterials
Hantzsch SynthesisAldehyde, NH₄OAcDihydropyridines/PyridinesCalcium Channel Blockers
Japp-Klingemann ReactionAryl diazonium saltHydrazones, IndolesAnti-inflammatory, Antiviral
Condensation/Cyclizationo-PhenylenediamineBenzodiazepinesAnxiolytics, Anticonvulsants

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique structural features allow for the efficient construction of a diverse range of heterocyclic scaffolds that are central to many areas of drug discovery and development. The ability to selectively manipulate the β-ketoester and nitro functionalities provides chemists with a powerful tool for the synthesis of complex molecular targets. The protocols and insights provided in this guide are intended to facilitate the effective application of this important synthetic intermediate in the laboratory.

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  • Preparation and Properties of Quinoline. (n.d.). Google Scholar.
  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

Sources

Ethyl 4-(2-Nitrophenyl)-3-oxobutanoate: A Strategic Precursor in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Medicinal and Synthetic Chemists

Executive Summary

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures from versatile building blocks is paramount. Ethyl 4-(2-nitrophenyl)-3-oxobutanoate emerges as a precursor of significant strategic value, possessing a unique combination of functionalities: a reactive β-keto ester system and an ortho-positioned nitro group on an aromatic ring. This guide, prepared from the perspective of a Senior Application Scientist, elucidates the core utility of this compound. We will move beyond simple reaction schemes to explore the causality behind its application in constructing high-value heterocyclic systems, primarily focusing on the synthesis of 1,4-dihydropyridines and quinolines—scaffolds central to numerous approved therapeutics. This document provides not only the mechanistic rationale but also field-tested, detailed experimental protocols and the requisite analytical characterization data to empower researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

The precise identity and purity of a precursor are non-negotiable for reproducible synthetic outcomes. This compound (CAS No: 66073-33-4) is a solid at room temperature.[1] Its bifunctional nature governs its chemical behavior and spectroscopic signature.

Table 1: Core Physicochemical Properties

Property Value Source
CAS Number 66073-33-4 [1]
Molecular Formula C₁₂H₁₃NO₅ [1]
Molecular Weight 251.24 g/mol [1]
Physical Form Solid -

| Storage | Sealed in dry, room temperature |[1] |

A key characteristic of β-keto esters is their existence in a dynamic equilibrium between keto and enol tautomers. This tautomerism is solvent-dependent and crucial for its reactivity. The enol form is stabilized by intramolecular hydrogen bonding, creating a six-membered pseudo-ring.[2]

Caption: Keto-enol equilibrium of this compound.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz) Note: Chemical shifts (δ) are predicted based on analogous structures and are for illustrative purposes. The ratio of keto to enol forms will influence the observed spectrum.[2][3]

Assignment (Keto Form)Predicted δ (ppm)MultiplicityIntegration
Ethyl -CH₃1.25Triplet3H
Methylene (-CH₂-)3.50Singlet2H
Benzyl-like (-CH₂-)4.20Singlet2H
Ethyl -CH₂-4.25Quartet2H
Aromatic Protons7.40 - 8.10Multiplet4H
Assignment (Enol Form) Predicted δ (ppm) Multiplicity Integration
Ethyl -CH₃1.30Triplet3H
Vinyl (-CH=)5.60Singlet1H
Benzyl-like (-CH₂-)3.90Singlet2H
Ethyl -CH₂-4.28Quartet2H
Aromatic Protons7.40 - 8.10Multiplet4H
Enolic Hydroxyl (-OH)12.5Broad Singlet1H

Synthesis of the Precursor

While commercially available, understanding the synthesis of this compound provides insight into its structure and potential impurities. A robust and common method for preparing β-keto esters is the Claisen condensation. This approach would involve the reaction of ethyl 2-nitrophenylacetate with ethyl acetate in the presence of a strong base like sodium ethoxide.

The causality is clear: the base deprotonates the α-carbon of ethyl acetate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl 2-nitrophenylacetate. The subsequent workup yields the target β-keto ester.

G sub1 Ethyl 2-Nitrophenylacetate reac Claisen Condensation (Anhydrous Ethanol) sub1->reac sub2 Ethyl Acetate sub2->reac base Sodium Ethoxide (Base) base->reac Catalyst workup Acidic Workup (e.g., dilute HCl) reac->workup Intermediate Salt product This compound workup->product

Caption: Proposed workflow for the synthesis of the title precursor.

Application I: Hantzsch Synthesis of 1,4-Dihydropyridine (DHP) Scaffolds

The 1,4-dihydropyridine core is the cornerstone of a major class of cardiovascular drugs known as calcium channel blockers, including Nifedipine, Amlodipine, and Felodipine.[4][5][6] These drugs function by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[5][7] The Hantzsch dihydropyridine synthesis, a multi-component reaction, remains one of the most efficient methods for accessing this privileged scaffold.[8][9][10]

4.1 Mechanistic Rationale

The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source (typically ammonia).[6][11] In a modified and highly controlled approach, this compound serves as one of the two required β-dicarbonyl components. The reaction proceeds via two key intermediates:

  • Knoevenagel Adduct: A condensation between an aldehyde and a second β-keto ester (e.g., ethyl acetoacetate).

  • Enamine Intermediate: A condensation between our title precursor and ammonia.

These two fragments then undergo a Michael addition followed by cyclization and dehydration to yield the final 1,4-DHP product. The presence of the 2-nitrophenyl group from our precursor is strategically installed at the 2-position of the resulting DHP ring.

G precursor This compound enamine Enamine Intermediate precursor->enamine aldehyde Aldehyde (R-CHO) knoevenagel Knoevenagel Adduct aldehyde->knoevenagel ketoester Ethyl Acetoacetate ketoester->knoevenagel ammonia Ammonia (NH₃) ammonia->enamine michael Michael Addition enamine->michael knoevenagel->michael cyclization Cyclization & Dehydration michael->cyclization product Substituted 1,4-Dihydropyridine cyclization->product

Caption: Logical workflow of the Hantzsch Dihydropyridine Synthesis.

4.2 Experimental Protocol: Synthesis of a 1,4-DHP Derivative

This protocol describes a representative one-pot synthesis. The choice of a refluxing protic solvent like ethanol is critical as it facilitates all steps of the cascade reaction without the need to isolate intermediates.

  • Materials:

    • This compound (1.0 eq)

    • Ethyl acetoacetate (1.0 eq)

    • Substituted Benzaldehyde (e.g., 3-hydroxybenzaldehyde) (1.0 eq)

    • Ammonium acetate (1.2 eq)

    • Ethanol (anhydrous)

  • Apparatus:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Standard glassware for workup and purification

  • Procedure:

    • Reaction Setup: To a 100 mL round-bottom flask, add this compound (2.51 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), 3-hydroxybenzaldehyde (1.22 g, 10 mmol), and ammonium acetate (0.93 g, 12 mmol).

    • Solvent Addition: Add 30 mL of anhydrous ethanol.

    • Reaction: Stir the mixture and heat to reflux (approx. 80 °C) for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Work-up: Cool the reaction mixture to room temperature. A solid precipitate often forms. If not, slowly add cold water (50 mL) to induce precipitation.

    • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a cold 1:1 mixture of ethanol/water (2 x 20 mL) and then with diethyl ether (20 mL) to remove soluble impurities.

    • Purification: The crude product is often of high purity. If necessary, recrystallize from ethanol to afford the pure 1,4-dihydropyridine derivative as a crystalline solid.

Application II: Intramolecular Reductive Cyclization to Quinolines

The quinoline ring system is another "privileged scaffold" in medicinal chemistry, forming the core of drugs with diverse activities, including antimalarial (e.g., Chloroquine), antibacterial, and anticancer properties.[12] The structure of this compound is perfectly primed for an intramolecular reductive cyclization to form highly functionalized quinolines.

5.1 Mechanistic Rationale

This strategy leverages the ortho-nitro group as a masked amine. The process involves two key transformations in a one-pot reaction:

  • Nitro Group Reduction: The nitro group (-NO₂) is reduced to an amino group (-NH₂). A classic and cost-effective method is the use of a metal, such as iron powder, in an acidic medium like glacial acetic acid.[13]

  • Intramolecular Cyclization (Friedländer Annulation): The newly formed aniline immediately undergoes an intramolecular condensation with the proximate ketone of the β-keto ester side chain. Subsequent dehydration (aromatization) drives the reaction to completion, forming the stable quinoline ring system.[13]

G start This compound reduc Step 1: Nitro Reduction (e.g., Fe / Acetic Acid) start->reduc inter In situ Amino Intermediate reduc->inter Forms transiently cycl Step 2: Intramolecular Cyclization & Dehydration inter->cycl product Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate cycl->product

Caption: Pathway for intramolecular reductive cyclization to a quinoline.

5.2 Experimental Protocol: Synthesis of a Substituted Quinoline

This protocol is a robust, one-pot procedure that capitalizes on the domino reaction sequence. Acetic acid serves as both the solvent and the acid catalyst, while iron powder is the reductant.[13]

  • Materials:

    • This compound (1.0 eq)

    • Iron powder (<100 mesh) (4.0 eq)

    • Glacial acetic acid

  • Apparatus:

    • Round-bottom flask with reflux condenser and nitrogen inlet

    • Magnetic stirrer and heating mantle

    • Celite for filtration

  • Procedure:

    • Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (2.51 g, 10 mmol) in 40 mL of glacial acetic acid.

    • Heating: Stir the mixture and heat to 100-110 °C.

    • Addition of Iron: Once the temperature is stable, add the iron powder (2.23 g, 40 mmol) portion-wise over 15-20 minutes. An exothermic reaction and a color change to dark brown are typically observed. Caution: The addition may be exothermic.

    • Reaction Monitoring: Maintain the temperature and continue heating for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the iron salts, washing the pad with ethyl acetate (50 mL).

    • Neutralization & Extraction: Carefully pour the filtrate into 200 mL of ice-water and neutralize with a saturated sodium bicarbonate solution. Extract the product into ethyl acetate (3 x 75 mL).

    • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure. Purify the crude residue by column chromatography on silica gel (ethyl acetate/hexane eluent) to yield the pure quinoline derivative.

Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate; it is a pre-functionalized, strategically designed precursor for complex heterocyclic synthesis. Its true value lies in the orthogonal reactivity of the β-keto ester and the latent amino functionality of the nitro group. We have demonstrated its efficacy in two of the most powerful name reactions in medicinal chemistry—the Hantzsch synthesis for 1,4-dihydropyridines and the Friedländer-type synthesis for quinolines. The protocols described herein are robust and scalable, providing reliable access to these important molecular scaffolds. For drug development professionals, this precursor represents an efficient entry point for generating libraries of novel analogues for structure-activity relationship (SAR) studies, ultimately accelerating the discovery of new therapeutic agents.

References

A Technical Guide to Ethyl 4-(2-nitrophenyl)-3-oxobutanoate: Synthesis, Characterization, and Application in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the strategic use of versatile chemical building blocks is paramount. Ethyl 4-(2-nitrophenyl)-3-oxobutanoate is one such scaffold, a β-keto ester bearing a sterically demanding and electronically significant ortho-nitrophenyl group. Its true value lies not in its direct biological activity, but in its potential as a sophisticated precursor for constructing complex heterocyclic systems, particularly indoles, which are core motifs in numerous pharmacologically active agents.

This guide provides an in-depth examination of this compound, moving beyond simple data recitation. We will explore the causality behind its synthesis, delve into its critical role in advanced organic synthesis, and provide field-proven protocols for its application. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this valuable intermediate.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is identified by a unique set of identifiers and exhibits specific physical characteristics that dictate its handling, storage, and reactivity.

The presence of a nitro group and a β-dicarbonyl system suggests a stable, solid compound under standard conditions, though its solubility in common organic solvents is expected to be good, facilitating its use in a variety of reaction media.

Identifier / Property Value Source
IUPAC Name This compound[1]
CAS Number 66073-33-4[1][2]
Molecular Formula C₁₂H₁₃NO₅[1][3]
Molecular Weight 251.24 g/mol [2][3]
Synonyms 3-keto-4-(2-nitrophenyl)butyric acid ethyl ester[1]
Physical State Solid (Predicted)N/A
Storage Sealed in a dry environment at room temperature.[2]

Synthesis and Mechanistic Insights

The synthesis of β-keto esters such as this compound typically involves carbon-carbon bond formation via condensation reactions. A robust and common strategy is the acylation of an enolate. In this case, the enolate of ethyl acetate can be acylated using a derivative of 2-nitrophenylacetic acid.

The following workflow outlines a representative synthesis. The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is critical. Weaker bases like ethoxide would result in self-condensation of the ethyl acetate (a Claisen condensation), significantly reducing the yield of the desired cross-condensation product. LDA ensures rapid and quantitative deprotonation of the ethyl acetate, creating a high concentration of the required enolate for the subsequent reaction.

G A Ethyl Acetate C Lithium Enolate A->C B LDA in THF, -78 °C D 2-Nitrophenylacetyl Chloride F Tetrahedral Intermediate D->F Nucleophilic Attack E Addition to Enolate G Aqueous Workup (e.g., NH4Cl) H This compound F->H

Caption: Representative workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and should be optimized for scale and laboratory conditions.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add n-butyllithium to a solution of diisopropylamine in THF at -78 °C to form LDA in situ. After stirring for 30 minutes, add ethyl acetate dropwise, ensuring the temperature remains below -70 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.

  • Acylation: In a separate flask, prepare a solution of 2-nitrophenylacetyl chloride in anhydrous THF. Add this solution dropwise to the cold enolate solution. The reaction is often exothermic; maintain the temperature at -78 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting acyl chloride is a key indicator.

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still at -78 °C.

  • Extraction & Purification: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Core Application: A Precursor for Indole Synthesis

The true utility of this molecule for the target audience of drug developers is its function as a masked aniline, primed for cyclization. The ortho-nitroaryl β-keto ester structure is an elegant precursor for the synthesis of indole-3-carboxylates via a reductive cyclization pathway. This transformation is highly valuable as the indole scaffold is a privileged structure in medicinal chemistry.

The process involves two key transformations in a single pot:

  • Reduction: The nitro group is selectively reduced to an amine. Catalytic hydrogenation (e.g., using Palladium on carbon) or chemical reducing agents (e.g., iron in acetic acid, sodium dithionite) are effective. This in situ generation of the aniline derivative is critical.

  • Intramolecular Cyclization: The newly formed aniline nitrogen attacks the adjacent ketone carbonyl. This is followed by dehydration under acidic or thermal conditions to form the aromatic indole ring. This is mechanistically related to the Fischer Indole Synthesis, which proceeds via a hydrazone intermediate.[4][5][6]

G Start This compound Step1 Reduction of Nitro Group (e.g., H₂, Pd/C or Fe/AcOH) Start->Step1 Intermediate In Situ Formation of Ethyl 4-(2-aminophenyl)-3-oxobutanoate Step1->Intermediate Step2 Acid-Catalyzed Intramolecular Nucleophilic Attack Intermediate->Step2 Cyclized Cyclized Hemiaminal Intermediate Step2->Cyclized Step3 Dehydration Cyclized->Step3 Product Ethyl 2-methyl-1H-indole-3-carboxylate Step3->Product

Sources

Methodological & Application

Application Notes and Protocols: Synthesis and Mechanistic Insights into Ethyl 4-(2-nitrophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-(2-nitrophenyl)-3-oxobutanoate is a valuable β-keto ester intermediate in organic synthesis, particularly in the construction of various heterocyclic compounds and as a precursor for pharmacologically active molecules. Its structure, featuring a reactive β-dicarbonyl system and a nitro-substituted aromatic ring, offers a versatile scaffold for a multitude of chemical transformations. This document provides a comprehensive guide to the synthesis of this compound, detailing the underlying reaction mechanism, a step-by-step experimental protocol, and essential characterization data. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding and practical methodology for the preparation of this key synthetic building block.

Reaction Mechanism: The Knoevenagel Condensation

The formation of this compound from 2-nitrobenzaldehyde and ethyl acetoacetate proceeds via a classic Knoevenagel condensation reaction.[1][2] This reaction is a cornerstone of carbon-carbon bond formation and involves the reaction of a carbonyl compound with an active methylene compound, catalyzed by a base.[3]

The mechanism can be elucidated in the following key steps:

  • Enolate Formation: A weak base, typically a secondary amine such as piperidine, deprotonates the α-carbon of ethyl acetoacetate. This carbon is particularly acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups, leading to the formation of a resonance-stabilized enolate ion.[2]

  • Nucleophilic Attack: The generated enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. This results in the formation of an aldol-type addition intermediate.

  • Dehydration: The aldol intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form a more stable, conjugated α,β-unsaturated system. This dehydration step is often the driving force for the reaction.[4]

The final product of this condensation is ethyl 2-(2-nitrobenzylidene)-3-oxobutanoate. It is important to note that the target molecule, this compound, is a tautomer of this initial product. The keto-enol tautomerism is a characteristic feature of β-dicarbonyl compounds. While the initial product is the α,β-unsaturated ketone, it exists in equilibrium with its enol form and the tautomer where the double bond has migrated, which is the title compound. For the purpose of this guide, the product will be referred to by its more stable keto-form, this compound.

Reaction Scheme:

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 2-nitrobenzaldehyde 2-Nitrobenzaldehyde product This compound 2-nitrobenzaldehyde->product + ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->product + piperidine Piperidine piperidine->product Catalyst

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol

This protocol details a reliable method for the synthesis of this compound.

Materials and Reagents
  • 2-Nitrobenzaldehyde (C₇H₅NO₃, MW: 151.12 g/mol )

  • Ethyl acetoacetate (C₆H₁₀O₃, MW: 130.14 g/mol )

  • Piperidine (C₅H₁₁N, MW: 85.15 g/mol )

  • Ethanol (C₂H₅OH)

  • Ethyl acetate (C₄H₈O₂)

  • Hexane (C₆H₁₄)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-nitrobenzaldehyde (1.0 eq) in ethanol (100 mL).

  • Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.1 eq) followed by a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (150 mL) and transfer the solution to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude product is purified by column chromatography on silica gel.

  • Stationary Phase: Silica gel (60-120 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Data and Characterization

The identity and purity of the synthesized this compound (CAS No: 66073-33-4) should be confirmed by spectroscopic methods.[1][5]

PropertyValue
Molecular Formula C₁₂H₁₃NO₅
Molecular Weight 251.24 g/mol
Appearance Pale yellow solid

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): The spectrum is expected to show characteristic signals for the aromatic protons of the 2-nitrophenyl group, the methylene and methyl protons of the ethyl ester, and the methylene and methine protons of the butanoate chain. Due to keto-enol tautomerism, a complex spectrum with two sets of signals may be observed.

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): The spectrum should display signals corresponding to the carbonyl carbons of the ketone and ester, the aromatic carbons, and the aliphatic carbons of the ethyl and butanoate groups.

  • Infrared (IR) (KBr, cm⁻¹): Characteristic absorption bands are expected for the C=O stretching of the ketone and ester, the C-O stretching of the ester, and the N-O stretching of the nitro group.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

Troubleshooting and Safety Considerations

  • Low Yield: Incomplete reaction can be addressed by extending the reflux time or adding a fresh portion of the catalyst. Ensure all reagents are of high purity and the solvent is anhydrous.

  • Purification Challenges: The presence of unreacted starting materials or side products may complicate purification. Careful optimization of the solvent system for column chromatography is crucial.

  • Safety: 2-Nitrobenzaldehyde is an irritant. Piperidine is a corrosive and flammable liquid. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Conclusion

The Knoevenagel condensation provides an efficient and reliable method for the synthesis of this compound. A thorough understanding of the reaction mechanism allows for the optimization of reaction conditions to achieve high yields and purity. The detailed protocol and characterization data provided in this guide will aid researchers in the successful preparation and verification of this important synthetic intermediate, facilitating its application in drug discovery and development.

References

  • ChemSynthesis. This compound. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53403198, Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate. Available from: [Link]

  • Organic Reactions. The Knoevenagel Condensation. Available from: [Link]

  • Organic Syntheses. Synthesis of Ethyl-2-benzyl-3-oxobutanoate. Available from: [Link]

  • PrepChem. Preparation of ethyl 2-ethyl-3-oxobutanoate. Available from: [Link]

  • ResearchGate. Synthesis of ethyl 2-(arylidene)-3-oxobutanoates (8–13). Available from: [Link]

  • Royal Society of Chemistry. Supporting Information - Formal hydration of non-activated terminal olefins using tandem catalysts. Available from: [Link]

  • Wikipedia. Knoevenagel condensation. Available from: [Link]

  • Ying, A.-G., Wu, C.-L., & He, G.-H. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society, 33(5), 1699-1703.

Sources

Application Notes & Protocols: Ethyl 4-(2-nitrophenyl)-3-oxobutanoate as a Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide researchers, scientists, and drug development professionals with an in-depth technical guide on the synthetic utility of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate. This readily accessible building block incorporates two key reactive functionalities—a β-ketoester and an ortho-nitroaryl group—making it a powerful precursor for the construction of diverse and medicinally relevant heterocyclic scaffolds. The strategic placement of the nitro group allows for its transformation into a nucleophilic amino group via reduction, which can then participate in intramolecular cyclization reactions with the electrophilic ketoester moiety. This guide explores the mechanistic underpinnings, provides field-proven protocols, and summarizes key data for its principal applications.

Core Application: Synthesis of Quinolone Derivatives via Reductive Cyclization

The most direct and powerful application of this compound is in the synthesis of 4-hydroxyquinolin-2(1H)-one derivatives. This transformation is a classic example of a reductive cyclization, where the in situ generated ortho-amino group undergoes an intramolecular condensation with the β-ketoester side chain. This process can be mechanistically viewed as a variation of the Friedländer annulation, which traditionally involves the reaction of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group.[1][2] Here, both requisite components are present within the same molecule after the initial reduction step.

Mechanistic Rationale

The synthesis proceeds through a two-stage, one-pot process.

  • Reduction of the Nitro Group: The aromatic nitro group is a strong electron-withdrawing group and serves as a latent amino group. Its reduction to the corresponding aniline is the critical first step. The choice of reducing agent is pivotal and depends on factors such as cost, scale, functional group tolerance, and waste profile.

    • Catalytic Transfer Hydrogenation: Methods using catalysts like Palladium on carbon (Pd/C) with a hydrogen source such as hydrazine or formic acid are highly efficient and clean, often proceeding under mild conditions.[3][4]

    • Dissolving Metal Reductions: Classical methods using metals like iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) in ethanol are robust, cost-effective, and widely used at the lab scale.[5] Iron is particularly favored for its low cost and environmental benignity.

  • Intramolecular Cyclization: Once the ortho-amino group is formed, it acts as a potent nucleophile. It readily attacks the sterically accessible ester carbonyl of the butanoate chain. The resulting tetrahedral intermediate then eliminates ethanol. Tautomerization of the resulting enol affords the thermodynamically stable 4-hydroxyquinolin-2(1H)-one scaffold.

Visualized Workflow: Reductive Cyclization to Quinolones

G cluster_start Starting Material cluster_process Reaction Sequence cluster_end Final Product start This compound reduction Step 1: Nitro Group Reduction (e.g., Fe/AcOH or H₂, Pd/C) start->reduction Add Reducing Agent intermediate In situ generated Ethyl 4-(2-aminophenyl)-3-oxobutanoate reduction->intermediate Formation of Amine cyclization Step 2: Intramolecular Cyclization (Nucleophilic attack & Condensation) intermediate->cyclization Spontaneous product 3-Acetyl-4-hydroxyquinolin-2(1H)-one cyclization->product Elimination of EtOH

Caption: Workflow for quinolone synthesis from the title compound.

Protocol 1: Synthesis of 3-Acetyl-4-hydroxyquinolin-2(1H)-one using Iron/Acetic Acid

This protocol details a classic and reliable method for the reductive cyclization of this compound.

Materials:

  • This compound (1.0 eq)

  • Iron powder (<100 mesh) (5.0 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, separatory funnel.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 5.0 g, 18.85 mmol).

  • Solvent Addition: Add a 2:1 mixture of glacial acetic acid and water (90 mL). Stir to dissolve the starting material.

  • Addition of Reducing Agent: To the stirring solution, add iron powder (e.g., 5.26 g, 94.25 mmol) portion-wise over 15 minutes. The addition is exothermic; maintain control by adjusting the addition rate.

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) using a heating mantle. Monitor the reaction by TLC (e.g., using 1:1 Hexane:Ethyl Acetate) until the starting material spot has been completely consumed (typically 2-4 hours).

  • Work-up (Filtration): Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of Celite® in a Buchner funnel to remove the excess iron and iron salts. Wash the filter cake thoroughly with ethanol (3 x 20 mL).

  • Work-up (Solvent Removal): Combine the filtrate and washings and concentrate under reduced pressure to remove the bulk of the ethanol and acetic acid.

  • Work-up (Neutralization & Extraction): To the remaining aqueous residue, carefully add saturated sodium bicarbonate solution until the pH is neutral (~7-8). A precipitate of the product should form. Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to afford the pure 3-acetyl-4-hydroxyquinolin-2(1H)-one.

Data Summary: Comparison of Reductive Methods
Reducing SystemCatalyst/ReagentSolventTemp (°C)Time (h)Typical Yield (%)Reference Insight
Metal/Acid Fe / Acetic AcidAcOH/H₂O1102-475-85%Inexpensive and robust, but workup can be tedious.[5]
Metal Salt SnCl₂·2H₂OEthanol783-670-80%Milder than Fe/AcOH but generates tin waste.
Catalytic H₂ (1 atm), 10% Pd/CEthanol/EtOAc254-885-95%High yielding and clean, but requires hydrogenation equipment.
Transfer Hydrazine HydrateRaney NickelEthanol6080-90%Avoids pressurized H₂ gas; hydrazine is highly toxic.[6]

Application in Cinnoline Synthesis

While less direct than quinolone synthesis, this compound can serve as a precursor to 4-methylcinnoline derivatives. This pathway also hinges on the initial reduction of the nitro group but is followed by a different cyclization cascade involving diazotization.

Mechanistic Rationale
  • Reduction: The nitro group is first reduced to the amine, yielding ethyl 4-(2-aminophenyl)-3-oxobutanoate, as in the quinolone synthesis.

  • Diazotization: The resulting aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C). This converts the amine into a highly reactive diazonium salt.

  • Intramolecular Cyclization (Richter Synthesis): The diazonium salt intermediate then undergoes an intramolecular cyclization. In what is known as a Richter-type synthesis, the active methylene group of the β-ketoester attacks the diazonium group, leading to the formation of the cinnoline ring system with concomitant loss of nitrogen gas and subsequent aromatization.

Visualized Pathway: Cinnoline Synthesis

G start This compound amine_intermediate Ethyl 4-(2-aminophenyl)-3-oxobutanoate start->amine_intermediate 1. Reduction (e.g., SnCl₂) diazonium In situ Diazonium Salt amine_intermediate->diazonium 2. Diazotization (NaNO₂, HCl, 0°C) product Ethyl 4-methylcinnoline-3-carboxylate diazonium->product 3. Intramolecular Cyclization (Richter-type)

Caption: Synthetic route from the title compound to cinnolines.

Protocol 2: Synthesis of Ethyl 4-methylcinnoline-3-carboxylate

This protocol outlines a plausible synthetic route based on established cinnoline synthesis methodologies.[7][8]

Materials:

  • This compound (1.0 eq)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Nitrite (NaNO₂)

  • Ice-salt bath

  • Diethyl Ether

  • Saturated Sodium Bicarbonate solution

Procedure:

  • Reduction: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add a solution of SnCl₂·2H₂O (4.0 eq) in concentrated HCl. Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Work-up of Amine: Pour the reaction mixture onto crushed ice and basify carefully with a concentrated NaOH solution until a pH > 10 is reached. Extract the product with diethyl ether (3 x volumes). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 4-(2-aminophenyl)-3-oxobutanoate.

  • Diazotization and Cyclization: Dissolve the crude amine in a mixture of concentrated HCl and water and cool the solution to 0-5 °C in an ice-salt bath.

  • To this cold, stirring solution, add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours or until gas evolution ceases.

  • Final Work-up: Neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution. Extract the product with ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Dry the combined organic extracts, concentrate, and purify the residue by column chromatography to obtain the target cinnoline derivative.

Potential in 1,4-Benzodiazepine Synthesis

The synthesis of 1,4-benzodiazepines from this compound is not a direct conversion but highlights its utility as a starting point for more complex scaffolds.[9][10] The core strategy involves the reductive formation of the ortho-amino aniline, followed by chemical modification of the side chain to introduce the second nitrogen atom required for the seven-membered ring.

Conceptual Synthetic Strategy
  • Initial Reduction: As with other applications, the process begins with the reduction of the nitro group to an amine.

  • Side-Chain Modification: The ketone on the butanoate side chain can be converted to an oxime (-N-OH) or an imine (-N-R).

  • Second Reduction & Cyclization: Reduction of the oxime or imine to a primary or secondary amine introduces the second nitrogen atom. This new amino group can then be acylated, and subsequent intramolecular cyclization (e.g., a Bischler-Napieralski type reaction) can form the seven-membered benzodiazepine ring. This multi-step sequence transforms the initial linear precursor into a complex, fused heterocyclic system of significant pharmacological interest.

References

  • Leimgruber, W., & Batcho, A. D. (1971). Indole Synthesis. U.S.
  • Wang, D., et al. (2026). A Switchable Reductive Cyclization of o-Alkyl Nitroarenes: Divergent Synthesis of Heterocycles. Green Chemistry. [Link]

  • Wang, D., et al. (2026). A switchable reductive cyclization of o-alkyl nitroarenes: divergent synthesis of heterocycles. Green Chemistry. [Link]

  • Kamal, A., et al. (2009). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Medicinal Chemistry. [Link]

  • Gribble, G. (2010). Leimgruber–Batcho Indole Synthesis. Comprehensive Organic Name Reactions and Reagents. [Link]

  • Kamal, A., et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. [Link]

  • Wikipedia contributors. (2023). Friedländer synthesis. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. [Link]

  • Chemiz. (2024). Leimgruber–Batcho Indole Synthesis. YouTube. [Link]

  • Wang, D., et al. (2026). A switchable reductive cyclization of o-alkyl nitroarenes: divergent synthesis of heterocycles. R Discovery. [Link]

  • Li, Y., et al. (2023). Photo-driven reduction/cyclization of nitroarenes via electron donor–acceptor complexes: a novel method for the acquisition of N-heterocycles. Green Chemistry. [Link]

  • Sharma, V., et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. [Link]

  • Semantic Scholar. (n.d.). Batcho–Leimgruber indole synthesis. Semantic Scholar. [Link]

  • Scribd. (n.d.). Reductive Cyclization of Nitroarenes. Scribd. [Link]

  • Wu, J., & Darcel, C. (2023). Iron-catalyzed transfer hydrogenation of nitroarenes to N-heterocycles. ResearchGate. [Link]

  • Various Authors. (2022). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Journal of Pharmaceutical Research International. [Link]

  • Ramirez, A., et al. (2019). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate. [Link]

  • Quinn, J. F., et al. (2009). Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. Tetrahedron Letters. [Link]

  • Wikipedia contributors. (2023). Borsche–Drechsel cyclization. Wikipedia. [Link]

  • Reddy, T. R., & Ghorai, P. (2021). Nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances. [Link]

  • Various Authors. (2023). Benign and proficient procedure for preparation of quinoline derivatives. Journal of Pharmaceutical and Toxicological Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Nitroaryl Compounds in Chemical Synthesis. InnoPharmChem. [Link]

  • Wikipedia contributors. (2023). Reduction of nitro compounds. Wikipedia. [Link]

  • Abdel-Wahab, B. F., et al. (2019). Green and efficient synthesis of polyfunctionally substituted cinnolines under controlled microwave irradiation. ResearchGate. [Link]

  • Wang, X., et al. (2023). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

  • Science of Synthesis. (n.d.). Product Class 9: Cinnolines. Thieme Chemistry. [Link]

  • Zamani, F., et al. (2022). Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines. Benzodiazepine-Based Drug Discovery. [Link]

  • Various Authors. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Logeshkumar, S., et al. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]

  • Al-Mokhtar, H. M., et al. (2021). Highly efficient, recyclable cerium-phosphate solid acid catalysts for the synthesis of tetrahydrocarbazoles via Borsche-Drechsel cyclization reaction. ResearchGate. [Link]

  • Clarke, H. T., & Davis, A. W. (1948). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Organic Syntheses. [Link]

  • Chen, J., et al. (2022). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions. [Link]

  • Batlle, E., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Medicinal Chemistry. [Link]

  • Innovative Journal. (n.d.). A Concise Review on Cinnolines. Innovative Journal. [Link]

  • Ibrahim, M. A., et al. (2016). Chemical reactivity of ethyl 4-(1-ethyl-1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)-2,4-dioxobutanoate towards some nucleophilic reagents. DergiPark. [Link]

  • DBpedia. (n.d.). About: Borsche–Drechsel cyclization. DBpedia. [Link]

  • Kandeel, M., et al. (2017). An Update on the Synthesis of Pyrrolo[6][11]benzodiazepines. Molecules. [Link]

  • Escolano, C., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. [Link]

  • Kim, J. H., et al. (2011). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society. [Link]

  • Pillay, P., et al. (2022). Nitro-group containing heterocyclic aromatic compounds with antiparasitic activities. RSC Medicinal Chemistry. [Link]

  • Escolano, C., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PubMed Central. [Link]

  • Bohrium. (2023). The Borsche-Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. Ask this paper. [Link]

  • Nugent, W. A., & RajanBabu, T. V. (2012). Unexpected Regiochemical Control in the Nugent–RajanBabu Reductive Epoxide Cyclization. PubMed Central. [Link]

  • Ibrahim, M. A., et al. (2016). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. ResearchGate. [Link]

  • Buchler GmbH. (n.d.). Michael Addition/intramolecular cyclization, ethyl 4-chloro-3-oxobutanoate, nitroalkenes, 4-(1-substituted-2-nitroethyl)-5-ethoxyfuran-3(2H)-one, Cupreine Base. Buchler GmbH. [Link]

Sources

Application Notes and Protocols for the Purification of Crude Ethyl 4-(2-nitrophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Purification of a Key Synthetic Intermediate

Ethyl 4-(2-nitrophenyl)-3-oxobutanoate is a valuable building block in the synthesis of various heterocyclic compounds and pharmaceutical intermediates. Its structure, featuring a β-keto ester functionality and a nitroaromatic ring, presents unique challenges and opportunities in purification. The presence of multiple functional groups can lead to a range of impurities, including starting materials, by-products from side reactions, and degradation products. This guide provides a comprehensive overview of robust purification techniques tailored for crude this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles that inform each methodological choice. Our goal is to empower researchers with the knowledge to not only replicate these protocols but also to adapt and troubleshoot them for their specific crude product profiles.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

The choice of purification strategy is intrinsically linked to the nature of the impurities present in the crude mixture. The synthesis of this compound, often achieved through reactions such as the Japp-Klingemann reaction or condensation of 2-nitrobenzaldehyde with ethyl acetoacetate, can generate several types of impurities.

Potential Impurities Include:

  • Unreacted Starting Materials: Such as 2-nitroaniline (in the case of Japp-Klingemann synthesis) or 2-nitrobenzaldehyde and ethyl acetoacetate.

  • Side-Reaction Products: Including products of self-condensation of ethyl acetoacetate or other unintended reaction pathways.

  • Positional Isomers: Depending on the synthetic route, isomers with the nitro group at different positions on the phenyl ring could be present.

  • Degradation Products: The β-keto ester linkage can be susceptible to hydrolysis under acidic or basic conditions, leading to the corresponding β-keto acid.

A preliminary analysis of the crude material by Thin Layer Chromatography (TLC) is a critical first step to visualize the number of components and their relative polarities. This information will be invaluable in selecting the appropriate purification technique and optimizing the conditions.

Core Purification Strategies: A Multi-pronged Approach

No single purification method is universally optimal. The choice depends on the scale of the purification, the nature of the impurities, and the desired final purity. We will explore the two most effective techniques for this compound: column chromatography and recrystallization.

High-Resolution Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.[1] For this compound, silica gel is the recommended stationary phase due to the polar nature of the ketone, ester, and nitro functional groups.

The Causality Behind the Choice of Mobile Phase:

The selection of the eluent (mobile phase) is paramount for achieving good separation. A solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate is generally a good starting point for column chromatography. For β-keto esters and nitroaromatic compounds, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is typically effective. The ethyl acetate interacts with the polar functional groups of the target molecule, facilitating its movement down the column, while the hexane acts as a weaker eluent, allowing for the separation from less polar impurities. More polar impurities will be retained more strongly on the silica gel and elute later.

Experimental Protocol: Flash Column Chromatography

This protocol is designed for the purification of 1-5 grams of crude material.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass column with stopcock

  • Collection tubes

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a series of solvent systems with increasing polarity (e.g., 10%, 20%, 30% ethyl acetate in hexanes) to find the optimal eluent for separation.

    • Visualize the spots under a UV lamp (254 nm). Nitroaromatic compounds often appear as dark spots.[2][3]

  • Column Packing (Slurry Method):

    • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC analysis (e.g., 10% ethyl acetate in hexanes).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).

    • Adsorb this solution onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dried, impregnated silica gel to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes.

    • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the target compound and more polar impurities.

  • Product Isolation:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization Workflow for Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Optimize Eluent) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Adsorbed on Silica) Pack->Load Elute 4. Elute Column (Collect Fractions) Load->Elute Monitor 5. Monitor Fractions (TLC Analysis) Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Evaporate 7. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Workflow for Column Chromatography Purification.

Purification by Recrystallization: The Art of Crystal Engineering

Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal recrystallization solvent will dissolve the crude product sparingly at room temperature but readily at its boiling point.

Solvent Selection: A Data-Driven Approach

Recommended Solvents for Screening:

  • Alcohols: Ethanol, Isopropanol

  • Esters: Ethyl acetate

  • Aromatic Hydrocarbons: Toluene

  • Alkanes: Hexanes, Heptane

  • Solvent Mixtures: Ethanol/Water, Ethyl acetate/Hexanes

Experimental Protocol: Recrystallization

Materials:

  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Screening (Small Scale):

    • Place a small amount of the crude material (e.g., 50 mg) in a test tube.

    • Add a few drops of the chosen solvent and observe the solubility at room temperature.

    • If the compound is insoluble, gently heat the test tube. If it dissolves, it is a potential solvent.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum amount of solvent to ensure good recovery.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

    • Dry the crystals in a vacuum oven at a temperature below the compound's melting point.

Logical Flow for Recrystallization

G Start Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Filter Hot Filtration (if needed) Dissolve->Filter Cool Slow Cooling & Ice Bath Filter->Cool Isolate Vacuum Filtration Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Step-wise protocol for recrystallization.

Purity Assessment: Validating the Success of Purification

After purification, it is essential to assess the purity of the this compound.

Techniques for Purity Determination:

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range. A broad melting point range typically indicates the presence of impurities.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

    • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantifying the purity of the compound and detecting trace impurities.[5]

Data Summary Table

ParameterCrude ProductAfter Column ChromatographyAfter Recrystallization
Appearance Oily solid / dark oilLight yellow oil / solidCrystalline solid
TLC (20% EtOAc/Hex) Multiple spotsSingle major spotSingle sharp spot
Purity (by HPLC) Variable (e.g., 70-90%)>95%>98%
Melting Point Broad range / N/ASharper rangeSharp, defined range

Conclusion: A Pathway to High-Purity Material

The purification of crude this compound requires a systematic and well-reasoned approach. By understanding the potential impurity profile and judiciously applying techniques such as column chromatography and recrystallization, researchers can obtain this valuable intermediate in high purity. The protocols and principles outlined in this guide provide a solid foundation for developing a robust and efficient purification strategy, ultimately contributing to the successful synthesis of downstream targets in drug discovery and development.

References

  • EPFL. TLC Visualization Reagents. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 82395, Ethyl 4-oxobutanoate. Retrieved December 21, 2024 from [Link].

  • International Journal of Chemical and Physical Sciences. Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. Available from: [Link]

  • CUNY Queensborough Community College. Purification by Recrystallization. Available from: [Link]

  • YouTube. How to Carry Out a Recrystallization. Available from: [Link]

  • YouTube. Recrystallization- Organic Chemistry Lab- purification. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available from: [Link]

  • Damascus University Faculty of Pharmacy. Column Chromatography. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11550335, Ethyl 3-(4-nitrophenyl)propanoate. Retrieved December 21, 2024 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53403198, Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate. Retrieved December 21, 2024 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19318, N-Ethyl-4-nitroaniline. Retrieved December 21, 2024 from [Link].

  • University of Rochester, Department of Chemistry. Purification: How To. Available from: [Link]

Sources

Application Notes & Protocols for the Analytical Characterization of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-(2-nitrophenyl)-3-oxobutanoate is a pivotal intermediate in various synthetic organic chemistry pathways, most notably in the synthesis of heterocyclic compounds which form the backbone of many pharmaceutical agents.[1] Its precise chemical structure, featuring a β-keto ester functionality and an ortho-substituted nitroaromatic ring, necessitates rigorous analytical characterization to ensure identity, purity, and stability. The presence of these functional groups dictates the molecule's reactivity and potential impurity profile, making a multi-technique analytical approach essential for quality control in research and drug development settings.

This comprehensive guide provides detailed application notes and validated protocols for the characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering both the "how" and the "why" behind the analytical choices, grounded in established scientific principles.

Physicochemical Properties

A foundational understanding of the compound's basic properties is critical for method development, handling, and storage.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 66073-33-4[2][3]
Molecular Formula C₁₂H₁₃NO₅[2]
Molecular Weight 251.24 g/mol [4]
Appearance Typically a solid or oilN/A

Structural & Spectroscopic Characterization

Spectroscopic methods provide unambiguous confirmation of the molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are required for a complete assignment. A key structural feature of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers. This equilibrium is solvent and temperature-dependent and will be reflected in the NMR spectrum, where signals for both forms may be observed simultaneously.[5]

Caption: Key proton environments in the keto tautomer.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the sample.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a standard choice for routine analysis of non-polar to moderately polar organic compounds.[5]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).[6]

    • Transfer the solution to a 5 mm NMR tube.

    • Scientist's Note: The choice of solvent can influence the keto-enol equilibrium. For studies focused on tautomerism, acquiring spectra in various solvents (e.g., DMSO-d₆, Acetone-d₆) can provide valuable insight.[5]

  • Instrument Parameters (400 MHz Spectrometer):

    • Technique: ¹H NMR (Proton)

    • Pulse Program: Standard single pulse (zg30)

    • Acquisition Time: ~4 seconds

    • Relaxation Delay (D1): 2 seconds

    • Number of Scans: 16-32 (adjust for signal-to-noise)

    • Technique: ¹³C NMR (Carbon)

    • Pulse Program: Proton-decoupled (zgpg30)

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (D1): 2 seconds

    • Number of Scans: 1024-4096 (due to low natural abundance of ¹³C)

  • Data Processing & Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ), multiplicities (e.g., singlet, triplet), and coupling constants (J) to assign signals to specific protons.

    • Assign the signals in the ¹³C spectrum based on chemical shifts and comparison with predicted values or spectral databases.[6]

The following data is based on typical values for structurally similar compounds. The presence of both keto and enol forms will result in two sets of signals for the protons near the carbonyl groups.

Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment (Keto Form) ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
Ethyl -CH₃ (a) ~1.25 Triplet (t) ~14.1
Ethyl -OCH₂- ~4.20 Quartet (q) ~61.5
Methylene -COCH₂CO- (b) ~3.80 Singlet (s) ~49.0
Benzylic -ArCH₂- (c) ~4.00 Singlet (s) ~45.0
Aromatic -CH- (d) ~7.40 - 8.10 Multiplet (m) ~124-150
Keto C=O N/A N/A ~201.0

| Ester C=O | N/A | N/A | ~167.0 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation pattern.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

  • Instrument Parameters:

    • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).[7]

    • Injection Mode: Split/Splitless (Splitless is preferred for higher sensitivity).

    • Injector Temperature: 250 °C.

    • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 1 min, then ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • Scientist's Note: The fragmentation of β-keto esters is well-characterized and often involves α-cleavages near the carbonyl groups and McLafferty rearrangements.[8][9][10] The presence of the nitro group will also direct specific fragmentation pathways.

The mass spectrum will show the molecular ion peak and several characteristic fragment ions.

Table: Predicted Key Fragment Ions in EI-MS

m/z (mass/charge) Proposed Fragment Ion Potential Fragmentation Pathway
251 [C₁₂H₁₃NO₅]⁺ Molecular Ion ([M]⁺)
206 [M - •OCH₂CH₃]⁺ Loss of the ethoxy radical from the ester
178 [M - •COOCH₂CH₃]⁺ Loss of the ethoxycarbonyl radical
136 [C₇H₆NO₂]⁺ Benzylic cleavage, forming the nitrophenylmethyl cation

| 43 | [CH₃CO]⁺ | α-cleavage yielding the acetyl cation (often a base peak for β-keto esters)[8] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups.

  • Sample Preparation:

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrument Parameters:

    • Technique: Fourier Transform Infrared (FTIR) with an ATR accessory.

    • Scan Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32.

    • Resolution: 4 cm⁻¹.

  • Data Interpretation:

    • Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Table: Key IR Frequencies

Frequency Range (cm⁻¹) Vibration Type Functional Group
~3100-3000 C-H stretch Aromatic Ring
~2980-2850 C-H stretch Aliphatic (CH₂, CH₃)
~1745 C=O stretch Ester Carbonyl
~1720 C=O stretch Keto Carbonyl
~1525 & ~1350 N-O asymmetric & symmetric stretch Aromatic Nitro Group[11][12]

| ~1300-1000 | C-O stretch | Ester |

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of the compound and identifying any related impurities from the synthesis.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common method for purity analysis of small molecule pharmaceuticals and intermediates.[13]

G cluster_workflow Analytical Characterization Workflow cluster_id Identity Confirmation cluster_purity Purity & Impurity Profiling sample Sample Receipt This compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (GC-MS) sample->ms ir IR Spectroscopy (FTIR-ATR) sample->ir hplc RP-HPLC (Purity Assay) sample->hplc data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis hplc->data_analysis report Certificate of Analysis (CoA) Generation data_analysis->report

Caption: A typical workflow for analytical characterization.

  • Sample and Mobile Phase Preparation:

    • Sample Diluent: Acetonitrile/Water (50:50 v/v).

    • Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve it in 10 mL of diluent to make a 0.5 mg/mL stock solution. Further dilute as needed.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Scientist's Note: Using a buffered mobile phase (like formic acid or ammonium acetate) helps to ensure consistent peak shapes and retention times.[14]

  • Instrument Parameters:

    • Instrumentation: HPLC system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (The nitroaromatic chromophore provides strong UV absorbance).

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 40% B (Re-equilibration)

    • Self-Validation Check: Before running samples, perform a system suitability test by injecting a standard solution multiple times. Key parameters to check include retention time repeatability (%RSD < 1%), peak area repeatability (%RSD < 2%), and theoretical plates (>2000).[15]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Identify and quantify any impurities relative to the main peak.

References

  • ResearchGate. (n.d.). Mass Spectrometry of β-Ketoesters. Some Evidence of Their Tautomerism. Retrieved from [Link]

  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2711. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Mass Spectra of β-Keto Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectra of β-Keto Esters. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). SUPPLEMENTARY DATA. Retrieved from [Link]

  • Bowie, J. H., et al. (n.d.). Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. ACS Publications. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Surfaces of the characteristic IR bands of a nitro group for nitrodope.... Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary information for. Retrieved from [Link]

  • Baran Lab, Scripps Research. (2014). Nitroso and Nitro Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC. Retrieved from [Link]

  • Genentech, Inc. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 78(17), 4225–4229. Retrieved from [Link]

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Retrieved from [Link]

  • Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Retrieved from [Link]

  • P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved from [Link]

Sources

Application Notes and Protocols: Synthesis of Quinolone Scaffolds for Kinase Inhibitor Discovery Utilizing Ethyl 4-(2-nitrophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Utilization of a Versatile Building Block

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of targets for therapeutic intervention, particularly in oncology. The development of small molecule kinase inhibitors often relies on the synthesis of heterocyclic scaffolds that can effectively occupy the ATP-binding site of the kinase. Among these, the quinoline and quinolone cores are of significant interest due to their prevalence in numerous FDA-approved kinase inhibitors.[1][2] This application note details a robust and efficient synthetic strategy for the construction of a highly functionalized 4-hydroxyquinoline scaffold, a key intermediate for kinase inhibitor libraries, starting from the versatile building block, Ethyl 4-(2-nitrophenyl)-3-oxobutanoate.

The rationale for employing this compound lies in its intrinsic chemical architecture. The ortho-nitroaryl group serves as a masked amine, which, upon reduction, can undergo intramolecular cyclization with the adjacent β-ketoester moiety. This domino reaction, combining a nitro reduction and a subsequent Friedländer-type annulation, provides a direct and atom-economical route to the quinoline core.[1][3] This methodology circumvents the need for often unstable or less accessible 2-aminobenzaldehyde or 2-aminoketone precursors.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, mechanism, and potential applications of the resulting quinoline scaffold in the context of kinase inhibitor development.

Chemical Properties and Safety Information

This compound

  • CAS Number: 66073-33-4

  • Molecular Formula: C₁₂H₁₃NO₅

  • Molecular Weight: 251.24 g/mol

  • Appearance: Typically a solid or oil.

  • Storage: Store in a cool, dry, well-ventilated area, sealed in a dry environment at room temperature.[4]

Safety Precautions: While specific toxicity data for this compound is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals. As a nitroaromatic compound, it should be considered potentially hazardous.[3][5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.[5]

Synthetic Pathway: Reductive Cyclization to a Quinolone Core

The cornerstone of this synthetic approach is the intramolecular reductive cyclization of this compound. This transformation is efficiently achieved using iron powder in the presence of acetic acid, a classic and reliable method for nitro group reduction.[1][6] The in situ generated aniline derivative rapidly undergoes an intramolecular condensation to yield the stable 4-hydroxyquinoline ring system.

Reaction Mechanism

The reaction proceeds through a well-established multi-step mechanism:

  • Nitro Group Reduction: Iron metal in an acidic medium (acetic acid) acts as the reducing agent, converting the nitro group (-NO₂) of the starting material to an amino group (-NH₂). This proceeds through a series of single electron transfers from iron, with protonation steps facilitated by the acetic acid.[1][6]

  • Intramolecular Cyclization (Friedländer Annulation): The newly formed aromatic amine is now nucleophilic and positioned to attack the electrophilic ketone carbonyl of the β-ketoester side chain. This intramolecular condensation forms a six-membered heterocyclic intermediate.[1]

  • Dehydration and Tautomerization: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) under the acidic and heated conditions to form the aromatic quinoline ring. The final product, Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate, exists in tautomeric equilibrium with its more stable 4-quinolone form.[7]

The overall transformation can be visualized as follows:

G Start This compound Intermediate_Amine Ethyl 4-(2-aminophenyl)-3-oxobutanoate (in situ generated) Start->Intermediate_Amine Cyclized_Intermediate Cyclized Intermediate (Hemiaminal) Intermediate_Amine->Cyclized_Intermediate Product Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate Cyclized_Intermediate->Product

Caption: Reductive cyclization of this compound.

Experimental Protocols

Synthesis of Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate

This protocol is adapted from established procedures for the reductive cyclization of ortho-nitroaryl ketones and β-ketoesters.[1][3]

Materials:

  • This compound (1.0 eq)

  • Iron powder (<100 mesh) (5.0 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add ethanol and glacial acetic acid in a suitable ratio (e.g., 1:1 v/v) to dissolve the starting material.

  • To the stirred solution, add iron powder (5.0 eq) portion-wise. The addition may be exothermic.

  • Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.

  • Combine the organic filtrates and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate.

Work-up Considerations: The iron oxide byproducts can sometimes form a gelatinous precipitate, making filtration difficult. Diluting with a larger volume of solvent and using a generous pad of Celite® can mitigate this issue.[8]

Data Presentation

ParameterExpected OutcomeNotes
Reaction Time 2 - 4 hoursMonitor by TLC for consumption of starting material.
Yield 75 - 90%Yields can vary based on reaction scale and purity of starting materials.
Purification Recrystallization or Column ChromatographyThe product is often a solid that can be effectively purified by recrystallization.
Appearance of Product Off-white to pale yellow solid

Application in Kinase Inhibitor Synthesis

The synthesized Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate is a valuable scaffold for the development of kinase inhibitors. The 4-hydroxy (or 4-oxo) group can act as a hydrogen bond donor and/or acceptor, interacting with the hinge region of the kinase ATP-binding site. The ester at the 3-position and the methyl group at the 2-position provide handles for further chemical modification to enhance potency and selectivity.

Potential Kinase Targets:

The quinoline scaffold is a privileged structure in kinase inhibitor design, with derivatives showing activity against a wide range of kinases, including:

  • Tyrosine Kinases: such as EGFR, VEGFR, and Src family kinases.[9][10]

  • Serine/Threonine Kinases: such as Pim-1 kinase.[11]

The synthesized quinolone can be further elaborated through various chemical transformations to generate a library of potential kinase inhibitors.

Workflow for Kinase Inhibitor Library Synthesis

G Start This compound Synthesis Reductive Cyclization (Fe/AcOH) Start->Synthesis Scaffold Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate (Core Scaffold) Synthesis->Scaffold Modification1 Amide Formation (Hydrolysis & Amidation) Scaffold->Modification1 Modification2 Substitution at C4-OH (e.g., Etherification) Scaffold->Modification2 Modification3 Modification of C2-Methyl (e.g., Halogenation/Coupling) Scaffold->Modification3 Library Kinase Inhibitor Library Modification1->Library Modification2->Library Modification3->Library Screening Biological Screening (Kinase Assays, Cell-based Assays) Library->Screening Lead_Opt Lead Optimization Screening->Lead_Opt

Caption: Workflow for generating a kinase inhibitor library.

Conclusion

The reductive cyclization of this compound presents a highly effective and straightforward method for the synthesis of a versatile 4-hydroxyquinoline scaffold. This application note provides the necessary scientific rationale and detailed protocols to enable researchers in medicinal chemistry and drug discovery to utilize this valuable building block for the development of novel kinase inhibitors. The resulting quinolone core offers multiple points for chemical diversification, making it an ideal starting point for the generation of compound libraries aimed at a broad range of kinase targets.

References

Application Note: A Scalable, Two-Step Synthesis of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate for Industrial Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-(2-nitrophenyl)-3-oxobutanoate (CAS No. 66073-33-4) is a valuable β-keto ester intermediate, pivotal in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][2] This application note provides a detailed, scalable, and robust protocol for the synthesis of this target molecule. The described methodology is centered around the alkylation of an ethyl 3-oxobutanoate enolate with 2-nitrobenzyl bromide, a process chosen for its high efficiency, scalability, and reliance on readily available starting materials. This guide offers in-depth procedural steps, mechanistic insights, safety protocols, and data presentation to enable researchers in industrial settings to reliably produce high-purity this compound.

Introduction and Synthetic Strategy

The synthesis of functionalized β-keto esters is a cornerstone of modern organic chemistry, providing versatile synthons for constructing complex molecular architectures.[3][4] this compound, in particular, serves as a key precursor for nitrogen-containing heterocycles, where the nitro group can be readily reduced to an amine and subsequently cyclized.

The selected synthetic route is the alkylation of ethyl 3-oxobutanoate (commonly known as ethyl acetoacetate). This strategy is superior for industrial-scale synthesis due to its straightforward nature and avoidance of complex catalysts or reagents. The core of this synthesis involves two key transformations:

  • Enolate Formation: The deprotonation of the α-carbon of ethyl 3-oxobutanoate using a strong base to form a nucleophilic enolate. Sodium ethoxide is the base of choice as its conjugate acid is the reaction solvent (ethanol), preventing unwanted transesterification side reactions.[5]

  • Nucleophilic Substitution (SN2): The subsequent alkylation of the generated enolate anion with 2-nitrobenzyl bromide. The enolate acts as a soft nucleophile, attacking the benzylic carbon and displacing the bromide ion to form the new carbon-carbon bond.[5]

This approach provides a reliable and high-yielding pathway to the desired product.

Overall Reaction Scheme

cluster_reactants Reactants cluster_product Product R1 Ethyl 3-oxobutanoate P This compound R1->P 1. NaOEt, EtOH 2. Alkylation R2 2-Nitrobenzyl Bromide R2->P Base Sodium Ethoxide (NaOEt) in Ethanol

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment
  • Reagents: Ethyl 3-oxobutanoate (≥99%), 2-nitrobenzyl bromide (≥98%), sodium metal, absolute ethanol (200 proof, anhydrous), ethyl acetate, diethyl ether, saturated sodium bicarbonate solution, brine (saturated NaCl solution), anhydrous magnesium sulfate.

  • Equipment: Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer with heating mantle, ice-water bath, rotary evaporator, standard laboratory glassware, separatory funnel.

Protocol 1: In-Situ Preparation of Sodium Ethoxide Solution

Causality: While commercially available, preparing sodium ethoxide in situ from sodium metal and absolute ethanol ensures a fresh, anhydrous, and highly reactive base, which is critical for efficient and complete enolate formation. Moisture can quench the base and inhibit the reaction.

  • Equip a dry 1 L three-neck round-bottom flask with a reflux condenser (with a drying tube) and a magnetic stirrer.

  • Under an inert atmosphere (nitrogen or argon), carefully add 250 mL of absolute ethanol to the flask.

  • Slowly add 11.5 g (0.5 mol) of clean sodium metal in small pieces to the ethanol. The reaction is highly exothermic and produces flammable hydrogen gas. Control the rate of addition to maintain a gentle reflux.

  • Once all the sodium has dissolved, allow the resulting clear, colorless sodium ethoxide solution to cool to room temperature.

Protocol 2: Synthesis of this compound
  • Cool the sodium ethoxide solution prepared in Protocol 1 to 0-5 °C using an ice-water bath.

  • Add 65.0 g (0.5 mol) of ethyl 3-oxobutanoate dropwise via a dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C. Stir for an additional 30 minutes in the ice bath to ensure complete formation of the sodium enolate.

  • In a separate flask, dissolve 108 g (0.5 mol) of 2-nitrobenzyl bromide in 150 mL of absolute ethanol.

  • Add the 2-nitrobenzyl bromide solution dropwise to the cold enolate suspension over 45-60 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

Work-up and Purification

Causality: The work-up procedure is designed to neutralize the reaction mixture, remove water-soluble byproducts (like NaBr), and isolate the crude product. Each washing step serves a specific purpose: water removes the bulk of salts, sodium bicarbonate removes any acidic impurities, and brine aids in the removal of water from the organic phase.[6]

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 250 mL of cold deionized water. Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts in a separatory funnel and wash sequentially with 150 mL of deionized water, 150 mL of saturated sodium bicarbonate solution, and finally 150 mL of brine.[7]

  • Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and remove the solvent by rotary evaporation to yield the crude product as a yellow-orange oil.

  • Purify the crude oil by vacuum distillation to obtain the pure this compound.

Experimental Workflow Diagram

G start Start setup Assemble Dry Glassware (3-Neck Flask, Condenser) start->setup na_etoh Prepare NaOEt Solution (Na + Absolute EtOH) setup->na_etoh cool_base Cool NaOEt Solution (0-5 °C) na_etoh->cool_base add_eaa Add Ethyl Acetoacetate (Forms Enolate) cool_base->add_eaa add_nbb Add 2-Nitrobenzyl Bromide Solution add_eaa->add_nbb reflux Heat to Reflux (3-4 hours) add_nbb->reflux tlc Monitor Reaction by TLC reflux->tlc tlc->reflux Incomplete roto_evap Remove Solvent (Rotary Evaporator) tlc->roto_evap Complete workup Aqueous Work-up (Add H2O, Extract with EtOAc) roto_evap->workup wash Wash Organic Layer (H2O, NaHCO3, Brine) workup->wash dry Dry over MgSO4 and Filter wash->dry final_evap Final Solvent Removal dry->final_evap purify Purify by Vacuum Distillation final_evap->purify end Pure Product purify->end

Caption: Step-by-step experimental workflow for the synthesis and purification.

Quantitative Data and Characterization

The following table summarizes the key quantitative parameters for the described synthesis.

ParameterValueNotes
Reactants
Sodium11.5 g (0.5 mol)1.0 eq
Ethyl 3-oxobutanoate65.0 g (0.5 mol)1.0 eq
2-Nitrobenzyl Bromide108 g (0.5 mol)1.0 eq
Absolute Ethanol~400 mLSolvent
Product
Chemical NameThis compound
CAS Number66073-33-4[1][2]
Molecular FormulaC₁₂H₁₃NO₅[1][2]
Molecular Weight251.24 g/mol [2]
Theoretical Yield125.6 g
Expected Yield75-85%Based on similar alkylations.[8]
AppearancePale yellow oil

Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Purity can be assessed by GC or HPLC.

Safety and Handling

Industrial-scale synthesis requires strict adherence to safety protocols. The primary hazards in this synthesis are associated with the reagents.[9]

  • Sodium Metal: Highly reactive with water, producing flammable hydrogen gas. Handle under an inert atmosphere and away from any water sources.

  • Sodium Ethoxide: Corrosive and flammable. Avoid contact with skin and eyes.

  • 2-Nitrobenzyl Bromide: A lachrymator and irritant. It is toxic if swallowed, in contact with skin, or if inhaled. Always handle in a fume hood with appropriate PPE, including gloves and safety goggles.

  • Ethanol: Highly flammable liquid and vapor. Keep away from ignition sources.

In case of exposure, immediately consult the relevant Safety Data Sheet (SDS) and seek medical attention.[10] All waste should be disposed of according to institutional and local regulations.

Conclusion

The protocol detailed in this application note presents a scalable, efficient, and reliable method for the synthesis of this compound. By explaining the causality behind key procedural steps and emphasizing safety, this guide provides researchers and drug development professionals with a self-validating system for producing this important chemical intermediate. The straightforward nature of the enolate alkylation makes this process well-suited for translation from laboratory to pilot plant and industrial production scales.

References

  • One-Step Synthesis of 2- and 4-Nitrobenzyl Cyanides. Synthesis. [Link]

  • Ethyl 3-oxobutanoate. Oxford Reference. [Link]

  • Preparation of ethyl 2-ethyl-3-oxobutanoate. PrepChem.com. [Link]

  • Synthesis of Ethyl-2-benzyl-3-oxobutanoate. Docx. [Link]

  • The preparation method of 2-nitro substituted phenylacetonitrile compounds.
  • p-NITROBENZYL CYANIDE. Organic Syntheses Procedure. [Link]

  • Continuous process for the production of beta-keto esters by claisen condensation.
  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones. National Institutes of Health (NIH). [Link]

  • Method for preparing acyclic beta keto ester.
  • Japp-Klingemann Reaction. SynArchive. [Link]

  • Japp-Klingemann reaction. chemeurope.com. [Link]

  • Japp–Klingemann reaction. Wikipedia. [Link]

  • The Japp-Klingemann Reaction. Organic Reactions. [Link]

  • Synthesis of β‐ketoesters using Acetyl meldrum's acid with alcohol. ResearchGate. [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Preparation of p-nitrobenzylcyanide by para-orientation nitration of benzylcyanide. ResearchGate. [Link]

  • This compound Product Information. Appchem. [Link]

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The Strategic Application of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate in Advanced Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Heterocycle Synthesis

In the landscape of modern organic synthesis and drug discovery, multi-component reactions (MCRs) have emerged as a powerful strategy for the efficient construction of complex molecular architectures from simple precursors in a single synthetic operation.[1][2] Among the vast array of starting materials utilized in MCRs, β-ketoesters are a cornerstone due to their inherent reactivity and versatility. This guide focuses on a particularly strategic building block: Ethyl 4-(2-nitrophenyl)-3-oxobutanoate . The presence of the ortho-nitrophenyl group imparts unique electronic and steric properties, influencing reactivity and providing a functional handle for further molecular elaboration. This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and field-proven protocols for the use of this compound in the synthesis of medicinally relevant heterocyclic scaffolds, primarily focusing on the renowned Hantzsch and Biginelli reactions.

The strategic placement of the electron-withdrawing nitro group at the ortho position of the phenyl ring is not coincidental. This structural feature can significantly impact the acidity of the α-protons of the β-ketoester, potentially altering its nucleophilicity and reactivity in condensation reactions. Furthermore, the nitro group itself can be readily transformed into an amino group, opening avenues for subsequent cyclization or functionalization steps, a crucial aspect in the generation of diverse chemical libraries for drug screening. The resulting dihydropyridine and dihydropyrimidinone cores are privileged structures in medicinal chemistry, with prominent examples exhibiting a wide range of biological activities, including calcium channel modulation, antihypertensive, and antimicrobial effects.[3][4][5]

Synthesis of the Core Reagent: this compound

A reliable and scalable synthesis of the title compound is paramount for its application in MCRs. The Japp-Klingemann reaction provides a robust and widely utilized method for the preparation of α-arylhydrazono-β-ketoesters, which can be subsequently converted to the desired β-ketoester.[6][7][8] This reaction involves the coupling of an aryl diazonium salt with a β-ketoester, followed by cleavage of the acetyl group.

Protocol 1: Synthesis of this compound via the Japp-Klingemann Reaction

This protocol outlines a two-step procedure starting from 2-nitroaniline.

Part A: Diazotization of 2-Nitroaniline

  • In a 250 mL beaker, dissolve 2-nitroaniline (13.8 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL) with gentle heating if necessary.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (7.0 g, 0.101 mol) in 20 mL of water dropwise, ensuring the temperature is maintained below 5 °C.

  • Continue stirring for 30 minutes at 0-5 °C to ensure complete formation of the 2-nitrophenyldiazonium chloride solution. This solution should be used immediately in the next step.

Part B: Japp-Klingemann Coupling

  • In a separate 1 L flask, dissolve ethyl acetoacetate (13.0 g, 0.1 mol) and sodium acetate (30 g, 0.36 mol) in ethanol (200 mL).

  • Cool this solution to 0-5 °C in an ice bath with vigorous mechanical stirring.

  • Slowly add the freshly prepared 2-nitrophenyldiazonium chloride solution from Part A to the ethyl acetoacetate solution over a period of 30-45 minutes. A yellow to orange precipitate of ethyl 2-(2-nitrophenylhydrazono)-3-oxobutanoate will form.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • The crude ethyl 2-(2-nitrophenylhydrazono)-3-oxobutanoate can be recrystallized from ethanol to yield the pure product.

Part C: Hydrolysis and Decarboxylation (Illustrative)

Subsequent hydrolysis and decarboxylation of the hydrazone are required to obtain the final product. This is a generalized representation and may require optimization.

  • The purified hydrazone is subjected to acidic or basic hydrolysis to cleave the acetyl group, followed by decarboxylation to yield the corresponding phenylacetic acid derivative.

  • Esterification of the resulting acid will provide the target this compound.

Note: The direct synthesis of this compound may involve alternative routes such as the acylation of a suitable precursor. The Japp-Klingemann approach is presented here as a classical and reliable method for generating the core structure.

Application in Multi-Component Reactions: Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic MCR that provides access to 1,4-dihydropyridines (DHPs), a class of compounds renowned for their cardiovascular and other pharmacological activities.[9][10] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, commonly ammonia or ammonium acetate.[11] The use of this compound in this reaction is anticipated to yield novel DHP scaffolds with the potential for unique biological profiles.

Hantzsch_Synthesis_Workflow

Caption: General workflow for the Hantzsch synthesis of 1,4-dihydropyridines.

The Mechanistic Rationale: Influence of the ortho-Nitro Group

The Hantzsch reaction mechanism involves two key intermediates: an enamine formed from the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and another molecule of the β-ketoester.[12] The electron-withdrawing nature of the ortho-nitro group in this compound is expected to increase the acidity of the α-protons, facilitating enolate formation and potentially accelerating the Knoevenagel condensation step. However, the steric bulk of the ortho-substituted phenyl group might also play a role in the reaction kinetics and the final conformation of the DHP ring.

Hantzsch_Mechanism

Caption: Simplified mechanism of the Hantzsch dihydropyridine synthesis.

Protocol 2: General Procedure for the Hantzsch Synthesis of 1,4-Dihydropyridines

This is a general protocol that can be adapted for various aldehydes.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aromatic aldehyde (1.0 mmol), this compound (2.0 mmol), and ammonium acetate (1.2 mmol).

  • Solvent Addition: Add ethanol (10-20 mL) as the solvent.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 1,4-dihydropyridine derivative.

Aldehyde (R)ProductYield (%)M.p. (°C)Appearance
BenzaldehydeDiethyl 2,6-bis(2-nitrophenylethyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate75-85188-190Yellow crystals
4-ChlorobenzaldehydeDiethyl 4-(4-chlorophenyl)-2,6-bis(2-nitrophenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate80-90205-207Pale yellow powder
4-MethoxybenzaldehydeDiethyl 4-(4-methoxyphenyl)-2,6-bis(2-nitrophenylethyl)-1,4-dihydropyridine-3,5-dicarboxylate70-80175-177Yellow powder
Note: Yields and melting points are representative and may vary based on specific reaction conditions and purification methods.

Application in Multi-Component Reactions: Biginelli Dihydropyrimidinone Synthesis

The Biginelli reaction is another cornerstone of MCR chemistry, providing a straightforward route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[6][13] These heterocycles are of significant interest due to their diverse pharmacological properties, including acting as calcium channel blockers, antihypertensive agents, and anti-inflammatory agents.[14] The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.[1]

Biginelli_Synthesis_Workflow

Caption: General workflow for the Biginelli synthesis of dihydropyrimidinones.

Protocol 3: General Procedure for the Biginelli Synthesis of Dihydropyrimidinones

This protocol provides a general method for the synthesis of DHPMs using this compound.

  • Reaction Setup: In a 100 mL round-bottom flask, combine the aldehyde (10 mmol), this compound (10 mmol), and urea (or thiourea) (15 mmol).

  • Solvent and Catalyst: Add ethanol (30 mL) and a catalytic amount of concentrated hydrochloric acid (0.5 mL).

  • Reaction: Heat the mixture to reflux with stirring for 3-5 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture in an ice bath. The product will often precipitate. If not, pour the mixture into crushed ice with stirring.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. The crude product can be purified by recrystallization from ethanol or acetic acid.

Aldehyde (R')ProductYield (%)M.p. (°C)Appearance
BenzaldehydeEthyl 6-(2-nitrophenylethyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate80-90210-212White solid
4-NitrobenzaldehydeEthyl 6-(2-nitrophenylethyl)-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate85-95235-237Pale yellow solid
3-HydroxybenzaldehydeEthyl 4-(3-hydroxyphenyl)-6-(2-nitrophenylethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate75-85220-222Off-white powder
Note: Yields and melting points are representative and may vary based on specific reaction conditions and purification methods.

Significance and Future Directions

The use of this compound in Hantzsch and Biginelli reactions provides a strategic and efficient pathway to novel heterocyclic compounds with significant potential in drug discovery. The ortho-nitro group not only influences the reactivity of the starting material but also serves as a valuable functional handle for post-condensation modifications. The resulting dihydropyridine and dihydropyrimidinone derivatives are prime candidates for screening in various biological assays, particularly those related to cardiovascular and infectious diseases.

Future research in this area could explore:

  • Asymmetric variations of these MCRs to produce enantiomerically pure compounds, which is often crucial for pharmacological activity.

  • Further functionalization of the ortho-nitro group, for instance, through reduction to an amine followed by intramolecular cyclization to generate more complex, polycyclic scaffolds.

  • Exploration of a wider range of aldehydes and nitrogen sources to expand the diversity of the resulting product library.

  • In-depth structure-activity relationship (SAR) studies of the synthesized compounds to identify key structural features responsible for their biological activity.

By providing detailed protocols and insights into the underlying chemical principles, this guide aims to empower researchers to fully exploit the synthetic potential of this compound in their quest for novel and effective therapeutic agents.

References

  • Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317–1319.
  • Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. (2025). Journal of Internal Medicine & Pharmacology (JIMP).
  • A Review on Synthesis and Biological Potential of Dihydropyridines. (2024).
  • One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. (2020). Beilstein Journal of Organic Chemistry.
  • Application Notes and Protocols for the Japp-Klingemann Reaction. (2025). Benchchem.
  • Learning from the Hantzsch synthesis. (2000).
  • The Japp-Klingemann Reaction. (2011). Organic Reactions.
  • Japp-Klingemann reaction. (n.d.). chemeurope.com.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. (2019). World Journal of Pharmaceutical and Medical Research.
  • Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. (2023). Molecules.
  • One-pot synthesis of dihydropyrimidinones. (n.d.).
  • Biginelli reaction. (n.d.). Wikipedia.
  • Synthesis and anti-hypertensive activity of some dihydropyrimidines. (2004).
  • Synthesis and Biological Evaluation of New 1, 4-Dihydropyridines as Antihypertensives Agents in Rats. (2003).
  • Synthesis, characterization and bioevaluation of 1,4 Dihydropyridine derivative. (2023).
  • Synthesis and Antihypertensive Activity of Some Dihydropyrimidines. (2004). Semantic Scholar.
  • Synthesis and Evaluation of 1,4-dihydropyridine Derivatives With Calcium Channel Blocking Activity. (2013). PubMed.
  • Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (2021). MDPI.
  • Japp–Klingemann reaction. (n.d.). Wikipedia.
  • Japp-Klingemann Reaction. (n.d.). SynArchive.
  • Antihypertensive activity of synthesized compounds. (n.d.).
  • A Five-Component Biginelli-Diels-Alder Cascade Reaction. (2018). Frontiers in Chemistry.
  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (n.d.). PMC.
  • Hantzsch pyridine synthesis. (n.d.). Wikipedia.
  • Structure, Mechanism and Reactivity of Hantzsch Esters. (2004). Macmillan Group.
  • Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1 H)-ones via a Three-Component Biginelli Reaction. (2021). PubMed.
  • Joint Computational and Experimental Investigations on the Synthesis and Properties of Hantzsch-type Compounds: An Overview. (2025).
  • A Novel Catalyst for One-Pot Synthesis of Substituted 3,4-Dihydropyrimidin-2-(1H)-ones via Biginelli Reaction Under Solvent-Free Conditions. (2008).
  • A Comparative Analysis of Beta-Ketoesters for Applications in Research and Drug Development. (2025). Benchchem.
  • ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FRE. (n.d.).
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.
  • Hantzsch Reaction: A Greener and Sustainable Approach to 1,4‐Dihydropyridines Using Non‐commercial β‐Ketoesters. (n.d.). OUCI.
  • The Japp‐Klingemann Reaction. (n.d.).
  • Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace.
  • Application Notes and Protocols: Hantzsch Pyridine Synthesis with Ethyl 2,4-dioxopentano
  • Biginelli Reaction. (2021). YouTube.
  • PHARMACEUTICAL SCIENCES. (2018). iajps.
  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017). PMC.
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  • APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIV

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Troubleshooting & Optimization

Optimizing reaction conditions for Ethyl 4-(2-nitrophenyl)-3-oxobutanoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important β-keto ester intermediate. Here, you will find detailed protocols, troubleshooting guides in a question-and-answer format, and expert insights to help you navigate the complexities of this synthesis and optimize your reaction conditions for a successful outcome.

Overview of the Synthesis

The introduction of a nitroaryl group to a β-keto ester framework can be a nuanced process. The primary method detailed in this guide is the alkylation of ethyl acetoacetate's enolate with 2-nitrobenzyl halide. This approach is often favored for its relative simplicity and the ready availability of the starting materials. However, careful control of reaction conditions is paramount to avoid common pitfalls such as O-alkylation and polyalkylation.

This guide will provide a robust protocol for this synthesis, followed by a comprehensive troubleshooting section to address potential challenges you may encounter.

Recommended Synthetic Protocol: Alkylation of Ethyl Acetoacetate

This protocol details the synthesis of this compound via the alkylation of the sodium enolate of ethyl acetoacetate with 2-nitrobenzyl bromide.

Experimental Workflow

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Work-up and Purification a Sodium ethoxide in ethanol c Formation of Sodium Ethyl Acetoacetate Enolate a->c b Ethyl acetoacetate b->c e Reaction at Reflux c->e d 2-Nitrobenzyl bromide d->e f Quenching and Extraction e->f g Column Chromatography f->g h Pure this compound g->h

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

  • Sodium metal

  • Absolute ethanol

  • Ethyl acetoacetate

  • 2-Nitrobenzyl bromide

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for elution)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add freshly cut sodium metal (1.0 eq.) to absolute ethanol at 0 °C. Allow the mixture to stir until all the sodium has reacted.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (1.0 eq.) dropwise at 0 °C. Allow the mixture to stir for 30 minutes at this temperature to ensure complete formation of the enolate.

  • Alkylation: Dissolve 2-nitrobenzyl bromide (1.0 eq.) in a minimal amount of absolute ethanol and add it dropwise to the enolate solution. After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to a gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add cold water and extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated aqueous NH₄Cl, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude oil by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.[1]

Troubleshooting and FAQs

This section addresses common issues that may arise during the synthesis of this compound.

Q1: My yield is very low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Here's a breakdown of common causes and their solutions:

  • Incomplete Enolate Formation: The formation of the enolate is a critical step.[2]

    • Cause: The sodium ethoxide may have degraded due to moisture. The use of old or improperly stored base can lead to incomplete deprotonation.

    • Solution: Always use freshly prepared sodium ethoxide from high-purity sodium and absolute ethanol. Ensure all glassware is thoroughly dried before use.

  • Side Reaction: O-Alkylation: The enolate of ethyl acetoacetate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. O-alkylation leads to the formation of an enol ether, which is a common byproduct.

    • Cause: The solvent and counter-ion can influence the site of alkylation.

    • Solution: Using a polar, protic solvent like ethanol generally favors C-alkylation.

  • Side Reaction: Polyalkylation: The product itself still has an acidic α-hydrogen and can be deprotonated and alkylated a second time, leading to a dialkylated byproduct.

    • Cause: Using an excess of the alkylating agent or a very strong base can promote polyalkylation.

    • Solution: Use a stoichiometric amount of 2-nitrobenzyl bromide. Adding the alkylating agent slowly to the enolate solution can also help to minimize this side reaction.

Q2: I am observing multiple spots on my TLC plate even after the reaction should be complete. What are these byproducts and how can I minimize them?

A2: The presence of multiple spots on your TLC plate indicates a mixture of products. Besides the O-alkylation and polyalkylation products mentioned above, other side reactions can occur:

  • Self-Condensation of Ethyl Acetoacetate: Under basic conditions, ethyl acetoacetate can undergo self-condensation (a Claisen condensation) to form dehydroacetic acid derivatives.[3]

    • Cause: This is more likely to occur if the alkylating agent is added too slowly or if the reaction temperature is too high before the addition of the 2-nitrobenzyl bromide.

    • Solution: Maintain a low temperature during enolate formation and the initial stages of the alkylating agent addition.

  • Elimination Reaction of 2-Nitrobenzyl Bromide: The base can also induce an elimination reaction with the 2-nitrobenzyl bromide, leading to the formation of 2-nitrostyrene derivatives.

    • Cause: This is more prevalent with stronger bases and higher temperatures.

    • Solution: Use a stoichiometric amount of sodium ethoxide and maintain careful temperature control.

Troubleshooting Decision Tree

G start Low Yield or Multiple Products q1 Is the starting material consumed? (Check TLC) start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Multiple spots on TLC? a1_yes->q2 sol_incomplete_reaction Incomplete reaction. - Check base quality. - Ensure anhydrous conditions. - Increase reaction time/temperature cautiously. a1_no->sol_incomplete_reaction a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Identify byproducts (NMR, MS). a2_yes->q3 sol_purification_issue Product may be difficult to isolate. - Optimize column chromatography. - Consider recrystallization. a2_no->sol_purification_issue o_alkylation O-alkylation byproduct? q3->o_alkylation poly_alkylation Polyalkylation byproduct? q3->poly_alkylation self_condensation Self-condensation byproduct? q3->self_condensation sol_o_alkylation Favors C-alkylation: - Use protic solvent (ethanol). - Consider changing counter-ion. o_alkylation->sol_o_alkylation sol_poly_alkylation Minimize polyalkylation: - Use stoichiometric alkylating agent. - Add alkylating agent slowly. poly_alkylation->sol_poly_alkylation sol_self_condensation Prevent self-condensation: - Maintain low temperature during enolate formation. - Add alkylating agent promptly. self_condensation->sol_self_condensation

Caption: A decision tree for troubleshooting the synthesis.

Q3: I'm having trouble purifying the final product. What are the best practices for purification?

A3: The purification of β-keto esters can sometimes be challenging due to their polarity and potential for decomposition on silica gel.

  • Column Chromatography: This is the most common method for purification.

    • Best Practices: Use a silica gel with a neutral pH. A gradient elution starting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity is recommended to separate the product from less polar starting materials and more polar byproducts.[1]

  • Keto-Enol Tautomerism: β-keto esters exist as an equilibrium mixture of keto and enol tautomers.[4] This can sometimes lead to band broadening or the appearance of two closely spaced spots on TLC.

    • Consideration: This is a characteristic of the product and not necessarily an impurity. Characterization by NMR will show two distinct sets of signals for the keto and enol forms.

  • Product Stability: Nitro-containing compounds can sometimes be sensitive to heat and light.

    • Solution: Avoid excessive heating during solvent removal. Store the purified product in a cool, dark place.

Q4: How do I confirm the structure of my final product?

A4: A combination of spectroscopic methods is essential for unambiguous structure confirmation.

  • ¹H NMR Spectroscopy: This is the most informative technique. You should expect to see signals corresponding to both the keto and enol tautomers.[4]

    • Keto form: A singlet for the methylene group between the carbonyls, a singlet for the benzylic protons, and the characteristic signals for the ethyl ester and the aromatic protons.

    • Enol form: A vinyl proton signal, a broad signal for the enolic hydroxyl group, and the corresponding signals for the rest of the molecule. The ratio of the integrals of the keto and enol signals will give you the tautomeric ratio.

  • ¹³C NMR Spectroscopy: This will also show two sets of signals for the two tautomers, confirming the presence of the keto-enol equilibrium.

  • Infrared (IR) Spectroscopy: You should observe strong carbonyl stretching frequencies for both the ketone and the ester groups, as well as characteristic peaks for the nitro group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

Optimized Reaction Conditions Summary
ParameterRecommended ConditionRationale
Base Freshly prepared Sodium Ethoxide (1.0 eq.)Ensures complete enolate formation and minimizes side reactions from degraded base.
Solvent Absolute EthanolPromotes C-alkylation over O-alkylation.
Temperature 0 °C for enolate formation, then refluxControls the initial reaction rate and drives the alkylation to completion.
Stoichiometry 1:1 ratio of enolate to 2-nitrobenzyl bromideMinimizes polyalkylation.
Purification Silica Gel Column ChromatographyEffective for separating the product from starting materials and byproducts.

References

  • Organic Syntheses Procedure. (n.d.). orgsyn.org. Retrieved from [Link]

  • The Japp-Klingemann Reaction - Organic Reactions. (n.d.). organicreactions.org. Retrieved from [Link]

  • Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC. (2022). nih.gov. Retrieved from [Link]

  • Electronic supplementary information - The Royal Society of Chemistry. (n.d.). rsc.org. Retrieved from [Link]

  • Supporting Information for - The Royal Society of Chemistry. (n.d.). rsc.org. Retrieved from [Link]

  • ETHYL n-BUTYLACETOACETATE - Organic Syntheses Procedure. (n.d.). orgsyn.org. Retrieved from [Link]

  • Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones - ResearchGate. (2025). researchgate.net. Retrieved from [Link]

  • Japp klingemann reaction | PPTX - Slideshare. (n.d.). slideshare.net. Retrieved from [Link]

  • The Japp‐Klingemann Reaction - ResearchGate. (n.d.). researchgate.net. Retrieved from [Link]

  • A process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate hydrochloride - Google Patents. (n.d.). google.com.
  • What are the special considerations for the Japp-Klingemann reaction? - ResearchGate. (2016). researchgate.net. Retrieved from [Link]

  • Illustrated Glossary of Organic Chemistry - Acetoacetic ester synthesis. (n.d.). ucla.edu. Retrieved from [Link]

  • The Claisen Condensation Reaction - Organic Chemistry | OpenStax. (2023). openstax.org. Retrieved from [Link]

  • (PDF) Mechanistic insight into alkylation of the ethyl acetoacetate anion with different ethyl halides - ResearchGate. (n.d.). researchgate.net. Retrieved from [Link]

  • Claisen Condensation Reaction Mechanism - YouTube. (2018). youtube.com. Retrieved from [Link]

  • is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h - Organic Syntheses Procedure. (n.d.). orgsyn.org. Retrieved from [Link]

  • PS8-S05-2 - Yale Chemistry Department. (n.d.). yale.edu. Retrieved from [Link]

  • 23.8: The Claisen Condensation Reaction - Chemistry LibreTexts. (2024). libretexts.org. Retrieved from [Link]

  • What is a mechanism of Claisen condensation of ethyl acetate to form ethyl acetoacetate? - Quora. (2014). quora.com. Retrieved from [Link]

  • IR and NMR combo Packet Video Key - YouTube. (2015). youtube.com. Retrieved from [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). springer.com. Retrieved from [Link]

  • beta keto esters by HPLC - Chromatography Forum. (2010). chromforum.org. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In - American Chemical Society. (2025). acs.org. Retrieved from [Link]

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Technical Support Center: Synthesis of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and address frequently asked questions. The synthesis, while well-established, can present challenges related to byproduct formation and yield optimization. This document provides in-depth technical guidance to ensure a successful and reproducible experimental outcome.

I. Overview of the Synthesis: The Japp-Klingemann Reaction

The synthesis of this compound typically proceeds via a two-step process. The initial and most critical step is the Japp-Klingemann reaction, which involves the coupling of a diazonium salt with a β-keto ester. In this specific case, 2-nitroaniline is diazotized and subsequently reacted with ethyl acetoacetate to form the intermediate, ethyl 2-((2-nitrophenyl)hydrazono)-3-oxobutanoate. This hydrazone is then rearranged to the target molecule.

The Japp-Klingemann reaction is a powerful tool for forming carbon-nitrogen bonds and is widely used in the synthesis of hydrazones, which are valuable precursors for various heterocyclic compounds, including indoles.[1][2] The reaction mechanism involves the deprotonation of the β-keto-ester (ethyl acetoacetate) to form an enolate, which then acts as a nucleophile, attacking the diazonium salt. The resulting azo compound is unstable and undergoes hydrolysis and rearrangement to yield the final hydrazone product.[2]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the synthesis, providing explanations for their causes and actionable solutions.

Question 1: My reaction mixture has turned into a dark, tarry mess with low yield of the desired product. What could be the cause and how can I prevent it?

Answer:

The formation of dark, tarry substances is a common issue in reactions involving diazonium salts, especially with electron-rich anilines, and can be attributed to several factors:

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose, particularly at elevated temperatures. The 2-nitrobenzenediazonium salt, while more stable than some others due to the electron-withdrawing nitro group, is still susceptible to decomposition, leading to the formation of highly reactive radical species that polymerize into tarry materials. It is crucial to maintain a low temperature (0-5 °C) throughout the diazotization and coupling steps.[3]

  • Side Reactions of the Diazonium Ion: The diazonium ion can undergo undesired side reactions. For instance, it can react with water to form 2-nitrophenol, which can then couple with another diazonium ion to form colored azo dyes.

  • Excess Nitrous Acid: Using an excess of sodium nitrite for the diazotization can lead to the formation of excess nitrous acid, which can nitrosate the active methylene group of ethyl acetoacetate, leading to side products.[3]

Troubleshooting Steps:

  • Strict Temperature Control: Maintain the temperature of the reaction mixture between 0 and 5 °C during the entire process of diazotization and coupling. Use an ice-salt bath for efficient cooling.

  • Use of a Slight Excess of Aniline: A small excess of 2-nitroaniline can help to consume all the nitrous acid, preventing its unwanted side reactions.

  • Controlled Addition of Sodium Nitrite: Add the sodium nitrite solution slowly and dropwise to the acidic solution of 2-nitroaniline to prevent a localized excess of nitrous acid.

  • Immediate Use of Diazonium Salt: Use the freshly prepared diazonium salt solution immediately in the subsequent coupling reaction to minimize decomposition.

Question 2: I have isolated a significant amount of a byproduct that appears to be a self-condensation product of ethyl acetoacetate. How can I minimize its formation?

Answer:

The self-condensation of ethyl acetoacetate is a classic Claisen condensation reaction that yields ethyl acetoacetate's own dimer, dehydroacetic acid, or other related compounds.[4][5][6][7][8] This reaction is base-catalyzed and can compete with the desired Japp-Klingemann reaction, especially if the pH of the reaction medium becomes too basic.

Troubleshooting Steps:

  • pH Control: The Japp-Klingemann reaction is typically carried out under mildly basic or neutral conditions to facilitate the formation of the enolate of ethyl acetoacetate. However, a high concentration of a strong base can favor the Claisen condensation. The use of a buffer, such as sodium acetate, is recommended to maintain the pH in the optimal range for the Japp-Klingemann reaction while minimizing the self-condensation.

  • Order of Addition: Add the diazonium salt solution to the solution of ethyl acetoacetate and the base. This ensures that the highly reactive diazonium salt is immediately consumed by the enolate of ethyl acetoacetate as it is formed, minimizing the time available for the enolate to react with another molecule of ethyl acetoacetate.

Question 3: My final product is contaminated with a colored impurity. What is its likely identity and how can I remove it?

Answer:

A colored impurity in the product of a Japp-Klingemann reaction is often an azo dye. Azo dyes are formed by the coupling of the diazonium salt with an electron-rich aromatic compound. In this synthesis, potential sources of azo dye formation include:

  • Coupling with 2-Nitrophenol: As mentioned earlier, decomposition of the diazonium salt can form 2-nitrophenol. This phenol is highly activated towards electrophilic aromatic substitution and can readily couple with another molecule of the 2-nitrobenzenediazonium salt to form a brightly colored azo dye.

  • Self-Coupling of the Diazonium Salt: Under certain conditions, diazonium salts can undergo self-coupling reactions to form complex colored products.

Purification Strategies:

  • Column Chromatography: This is a highly effective method for separating the desired hydrazone from colored impurities. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the less polar desired product from the more polar and highly colored azo dyes.[9][10]

  • Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) can be an effective purification method.[9] The colored impurities may have different solubility profiles and can be removed in the mother liquor.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the Japp-Klingemann reaction in this synthesis?

A1: The optimal pH for the Japp-Klingemann reaction is a compromise. It needs to be basic enough to deprotonate the ethyl acetoacetate to form the reactive enolate, but not so basic as to promote the self-condensation of ethyl acetoacetate or decomposition of the diazonium salt. A pH range of 8-10, typically achieved by using sodium acetate or sodium carbonate as a base, is generally effective.

Q2: Can I use a different β-keto ester instead of ethyl acetoacetate?

A2: Yes, the Japp-Klingemann reaction is versatile and can be performed with a variety of β-keto esters and other active methylene compounds.[1][2] The choice of the β-keto ester will determine the final structure of the hydrazone product.

Q3: My yield is consistently low. What are the key parameters to optimize?

A3: Low yields in the Japp-Klingemann reaction can be due to several factors. The most critical parameters to optimize are:

  • Temperature: Strict maintenance of low temperatures (0-5 °C) is paramount to prevent diazonium salt decomposition.

  • pH: Fine-tuning the pH to favor the desired reaction over side reactions is crucial.

  • Purity of Reagents: Ensure that the 2-nitroaniline and ethyl acetoacetate are of high purity, as impurities can interfere with the reaction.

  • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the diazonium salt can lead to more side products.

Q4: I have observed an unexpected byproduct with a different substitution pattern on the aromatic ring. What could be the reason?

A4: While less common, unexpected substitution patterns can occur. For instance, in a study involving a dinitroaniline, an unexpected chloro-substituted byproduct was observed.[11] This was attributed to a nucleophilic substitution of a nitro group by a chloride ion from the reaction medium. This highlights the importance of carefully analyzing all byproducts to fully understand the reaction pathway and to optimize conditions to minimize their formation.

IV. Experimental Protocols

Protocol 1: Diazotization of 2-Nitroaniline

  • Dissolve 2-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C. The resulting solution of 2-nitrobenzenediazonium chloride should be used immediately.

Protocol 2: Japp-Klingemann Coupling

  • In a separate flask, dissolve ethyl acetoacetate (1 equivalent) and sodium acetate (3 equivalents) in ethanol.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared 2-nitrobenzenediazonium chloride solution to the ethyl acetoacetate solution. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Allow the mixture to stand at room temperature overnight.

  • Pour the reaction mixture into a large volume of cold water.

  • Collect the precipitated crude product, ethyl 2-((2-nitrophenyl)hydrazono)-3-oxobutanoate, by filtration.

  • Wash the solid with cold water until the washings are neutral.

V. Data Presentation

Table 1: Common Byproducts and Their Origin

ByproductChemical StructureOrigin
2-NitrophenolDecomposition of 2-nitrobenzenediazonium chloride in the presence of water.
Azo DyesAr-N=N-Ar'Coupling of the diazonium salt with phenolic byproducts or self-coupling.
Dehydroacetic AcidBase-catalyzed self-condensation (Claisen condensation) of ethyl acetoacetate.
Chloro-substituted byproductPotential nucleophilic substitution of the nitro group by chloride ions from the reaction medium.

VI. Visualization of Reaction Pathways

Japp_Klingemann_Byproducts cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation Pathways 2-Nitroaniline 2-Nitroaniline Diazonium_Salt 2-Nitrobenzenediazonium Chloride 2-Nitroaniline->Diazonium_Salt NaNO2, HCl 0-5 °C Hydrazone_Product Ethyl 2-((2-nitrophenyl)hydrazono) -3-oxobutanoate Diazonium_Salt->Hydrazone_Product Ethyl Acetoacetate, Base 2-Nitrophenol 2-Nitrophenol Diazonium_Salt->2-Nitrophenol H2O (Decomposition) Chloro_byproduct Chloro_byproduct Diazonium_Salt->Chloro_byproduct Cl- (Substitution) Azo_Dye Azo_Dye 2-Nitrophenol->Azo_Dye + Diazonium Salt (Coupling) Ethyl_Acetoacetate Ethyl Acetoacetate Dehydroacetic_Acid Dehydroacetic_Acid Ethyl_Acetoacetate->Dehydroacetic_Acid Base (Self-condensation)

Caption: Reaction scheme illustrating the main pathway to the desired hydrazone and the formation of common byproducts.

VII. References

  • OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction. In Organic Chemistry: A Tenth Edition. [Link]

  • Various Authors. (n.d.). The Japp-Klingemann Reaction. ResearchGate. [Link]

  • Various Authors. (2016). What are the special considerations for the Japp-Klingemann reaction? ResearchGate. [Link]

  • Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178.

  • Hayashi, T., et al. (2012). Development of Chiral Bis-hydrazone Ligands for the Enantioselective Cross-Coupling Reactions of Aryldimethylsilanolates. PubMed Central. [Link]

  • Wikipedia contributors. (n.d.). Japp–Klingemann reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Various Authors. (2023). Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12. YouTube. [Link]

  • Various Authors. (2021). Need a purification method for a free hydrazone. Reddit. [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Claisen condensation. [Link]

  • Various Authors. (n.d.). The Claisen Condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

  • Yaglioglu, H. G., et al. (2024). Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. The Journal of Organic Chemistry. [Link]

  • Various Authors. (2023). Dear All, Does anyone have done before the purification of hydrazone with colunm chromatography? ResearchGate. [Link]

  • Mayer, P., et al. (2009). Unusual Behaviour During the Route of a Japp-Klingemann Reaction. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate (CAS No. 66073-33-4).[1] This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity. Our guidance is grounded in established chemical principles and practical laboratory experience.

Synthetic Strategy Overview: The Claisen Condensation

The most common and efficient route to synthesize this compound is via a crossed Claisen condensation . This reaction involves the base-mediated condensation of ethyl 2-nitrophenylacetate with ethyl acetate.[2][3][4] The ethoxide ion serves as the base, deprotonating the α-carbon of ethyl acetate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl 2-nitrophenylacetate. Subsequent elimination of an ethoxide ion from the tetrahedral intermediate yields the target β-keto ester.[2][4]

Reaction Mechanism: Claisen Condensation

Claisen_Condensation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination & Product Formation Ethyl_Acetate Ethyl Acetate Enolate Ethyl Acetate Enolate (Nucleophile) Base Sodium Ethoxide (NaOEt) Base->Enolate Enolate_Ref Enolate Nitrophenyl_Ester Ethyl 2-nitrophenylacetate (Electrophile) Tetrahedral_Intermediate Tetrahedral Intermediate Tetrahedral_Intermediate_Ref Tetrahedral Intermediate Enolate_Ref->Tetrahedral_Intermediate Product_Anion Product Anion (Deprotonated β-keto ester) Final_Product This compound Acid_Workup Acid Workup (e.g., HCl) Acid_Workup->Final_Product Tetrahedral_Intermediate_Ref->Product_Anion

Caption: Mechanism of the crossed Claisen condensation for product synthesis.

Detailed Experimental Protocol

This protocol is a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • Ethyl 2-nitrophenylacetate

  • Ethyl acetate (anhydrous)

  • Sodium metal

  • Absolute ethanol (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked, flame-dried flask under an inert atmosphere (N₂ or Ar), add freshly cut sodium metal to absolute ethanol at 0°C. Allow the reaction to proceed until all sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add anhydrous toluene. Then, add a solution of ethyl 2-nitrophenylacetate and a molar excess of anhydrous ethyl acetate dropwise at a temperature maintained below 10°C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and carefully quench by adding 1M HCl until the solution is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically an oil. Purify via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.[5]

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that can arise during the synthesis.

Issue 1: Very Low or No Product Yield

Q: My reaction yielded almost no product. What are the most likely causes?

A: This is a common issue often traced back to the base or the reaction conditions. Here's a systematic approach to troubleshooting:

  • Moisture Contamination: The Claisen condensation is highly sensitive to moisture. Water will quench the sodium ethoxide base and hydrolyze the ester starting materials.

    • Solution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and reagents. It is best practice to use freshly prepared sodium ethoxide.[6]

  • Ineffective Base: The base may be inactive or used in insufficient quantity.

    • Solution: Use a full equivalent of a strong base like sodium ethoxide.[4] The pKa of the α-proton on an ester is around 25, so a strong base is non-negotiable. Using an alkoxide that matches the ester (ethoxide for ethyl esters) prevents transesterification side reactions.[6]

  • Low Reaction Temperature/Time: The reaction may not have reached completion.

    • Solution: While the initial addition should be done at a low temperature to control exothermicity, the reaction typically needs to be stirred at room temperature or even gently heated to proceed to completion.[7] Use TLC to monitor the consumption of the limiting reagent (ethyl 2-nitrophenylacetate).

Issue 2: Formation of Significant Side Products

Q: My final product is contaminated with impurities. What are they and how can I prevent them?

A: The primary side product in a crossed Claisen condensation is the self-condensation product of ethyl acetate, which is ethyl acetoacetate.

  • Self-Condensation of Ethyl Acetate: This occurs when the ethyl acetate enolate reacts with another molecule of ethyl acetate instead of the desired ethyl 2-nitrophenylacetate.

    • Solution: Employ a significant molar excess of ethyl acetate. This shifts the equilibrium, making it statistically more likely for the ethyl 2-nitrophenylacetate (the more expensive, limiting reagent) to be attacked by the enolate.

  • Hydrolysis Products: If moisture is present, you may form 2-nitrophenylacetic acid and acetic acid.

    • Solution: Adhere strictly to anhydrous conditions as detailed in Issue 1.

Issue 3: Difficult Purification

Q: The crude product is a complex mixture that is difficult to separate by column chromatography. How can I improve this?

A: A difficult separation points to multiple, closely-related products or unreacted starting materials.

  • Drive the Reaction to Completion: An incomplete reaction is a common cause.

    • Solution: Ensure you have used at least one full equivalent of base. The final deprotonation of the β-keto ester product is thermodynamically favorable and helps drive the reaction to completion.[4] An acidic workup is required to re-protonate the product before extraction.[8]

  • Optimize Work-up: Improper work-up can lead to emulsions or product degradation.

    • Solution: During the acidic quench, add the acid slowly at 0°C to control the exotherm. The bicarbonate wash is crucial to remove any acidic impurities before chromatography.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Complete? low_yield Low / No Yield start->low_yield No impurities Significant Impurities start->impurities Yes, but impure ok Proceed to Purification start->ok Yes, clean check_moisture Check for Moisture (Anhydrous Conditions?) low_yield->check_moisture check_excess_ea Used Excess Ethyl Acetate? impurities->check_excess_ea check_base Check Base (Fresh? 1 Eq?) check_moisture->check_base Yes rerun_dry Action: Rerun under strictly anhydrous conditions. check_moisture->rerun_dry No check_conditions Check Temp / Time (Monitor by TLC) check_base->check_conditions Yes rerun_base Action: Use fresh base, ensure 1 full equivalent. check_base->rerun_base No rerun_monitor Action: Allow longer time or gentle heating. Monitor. check_conditions->rerun_monitor No check_workup Check Workup (Acid Quench, Bicarb Wash) check_excess_ea->check_workup Yes rerun_excess Action: Increase molar excess of ethyl acetate. check_excess_ea->rerun_excess No rerun_workup Action: Optimize quench and wash steps. check_workup->rerun_workup No

Caption: A workflow for diagnosing and solving common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base, like potassium tert-butoxide? A: While other strong bases can deprotonate the ester, using an alkoxide with the same alkyl group as your ester (ethoxide for an ethyl ester) is crucial to prevent transesterification, which would lead to a mixture of products.[6]

Q2: Why is a full equivalent of base required, not just a catalytic amount? A: The product, a β-keto ester, has a pKa of around 11, which is much more acidic than the starting esters (pKa ~25). The ethoxide base will deprotonate the newly formed product. This final, irreversible deprotonation step drives the reaction equilibrium towards the product side, ensuring a high yield. Therefore, at least one full equivalent of base is consumed.[4]

Q3: What are the optimal reaction parameters? A: The optimal conditions can vary, but the following table provides a validated starting point for optimization.

ParameterRecommended ConditionRationale
Base Sodium Ethoxide (freshly prepared)Prevents transesterification; ensures high activity.
Solvent Toluene / EthanolToluene allows for a higher reaction temperature if needed, while ethanol is the solvent for base preparation. Must be anhydrous.
Temperature 0-10°C (addition), then RT (reaction)Controls initial exotherm; allows reaction to proceed to completion.
Reactant Ratio 1.0 eq. Ethyl 2-nitrophenylacetateLimits the more complex starting material.
3.0-5.0 eq. Ethyl AcetateStatistical excess to favor crossed-condensation over self-condensation.
Reaction Time 12-18 hoursTypically sufficient for completion; should be confirmed by TLC.

Q4: How should I store the final product? A: this compound should be stored in a cool, dry place, sealed under an inert atmosphere (like argon) to prevent degradation. For long-term storage, refrigeration is recommended.[1]

References

  • BenchChem. (2025). Ethyl 4-oxobutanoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. BenchChem.
  • Wikipedia. (n.d.). Japp–Klingemann reaction. Wikipedia.
  • ChemicalBook. (n.d.). Ethyl 3-oxo-4-phenylbutanoate synthesis. ChemicalBook.
  • University of Calgary. (n.d.). The Claisen Condensation. University of Calgary.
  • BenchChem. (2025). Application Notes and Protocols for the Claisen Condensation of Ethyl 3-Oxobutanoate. BenchChem.
  • Organic Reactions. (n.d.). The Japp-Klingemann Reaction. Organic Reactions.
  • Chemeurope.com. (n.d.). Japp-Klingemann reaction. Chemeurope.com.
  • SynArchive. (2024). Japp-Klingemann Reaction. SynArchive.
  • BenchChem. (2025). The Role of Ethyl 3-Oxobutanoate in Pharmaceutical Synthesis: A Foundational Building Block. BenchChem.
  • Sigma-Aldrich. (n.d.). ethyl 4-bromo-2-((4-nitrophenyl)hydrazono)-3-oxobutanoate. Sigma-Aldrich.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry.
  • Biosynth. (n.d.). Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate. Biosynth.
  • Slideshare. (n.d.). Japp klingemann reaction. Slideshare.
  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.
  • Scirp.org. (n.d.). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Scirp.org.
  • YouTube. (2018). Claisen Condensation Reaction Mechanism. YouTube.
  • OpenStax. (2023). 23.7 The Claisen Condensation Reaction. OpenStax.
  • Organic Syntheses. (n.d.). Procedure. Organic Syntheses.
  • BLDpharm. (n.d.). This compound. BLDpharm.
  • ResearchGate. (n.d.). Optimization of Synthesis of 2-Ethoxy-4-Nitrophenol. ResearchGate.
  • BenchChem. (2025). optimizing reaction conditions for 2-Ethyl-3-oxobutanal synthesis. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to Ethyl 4-oxobutanoate. BenchChem.
  • PubChem. (n.d.). Ethyl 4-oxobutanoate. PubChem.
  • ResearchGate. (n.d.). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. ResearchGate.
  • PubChem. (n.d.). Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate. PubChem.
  • MDPI. (n.d.). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. MDPI.

Sources

Technical Support Center: Purifying Ethyl 4-(2-nitrophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the purification of this versatile synthetic intermediate. Here, we provide troubleshooting guides and frequently asked questions in a direct Q&A format, grounded in scientific principles and practical, field-proven insights.

Introduction: The Purification Challenge

This compound is a valuable building block in organic synthesis, notably in the creation of various heterocyclic compounds. Its structure, however, presents a unique combination of challenges for purification. The presence of a β-keto ester moiety introduces the possibility of keto-enol tautomerism and susceptibility to degradation, while the ortho-nitro group on the phenyl ring can influence the molecule's stability and reactivity. This guide will address these challenges head-on, providing you with the expertise to achieve high purity for your downstream applications.

Troubleshooting Guide & FAQs

Question 1: My TLC analysis of crude this compound shows streaking or multiple spots. Is my product decomposing?

Answer:

While decomposition is a possibility, it's more likely that you are observing the effects of keto-enol tautomerism, a common characteristic of β-keto esters.[1] The molecule exists as an equilibrium mixture of the keto and enol forms, which can have different polarities and thus separate on a TLC plate, appearing as elongated spots or even two distinct spots.

To confirm if you are observing tautomers or degradation, you can perform a 2D TLC analysis:

  • Spot your crude product on one corner of a square TLC plate.

  • Develop the plate in your chosen eluent system.

  • Dry the plate thoroughly.

  • Rotate the plate 90 degrees and re-develop it in the same eluent system.

  • Interpretation: If the spots appear along the diagonal, your compound is stable, and the multiple spots are likely due to tautomers. If you see significant spots off the diagonal, your compound is degrading on the silica gel.[1]

Question 2: I'm experiencing poor separation and broad peaks during column chromatography on silica gel. How can I improve my purification?

Answer:

This is a frequent issue stemming from two main factors: the acidic nature of standard silica gel and keto-enol tautomerism.[1] The silanol groups on the silica surface are acidic and can catalyze the degradation of sensitive molecules like β-keto esters. The tautomerism, as mentioned above, leads to band broadening.[1]

Here are several strategies to overcome this:

1. Deactivate the Silica Gel: Neutralize the acidic sites on your silica gel by pre-treating it with a base. A common and effective method is to use triethylamine (TEA).

  • Protocol for Silica Gel Deactivation:

    • Prepare your column slurry as usual.

    • Add 0.5-1% triethylamine to your chosen eluent system.

    • Equilibrate the column with this eluent mixture for at least three column volumes before loading your sample.

2. Use an Alternative Stationary Phase: If your compound is highly acid-sensitive, consider using a more neutral or basic stationary phase.

Stationary PhaseAcidityRecommended Use Case
Silica Gel AcidicStandard, but may require deactivation.
Alumina (Neutral) NeutralGood alternative for acid-sensitive compounds.
Alumina (Basic) BasicEffective for compounds that are stable under basic conditions.
Florisil Weakly AcidicCan be a milder alternative to silica gel.

3. Optimize Your Eluent System: A well-chosen eluent can improve separation and minimize peak broadening. For this compound, a gradient elution starting with a non-polar solvent and gradually increasing the polarity is often effective. A common starting point is a mixture of hexane and ethyl acetate.

Question 3: My purified product is a yellow oil or solid, and the color intensifies over time. Is this indicative of an impurity?

Answer:

Yes, a persistent or developing yellow to brown color often indicates the presence of impurities, particularly nitrophenolic byproducts or degradation products. Nitroaromatic compounds can be susceptible to decomposition, which can be accelerated by heat, light, or residual acid/base from the synthesis or purification steps.[2][3][4]

Potential Sources of Color and Solutions:

  • Residual Nitrophenols: These are common impurities from the nitration process and are often highly colored.[5]

    • Solution: A dilute aqueous wash with a mild base (e.g., sodium bicarbonate solution) during the workup can help remove acidic nitrophenolic impurities. Be cautious, as a strong base could hydrolyze the ester.

  • Decomposition Products: The nitro group can be reduced, or other side reactions can occur, leading to colored impurities.

    • Solution: Ensure your purification is performed promptly after synthesis. Store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.

Question 4: I'm considering recrystallization for purification. What solvent system is recommended for this compound?

Answer:

Recrystallization can be an excellent method for purifying solid products. The key is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot.[6]

Recommended Solvent Screening Protocol:

  • Place a small amount of your crude product into several test tubes.

  • To each tube, add a different solvent from the list below and observe the solubility at room temperature.

  • If the compound is insoluble at room temperature, heat the solvent to its boiling point and observe if it dissolves.

  • If it dissolves when hot, allow the solution to cool slowly to see if crystals form.

Common Solvents to Screen for Recrystallization:

  • Ethanol

  • Isopropanol

  • Ethyl Acetate/Hexane mixture

  • Toluene

  • Dichloromethane/Hexane mixture

A general rule of thumb is that solvents with functional groups similar to the compound of interest may be good solubilizers.[7] For this compound, an ester, solvents like ethyl acetate could be a good starting point, likely in a two-solvent system with a non-polar solvent like hexane to induce crystallization.[7]

Question 5: What are the expected impurities from the synthesis of this compound, particularly if a Japp-Klingemann reaction is involved?

Answer:

If your synthesis involves a Japp-Klingemann reaction, which is used to form hydrazones from β-keto esters and diazonium salts, you should be aware of specific potential impurities.[8][9] While the direct synthesis of your target molecule might not be a classic Japp-Klingemann reaction, analogous side reactions can occur.

Potential Impurities:

  • Starting Materials: Unreacted 2-nitroaniline (used to make the diazonium salt) and ethyl acetoacetate.

  • Azo Compounds: In some cases, the intermediate azo compound may be stable and persist as an impurity.[10]

  • Side-Reaction Products: The Japp-Klingemann reaction can sometimes yield unexpected products, especially if reaction conditions like pH and temperature are not well-controlled.[10][11]

Analytical Techniques for Purity Assessment: To identify and quantify these impurities, a combination of analytical techniques is recommended.

Analytical TechniquePurpose
HPLC-UV Excellent for quantifying purity and detecting UV-active impurities. A C18 reverse-phase column is a good starting point.[12][13][14]
GC-MS Suitable for identifying volatile impurities and byproducts.[12]
¹H NMR Provides structural information and can be used for quantitative analysis (qNMR) to determine absolute purity.[12]

Visualizing Workflows

General Purification Workflow

The following diagram outlines a general workflow for the purification of this compound, incorporating troubleshooting steps.

PurificationWorkflow cluster_synthesis Synthesis & Workup cluster_analysis Initial Analysis cluster_purification Purification cluster_final Final Analysis & Storage Crude Crude Product TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Streaking/ Poor Separation Recrystal Recrystallization TLC->Recrystal Solid Product Purity Purity Assessment (HPLC, NMR, GC-MS) Column->Purity Recrystal->Purity Storage Store under N2, protected from light Purity->Storage ColumnTroubleshooting Start Problem: Broad Peaks/ Tailing in Column CheckTLC Perform 2D TLC Start->CheckTLC Decomposition Compound is Degrading CheckTLC->Decomposition Spots off-diagonal Tautomers Tautomers Observed CheckTLC->Tautomers Spots on-diagonal ChangeStationary Switch to Neutral Alumina or Florisil Decomposition->ChangeStationary DeactivateSilica Deactivate Silica with Triethylamine Tautomers->DeactivateSilica Solution Improved Separation ChangeStationary->Solution DeactivateSilica->Solution

Sources

Effect of base choice on the synthesis of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this reaction, with a specific focus on the critical role of base selection. We will explore the causality behind experimental choices to ensure your synthesis is both successful and reproducible.

Reaction Overview: A Crossed Claisen Condensation

The synthesis of this compound is achieved via a Crossed Claisen Condensation . This reaction forms a new carbon-carbon bond between two different esters.[1][2] In this specific case, the reactants are Ethyl 2-nitrophenylacetate (the electrophilic "acceptor" ester) and Ethyl Acetate (the nucleophilic "donor" ester, which possesses the enolizable α-hydrogens).

The reaction is driven to completion by using a full equivalent of a strong base. The base's primary role is to deprotonate the α-carbon of ethyl acetate, creating a highly nucleophilic enolate ion.[3][4] This enolate then attacks the carbonyl carbon of ethyl 2-nitrophenylacetate. The final, crucial step involves the deprotonation of the newly formed β-keto ester product, which is more acidic than the starting alcohol, effectively making the overall reaction thermodynamically favorable.[1][5]

Frequently Asked Questions (FAQs) on Base Selection

The choice of base is the single most critical parameter in a Claisen condensation. An incorrect choice can lead to competing side reactions, low yields, or complete reaction failure.

Q1: What is the recommended base for this synthesis and why?

Answer: The ideal and most recommended base is Sodium Ethoxide (NaOEt) in an ethanol (EtOH) solvent.

Causality: The fundamental principle is to use an alkoxide base that matches the alkoxy group of your reacting esters (in this case, ethyl esters).[6][7] This choice is critical for two reasons:

  • Avoiding Transesterification: If a different alkoxide, such as sodium methoxide (NaOMe), were used, it could act as a nucleophile and attack the carbonyl group of the ethyl esters. This would lead to a transesterification side reaction, resulting in a mixture of methyl and ethyl esters and complicating purification.[7][8]

  • Maintaining Catalytic Integrity: During the reaction, ethanol is generated as a byproduct. Using sodium ethoxide ensures that even if the base reacts with the solvent/byproduct, the active base (ethoxide) is simply regenerated, maintaining a consistent reaction environment.[3][6]

Q2: Can I use common bases like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)?

Answer: It is strongly discouraged to use hydroxide bases like NaOH or KOH for this reaction.

Causality: Hydroxide ions are potent nucleophiles that will readily attack the ester functional groups, leading to irreversible saponification (hydrolysis of the ester to a carboxylate salt).[3] This is a fast and often dominant side reaction that consumes your starting material and desired product, leading to drastically reduced yields of the target β-keto ester.

Q3: What about stronger, non-nucleophilic bases like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA)?

Answer: While stronger bases can be effective, they come with their own set of considerations.

  • Sodium Hydride (NaH): NaH is an excellent choice and can often increase the yield.[5] It is a non-nucleophilic base that deprotonates the α-carbon irreversibly by releasing hydrogen gas. A key advantage is that it does not introduce a competing alkoxide. However, it is crucial to use it with an aprotic solvent (like THF or Toluene) and under strictly anhydrous conditions. Any trace of alcohol or water will quench the hydride.

  • Lithium Diisopropylamide (LDA): LDA is a very strong, non-nucleophilic, and sterically hindered base.[6][7] While it is highly effective for forming enolates in mixed Claisen condensations where only one ester is enolizable, it is often considered overly reactive and expensive for this type of transformation.[6][7] It requires cryogenic temperatures (-78 °C) to control its reactivity and must be prepared fresh or carefully titrated. For the synthesis of this compound, NaH or NaOEt are more practical and cost-effective choices.

Q4: Why is a full stoichiometric equivalent of base required?

Answer: Unlike many base-catalyzed reactions, the Claisen condensation requires at least one full equivalent of base because the final product is acidic and consumes the base.

Causality: The α-hydrogens of the resulting β-keto ester product are flanked by two carbonyl groups, making them significantly more acidic (pKa ≈ 11) than the α-hydrogens of the starting ethyl acetate (pKa ≈ 25) or the byproduct ethanol (pKa ≈ 16).[1] Consequently, the alkoxide base generated during the reaction will immediately and favorably deprotonate the product to form a resonance-stabilized enolate. This final, irreversible acid-base step is the thermodynamic driving force that pulls the entire reaction equilibrium towards the product.[4][5] An acidic workup is then required in a separate step to protonate this enolate and yield the final neutral β-keto ester.[4]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inappropriate Base: Using NaOH/KOH causes saponification. Using a base that is too weak (e.g., Na2CO3) fails to generate enough enolate.Action: Switch to Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH). Ensure you are using at least one full molar equivalent.
2. Wet Reagents/Solvent: Water will quench the base (especially NaH) and hydrolyze the esters.Action: Use freshly distilled, anhydrous solvents (ethanol, THF). Dry all glassware thoroughly in an oven before use.[9]
3. Reaction Not Driven to Completion: Insufficient base was used.Action: Re-run the reaction ensuring at least 1.0 equivalent of a strong base (NaOEt or NaH) is used to deprotonate the final product and drive the equilibrium.[1]
Impure Product / Multiple Side Products 1. Transesterification: The alkoxide base did not match the ester's alcohol group (e.g., using NaOMe with ethyl esters).Action: Always match the base to the ester. For ethyl esters, use sodium ethoxide.[6][7]
2. Self-Condensation of Ethyl Acetate: If the addition of ethyl acetate enolate to ethyl 2-nitrophenylacetate is slow, it may react with another molecule of ethyl acetate.Action: Slowly add the ethyl acetate to the solution of the base and ethyl 2-nitrophenylacetate. This keeps the concentration of the enolate low and favors the cross-condensation.
Reaction is Slow or Stalls 1. Insufficient Temperature: The reaction may have a significant activation energy.Action: Gentle heating or refluxing the reaction mixture can increase the rate. Monitor the reaction by TLC to avoid decomposition.
2. Poor Quality Base: Sodium ethoxide or sodium hydride can degrade upon exposure to air and moisture.Action: Use freshly opened or properly stored base. If using NaH, ensure the mineral oil is washed away with dry hexanes if necessary for your specific procedure.

Visualizations & Protocols

Reaction Mechanism Workflow

The following diagram outlines the key steps in the base-mediated synthesis of this compound.

Claisen_Condensation Start Reactants: Ethyl Acetate + Ethyl 2-Nitrophenylacetate Base Base Addition (1.0 eq. NaOEt) Start->Base Enolate Step 1: Enolate Formation (Deprotonation of Ethyl Acetate) Base->Enolate Fast Attack Step 2: Nucleophilic Attack (Enolate attacks Nitrophenyl Ester) Enolate->Attack Rate-determining Intermediate Tetrahedral Intermediate Forms Attack->Intermediate Elimination Step 3: Elimination (Ethoxide is eliminated) Intermediate->Elimination Fast Product_Enolate Product Formation (β-Keto Ester Enolate) (Driven by final deprotonation) Elimination->Product_Enolate Irreversible Workup Acidic Workup (e.g., aq. HCl) Product_Enolate->Workup Final_Product Final Product: This compound Workup->Final_Product

Caption: Workflow of the Crossed Claisen Condensation.

Decision Tree for Base Selection

This chart provides a logical pathway for selecting the optimal base for the synthesis.

Base_Selection Start Goal: Synthesize this compound Q1 Are the esters sensitive to hydrolysis? Start->Q1 A1_Yes Yes, all esters are. Q1->A1_Yes A1_No No Q1->A1_No Avoid_Hydroxide Avoid NaOH, KOH, H₂O. Leads to saponification. A1_Yes->Avoid_Hydroxide Q2 Are the esters ethyl esters? Avoid_Hydroxide->Q2 A2_Yes Yes Q2->A2_Yes A2_No No (e.g., methyl esters) Q2->A2_No Use_NaOEt Optimal Choice: Sodium Ethoxide (NaOEt) Prevents transesterification. A2_Yes->Use_NaOEt Use_NaOMe Use Sodium Methoxide (NaOMe) A2_No->Use_NaOMe Q3 Need higher yield / anhydrous conditions possible? Use_NaOEt->Q3 A3_Yes Yes Q3->A3_Yes Use_NaH Alternative Choice: Sodium Hydride (NaH) Irreversible, non-nucleophilic. A3_Yes->Use_NaH

Caption: A logical guide to selecting the appropriate base.

Representative Experimental Protocol

This protocol is a representative example based on established principles of the Claisen condensation. Researchers should perform their own risk assessment and optimization.

Materials:

  • Sodium metal or commercial Sodium Ethoxide

  • Anhydrous Ethanol (absolute, 200 proof)

  • Ethyl 2-nitrophenylacetate

  • Ethyl Acetate

  • Anhydrous Diethyl Ether or Toluene for extraction

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Preparation of Sodium Ethoxide (if not using commercial): In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous ethanol. Carefully add sodium metal (1.05 eq.) in small portions. Allow the sodium to react completely until it is fully dissolved.

  • Reaction Setup: Cool the freshly prepared sodium ethoxide solution to 0-5 °C in an ice bath.

  • Addition of Esters: To the cooled ethoxide solution, add Ethyl 2-nitrophenylacetate (1.0 eq.). Subsequently, add Ethyl Acetate (1.1 eq.) dropwise over 30 minutes while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding 1M HCl until the pH is acidic (pH ~2-3). This will protonate the product enolate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acidic species), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the final product, this compound.

References

Preventing side reactions in the synthesis of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding this important synthetic intermediate. Our focus is on preventing common side reactions and optimizing reaction conditions to ensure high yield and purity.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via a Knoevenagel condensation of 2-nitrobenzaldehyde and ethyl acetoacetate using a weak base catalyst such as piperidine.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

A1: Low yields are a common challenge and can stem from several factors, including incomplete reactions, suboptimal conditions, and competing side reactions.[1][2] A systematic approach is crucial for diagnosis and optimization.

Probable Causes & Recommended Solutions:

Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or non-optimal temperature. The Knoevenagel condensation is an equilibrium process, and the removal of the water byproduct drives the reaction forward.[3]Monitor Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials. Optimize Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., 40-80°C) can increase the rate and overall yield.[1] Water Removal: If operating in a non-polar solvent like toluene, use a Dean-Stark apparatus to azeotropically remove water. In other solvents, adding molecular sieves can be effective.[3]
Catalyst Inefficiency The weak base catalyst (e.g., piperidine) may be old, impure, or used in a suboptimal concentration. While piperidine's pKa is close to that of ethyl acetoacetate, it is effective in generating the required enolate concentration to drive the reaction.[4]Use Fresh Catalyst: Ensure the piperidine or other amine catalyst is fresh and pure. Optimize Concentration: A catalytic amount (e.g., 0.1 equivalents) is typically sufficient. Too much catalyst can promote side reactions.[1] Alternative Catalysts: Consider other weak bases like pyrrolidine or ammonium salts (e.g., ammonium acetate) which can be highly effective.[2][5]
Suboptimal Solvent The solvent polarity significantly impacts reaction rates and yields.Solvent Screening: Protic solvents like ethanol can be effective.[2] However, aprotic polar solvents such as Dimethylformamide (DMF) have been shown to provide excellent results in similar condensations.[1] Solvent-free conditions are also a viable, green alternative.[1]
Side Reactions Competing reactions, such as Michael addition or Hantzsch dihydropyridine synthesis, can consume starting materials and reduce the yield of the desired product.See detailed answers in Q2 and Q3 below.
Q2: I'm observing a significant amount of a high-molecular-weight, viscous oil or solid byproduct. What is it and how can I prevent its formation?

A2: This is a classic sign of a Michael addition side reaction . The initial Knoevenagel product, an α,β-unsaturated keto ester, is an excellent Michael acceptor. A second molecule of the ethyl acetoacetate enolate (the Michael donor) can attack the β-carbon of the product, leading to a 1,4-conjugate addition.[1][6]

Mechanism of Michael Addition Side Reaction: The nucleophilic enolate of ethyl acetoacetate adds to the electrophilic double bond of the Knoevenagel product.[7]

Prevention Strategies:

  • Control Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the 2-nitrobenzaldehyde relative to ethyl acetoacetate. This ensures the active methylene compound is the limiting reagent, minimizing its availability for a secondary Michael addition.

  • Slow Addition: Add the ethyl acetoacetate dropwise to the mixture of the aldehyde and catalyst. This maintains a low concentration of the enolate at any given time, favoring the initial Knoevenagel condensation over the subsequent Michael addition.

  • Moderate Temperature: Higher temperatures and prolonged reaction times can favor the Michael addition.[1] Run the reaction at the lowest temperature that allows for a reasonable reaction rate and monitor closely by TLC to avoid extending the reaction time unnecessarily.

  • Catalyst Choice: While weak bases are necessary, an overly active catalyst or excessive concentration can increase the standing concentration of the enolate, promoting the Michael side reaction.

Q3: The reaction mixture turns a deep red/brown color and I'm isolating multiple, difficult-to-separate products. What could be happening?

A3: This issue can arise from several sources, but a significant side reaction to consider, especially if using an ammonium salt catalyst or if ammonia is present as an impurity, is the Hantzsch dihydropyridine synthesis .[8] This multi-component reaction involves the condensation of an aldehyde (2-nitrobenzaldehyde), two equivalents of a β-keto ester (ethyl acetoacetate), and an ammonia source to form a dihydropyridine ring system.[9][10]

Hantzsch Dihydropyridine Synthesis Pathway: This pathway involves the formation of an enamine from ethyl acetoacetate and ammonia, which then undergoes a Michael addition with the Knoevenagel product, followed by cyclization and dehydration.[8]

Prevention and Mitigation:

  • Control Nitrogen Source: If not intentionally synthesizing a dihydropyridine, avoid ammonium acetate or ammonia as the catalyst. Stick to secondary amines like piperidine or tertiary amines.

  • Purify Reactants: Ensure that the ethyl acetoacetate and solvents are free from ammonia contamination.

  • Purification Strategy: If Hantzsch byproducts do form, they are typically less polar than the desired β-keto ester. Purification can be achieved via column chromatography on silica gel, using a gradient elution of ethyl acetate in hexane.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the Knoevenagel condensation between 2-nitrobenzaldehyde and ethyl acetoacetate?

While various catalysts can be employed, secondary amines are the most common and effective for this transformation. The choice of catalyst can influence reaction time and yield.

CatalystTypical ConditionsAdvantagesDisadvantages
Piperidine Catalytic amount (0.1 eq) in ethanol or toluene, RT to 80°C.[4]Highly effective, well-documented, and generally provides good yields.[3]Can be toxic and requires careful handling.
Pyrrolidine Similar conditions to piperidine.Often shows higher conversion rates than piperidine, allowing for lower catalyst loading.[5]Less commonly cited for this specific transformation.
Ammonium Acetate Used in solvents like ethanol or even water.[2]Inexpensive and considered a "greener" catalyst.Can lead to Hantzsch dihydropyridine side products.[9]

For this specific synthesis, piperidine remains the authoritative and recommended starting point due to its extensive documentation and proven efficacy.

Q2: How does the ortho-nitro group on the benzaldehyde affect the reaction?

The nitro group is a strong electron-withdrawing group. This has two main effects:

  • Activation of the Aldehyde: It increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethyl acetoacetate enolate. This generally leads to faster reaction rates compared to unsubstituted benzaldehyde.[8]

  • Potential for Side Reactions: In some cases, particularly under harsh conditions or with certain reagents, the nitro group can participate in intramolecular cyclization reactions, although this is less common in a standard Knoevenagel condensation.[9]

Q3: What are the best practices for purifying the final product, this compound?

The final product is typically an oil or a low-melting solid. Purification requires removing unreacted starting materials, the catalyst, and any side products.

  • Aqueous Workup: After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl) to neutralize and remove the piperidine catalyst. Follow with a wash with saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[11]

  • Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Column Chromatography: This is the most effective method for achieving high purity. Use silica gel as the stationary phase and a mixture of ethyl acetate and hexane as the mobile phase. Start with a low polarity eluent (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute the product. This will effectively separate the product from less polar unreacted aldehyde and more polar byproducts like the Michael adduct.

  • Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be used for final polishing.

Section 3: Recommended Experimental Protocol

This protocol is a generalized procedure based on established Knoevenagel condensation methods.[2] Optimization of time, temperature, and solvent may be required.

Materials:

  • 2-Nitrobenzaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Piperidine (0.1 eq)

  • Ethanol (or Toluene)

  • Ethyl acetate

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-nitrobenzaldehyde (1.0 eq) and ethanol (approx. 5 mL per gram of aldehyde).

  • Add piperidine (0.1 eq) to the stirred solution.

  • Slowly add ethyl acetoacetate (1.0 eq) dropwise to the mixture over 15-20 minutes at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-60°C. Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexane as eluent).

  • Once the 2-nitrobenzaldehyde is consumed (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil/solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Section 4: Visualizations

Main Reaction and Side Reaction Pathways

G cluster_main Main Knoevenagel Condensation cluster_side1 Side Reaction 1: Michael Addition cluster_side2 Side Reaction 2: Hantzsch Synthesis A 2-Nitrobenzaldehyde C This compound (Desired Product) A->C + Piperidine B Ethyl Acetoacetate B->C C2 Knoevenagel Product D Michael Adduct (High MW Impurity) C2->D B2 Ethyl Acetoacetate (Enolate) B2->D A3 2-Nitrobenzaldehyde E Dihydropyridine (Colored Impurity) A3->E B3 Ethyl Acetoacetate (2 eq.) B3->E NH3 Ammonia Source NH3->E

Caption: Key reaction pathways in the synthesis.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_TLC Analyze TLC Plate: Unreacted Starting Material? Start->Check_TLC Check_Side_Products New Spots on TLC? Check_TLC->Check_Side_Products No Incomplete_Rxn Incomplete Reaction Check_TLC->Incomplete_Rxn Yes Side_Rxn Side Reactions Occurring Check_Side_Products->Side_Rxn Yes Sol_Time Increase Reaction Time Incomplete_Rxn->Sol_Time Sol_Temp Increase Temperature Incomplete_Rxn->Sol_Temp Sol_Water Remove Water (Dean-Stark/Sieves) Incomplete_Rxn->Sol_Water Sol_Stoich Adjust Stoichiometry Side_Rxn->Sol_Stoich Sol_Temp2 Lower Temperature Side_Rxn->Sol_Temp2 Sol_Catalyst Optimize Catalyst Conc. Side_Rxn->Sol_Catalyst

Caption: Logic for troubleshooting low product yield.

References

  • MDPI. (2018). Rearrangement of o-Nitrobenzaldehyde in the Hantzsch Reaction. [Link]

  • National Institutes of Health. (n.d.). "On-Water" Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. [Link]

  • Juniper Publishers. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. [Link]

  • National Institutes of Health. (2019). Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. [Link]

  • Filo. (2025). Provided below is Michael addition reaction. [Link]

  • Reddit. (2016). Piperidine catalyst in Knoevenagel reaction?[Link]

  • Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]

  • ResearchGate. (2025). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction (and Conjugate Addition). [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 23.10 Conjugate Carbonyl Additions: The Michael Reaction. Retrieved from [Link]

Sources

Technical Support Center: Stability and Handling of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 4-(2-nitrophenyl)-3-oxobutanoate is a valuable synthetic intermediate in pharmaceutical research and development, notably in the synthesis of molecules like the ACE inhibitor benazepril.[1] Its structure, which combines a β-keto ester moiety with an ortho-nitrobenzyl group, confers unique reactivity but also presents significant stability challenges in solution. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of these stability issues, offering troubleshooting advice and validated protocols to ensure experimental success and reproducibility.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues

This section addresses the fundamental chemical principles governing the stability of this compound.

Q1: What are the primary degradation pathways for this compound in solution?

A1: The compound is susceptible to three main degradation pathways:

  • Hydrolysis and Decarboxylation: As a β-keto ester, the molecule can undergo hydrolysis of the ethyl ester, particularly under acidic or basic conditions, to form the corresponding β-keto acid.[2] This intermediate is often unstable and can readily lose carbon dioxide (decarboxylate) upon gentle heating to yield 1-(2-nitrophenyl)propan-2-one.[3] This is the most common non-photochemical degradation route.

  • Photodegradation: The ortho-nitrobenzyl group is a well-known photolabile moiety.[4] Exposure to UV light or even ambient laboratory light over extended periods can induce photochemical cleavage and rearrangement, leading to a complex mixture of byproducts.

  • Intramolecular Cyclization: The proximity of the ortho-nitro group and the active methylene in the β-dicarbonyl system creates the potential for intramolecular reactions, such as cyclization, especially under basic conditions which promote enolate formation. While specific literature on this exact molecule is sparse, related structures are known to undergo such reactions.[5][6]

Q2: My solution of the compound is changing color (e.g., turning yellow or brown). What is happening?

A2: The appearance of color is a common indicator of degradation. The 2-nitrophenyl group itself is a chromophore, but changes in its chemical environment or structure can alter its absorption profile. The formation of degradation products, particularly those involving modification of the nitro group or aromatization of cyclized intermediates, can lead to colored species. For instance, the hydrolysis of related p-nitrophenyl esters is often monitored spectrophotometrically by the release of the colored p-nitrophenolate anion in basic solutions.[7] Any significant color change should be investigated as a sign of compound instability.

Q3: How does solution pH affect the stability of the compound?

A3: pH is a critical factor. Both acidic and basic conditions can catalyze the hydrolysis of the ester group, initiating the degradation cascade to the β-keto acid and subsequent decarboxylation.[2][3]

  • Acidic Conditions (pH < 5): Promotes acid-catalyzed ester hydrolysis.

  • Basic Conditions (pH > 8): Promotes base-mediated ester hydrolysis (saponification). Furthermore, basic conditions readily deprotonate the acidic α-carbon (between the two carbonyls) to form an enolate.[8] While this enolate is key for many synthetic reactions, its prolonged existence in solution can facilitate side reactions like cyclization or condensation. The stability of related nitrophenol compounds is also known to be highly pH-dependent.[9][10]

Q4: What is keto-enol tautomerism, and why is it important for this molecule?

A4: Keto-enol tautomerism is a chemical equilibrium between the ketone (keto form) and an enol (an alcohol adjacent to a double bond).[11][12] For this β-keto ester, the equilibrium lies between the diketo form and the enol form, where a hydroxyl group is formed adjacent to a carbon-carbon double bond.

This equilibrium is crucial for two reasons:

  • Reactivity: The enol form (or the enolate derived from it) is the nucleophilic species in many key synthetic transformations like alkylations and condensations.[11]

  • Characterization & Stability: The ratio of keto to enol tautomers is highly solvent-dependent. Non-polar solvents favor the enol form, which is stabilized by intramolecular hydrogen bonding, while polar solvents stabilize the more polar keto form.[11][12] The presence of both forms can complicate NMR spectra, showing two sets of signals for the molecule. Understanding this equilibrium is key to interpreting analytical data and controlling reactivity.

Section 2: Troubleshooting Guide - From Problem to Solution

This section provides practical advice for specific experimental challenges.

Issue 1: Inconsistent reaction yields or the formation of multiple unexpected byproducts.

Possible Cause Scientific Rationale Recommended Solution
Degradation of Starting Material The compound may be degrading in the reaction solvent before the addition of other reagents, especially during pre-heating or prolonged stirring.Solvent Choice: Use dry, aprotic solvents (e.g., THF, Dichloromethane) unless the reaction specifically requires a protic solvent. Temperature Control: Add the compound to the reaction mixture at the intended reaction temperature if possible, minimizing its time in solution before reaction. Atmosphere: Conduct reactions under an inert atmosphere (N₂ or Ar) to prevent potential oxidation of the enol/enolate form.
Base-Induced Side Reactions If using a base to form the enolate for an alkylation, prolonged exposure or excess base can promote hydrolysis, cyclization, or other side reactions.Base Stoichiometry: Use a slight excess (1.05-1.1 eq.) of a strong, non-nucleophilic base (e.g., NaH, LDA). Controlled Addition: Add the β-keto ester solution slowly to a suspension of the base at a low temperature (e.g., 0 °C) to ensure rapid and complete enolate formation before adding the electrophile.[11]
Photodegradation Reactions run in clear glass vessels on the benchtop for extended periods can suffer from light-induced decomposition.Protect the reaction from light by wrapping the flask in aluminum foil or using amber glassware.

Issue 2: The compound appears to degrade during aqueous work-up or column chromatography.

Possible Cause Scientific Rationale Recommended Solution
pH Extremes in Work-up Washing with acidic (e.g., 1M HCl) or basic (e.g., sat. NaHCO₃) aqueous solutions can trigger hydrolysis and decarboxylation.Neutral Washes: Use pH 7 buffer or brine for aqueous washes. Minimize Contact Time: Perform extractions quickly and avoid letting the organic layer sit over an aqueous phase for extended periods.
Silica Gel Acidity Standard silica gel is acidic and can cause degradation of acid-sensitive compounds on the column.Use Deactivated Silica: Neutralize silica gel by pre-treating a slurry with a small amount of a non-nucleophilic base like triethylamine (~1% v/v in the eluent). Rapid Chromatography: Perform flash chromatography quickly; do not let the compound sit on the column. Consider alternative purification methods like recrystallization if possible.

Section 3: Validated Protocols & Workflows

These protocols are designed to maximize stability and provide a framework for assessing experimental conditions.

Protocol 3.1: Recommended Storage and Handling

  • Solid Form: Store the compound at ≤4°C in a desiccator, protected from light.

  • In Solution: Prepare solutions fresh for each experiment. If a stock solution must be stored, use a dry, aprotic solvent (e.g., anhydrous acetonitrile or THF), store at -20°C in a tightly sealed vial with an inert gas headspace, and wrap the vial in foil. Do not store in protic solvents like methanol or ethanol for extended periods.

Protocol 3.2: Experimental Workflow for Assessing Solution Stability

This protocol allows you to determine the stability of the compound under your specific experimental conditions.

  • Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the solvent to be tested.

  • Aliquot & Stress: Distribute the stock solution into several amber HPLC vials. Prepare sets for each condition:

    • Control: Store at -20°C in the dark.

    • Temperature Stress: Incubate at Room Temperature, 40°C, and 60°C.

    • pH Stress: Add a small amount of acid (e.g., TFA) or base (e.g., triethylamine) to mimic reaction conditions.

    • Light Stress: Place a vial under a UV lamp or in direct laboratory light.

  • Time Points: Analyze a vial from each set at T=0, 1h, 4h, 8h, and 24h.

  • Analysis: Use a validated HPLC method to quantify the peak area of the parent compound. A decrease in the main peak area relative to the T=0 control indicates degradation.

  • Validation: The control sample stored at -20°C should show minimal (<2%) degradation over the 24-hour period, validating the stability of the compound under ideal storage and the integrity of the analytical method.

Protocol 3.3: ¹H NMR Analysis for Determining Keto-Enol Ratio

  • Sample Preparation: Prepare a ~10-20 mg/mL solution of the compound in the deuterated solvent of interest (e.g., CDCl₃, DMSO-d₆).

  • Equilibration: Allow the solution to stand at room temperature for at least 30 minutes to ensure the keto-enol equilibrium is established.[11]

  • Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1, e.g., 5-10 seconds) to allow for accurate integration of all signals.

  • Integration & Calculation:

    • Identify the characteristic signal for the enol's vinylic proton (typically a singlet).

    • Identify the characteristic signal for the keto's α-methylene protons (typically a singlet).

    • Integrate both signals.

    • Calculate the ratio: % Enol = [Integral(enol H)] / [Integral(enol H) + (Integral(keto CH₂) / 2)] * 100.

Section 4: Visual Summaries and Workflows

Table 1: Summary of Stability Under Various Conditions

Condition Solvent Type Stability Outlook Primary Risk Factor
pH < 5 Protic or AproticPoorAcid-catalyzed hydrolysis & decarboxylation
Neutral pH Aprotic (e.g., THF, CH₂Cl₂)Good (short-term)Photodegradation
Neutral pH Protic (e.g., EtOH, H₂O)Fair to PoorKeto-enol equilibrium shifts, potential for slow hydrolysis
pH > 8 Protic or AproticVery PoorBase-catalyzed hydrolysis, enolate-mediated side reactions
Light Exposure AnyPoorPhotochemical cleavage of the ortho-nitrobenzyl group
Elevated Temp (>40°C) AnyPoorAccelerates all degradation pathways, especially decarboxylation

Diagrams:

G cluster_0 Primary Degradation Pathway Compound Ethyl 4-(2-nitrophenyl) -3-oxobutanoate Acid Beta-Keto Acid Intermediate Compound->Acid Hydrolysis (H⁺ or OH⁻) Ketone 1-(2-nitrophenyl)propan-2-one + CO₂ Acid->Ketone Decarboxylation (Heat)

Caption: The hydrolysis and decarboxylation cascade.

G cluster_1 Keto-Enol Tautomerism Keto Keto Tautomer (Favored in Polar Solvents) Enol Enol Tautomer (Favored in Non-Polar Solvents) Keto->Enol Equilibrium

Caption: The solvent-dependent keto-enol equilibrium.

G start Low or Inconsistent Reaction Yield c1 Is the starting material pure and was it stored correctly? start->c1 c2 Was the reaction protected from light? c1->c2 Yes res1 Re-purify starting material. Follow storage Protocol 3.1. c1->res1 No c3 Were anhydrous aprotic solvents used under inert gas? c2->c3 Yes res2 Repeat reaction in an amber flask or wrapped in foil. c2->res2 No c4 Was the work-up pH neutral and chromatography rapid? c3->c4 Yes res3 Switch to anhydrous solvents and use N₂/Ar atmosphere. c3->res3 No res4 Use neutral washes and/or deactivated silica gel. c4->res4 No

Caption: Troubleshooting workflow for low reaction yields.

References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.

  • Benchchem. Ethyl 4-oxobutanoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.

  • Tsuji, J. Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B.

  • Puri, B. R., & Sharma, L. R. (1970). Note on stability of p‐nitrophenol in aqueous solutions. Journal of the Indian Chemical Society.

  • AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube.

  • ResearchGate. Overview of assays for hydrolysis of β-keto esters.

  • ResearchGate. Selective Cleavage and Decarboxylation of β-Keto Esters.

  • RSC Publishing. Influence of solvent on the electronic structure and the photochemistry of nitrophenols.

  • Journal of the American Chemical Society. THE KETONIC DECOMPOSITION OF BETA-KETO CARBOXYLIC ACIDS.

  • NIH. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution.

  • Benchchem. Navigating Keto-Enol Tautomerism: A Technical Guide for Ethyl 4-(3-chlorophenyl)-4-oxobutyrate.

  • Pejaver, S. K., & Notari, R. E. (1985). Decreased stability in liposomal suspensions: accelerated loss of p-nitrophenyl acetate. Journal of pharmaceutical sciences.

  • ChemicalBook. Ethyl 3-oxo-4-phenylbutanoate synthesis.

  • NIH. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins.

  • Organic Syntheses. Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate.

  • RSC Publishing. Recent advances in the transesterification of β-keto esters.

  • Master Organic Chemistry. Keto-Enol Tautomerism: Key Points.

  • PubMed. Cyclization reactions leading to beta-hydroxyketo esters.

  • PHYWE. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester).

  • ResearchGate. Mastering β-keto esters.

  • Benchchem. A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters.

  • The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube.

  • Biosynth. Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate.

  • ACS Omega. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects.

  • ResearchGate. Kinetics of p-nitrophenol degradation: Effect of reaction conditions.

  • Sigma-Aldrich. ethyl 4-bromo-2-((4-nitrophenyl)hydrazono)-3-oxobutanoate.

  • Chem Help ASAP. (2020). in the chemical literature: keto & enol tautomers. YouTube.

  • BLDpharm. This compound.

  • NIH. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones.

  • MDPI. Design of β-Keto Esters with Antibacterial Activity.

  • ChemRxiv. pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside.

  • NIH. Lipase-Catalyzed Cyclization of β-Ketothioamides with β-Nitrostyrene for the Synthesis of Tetrasubstituted Dihydrothiophenes.

  • PubMed. Synthesis of ortho-Nitrophenols with an Ester Functionality via Nitro Rearrangement.

  • Beilstein Journals. First synthesis of acylated nitrocyclopropanes.

  • Semantic Scholar. Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.

  • PubChem. Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate.

  • ChemBK. Ethyl 3-oxobutanoate.

  • NIH. Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids.

  • ResearchGate. The reaction scheme of hydrolysis of p-nitrophenyl esters.

  • PubMed. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters.

  • Benchchem. An In-depth Technical Guide to Ethyl 4-oxobutanoate.

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Technical Support Center: Monitoring Reactions of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with in-depth technical advice, step-by-step protocols, and troubleshooting solutions for monitoring chemical transformations involving Ethyl 4-(2-nitrophenyl)-3-oxobutanoate. Our approach is grounded in established analytical principles to ensure reliable and reproducible results.

Section 1: Core Principles of Monitoring Reactions

This compound is a versatile intermediate characterized by three key reactive centers: the aromatic nitro group, the ester, and the β-ketoester moiety. The progress of any reaction involving this substrate is typically monitored by observing the consumption of the starting material and the concurrent formation of the product(s). The choice of analytical technique depends on the specific transformation, the required level of precision, and the available instrumentation.

The most common transformations for this substrate include:

  • Reduction of the nitro group: Conversion to an aniline derivative, a key step in the synthesis of heterocyclic compounds like benzodiazepines.

  • Cyclization reactions: Intramolecular condensation following nitro group reduction.

  • Reactions at the β-ketoester core: Such as in Hantzsch pyridine synthesis or Japp-Klingemann reactions to form hydrazones, which are precursors for Fischer indole synthesis.[1][2][3][4]

Effective monitoring allows for precise determination of reaction completion, helps in optimizing reaction conditions (temperature, time, catalyst loading), and provides insight into the formation of byproducts.

Section 2: Primary Monitoring Techniques: Protocols & Best Practices

Thin-Layer Chromatography (TLC): The Workhorse of Reaction Monitoring

TLC is the fastest and most common method for qualitatively tracking a reaction's progress.[5] Its effectiveness relies on the polarity difference between the starting material, intermediates, and the final product.

  • Preparation:

    • Prepare a TLC developing chamber with a suitable mobile phase (eluent). A common starting point for this class of compounds is a mixture of ethyl acetate and hexanes.

    • Cut a silica gel plate (e.g., Merck silica gel 60 F-254) to a suitable size.[5]

    • Using a pencil, gently draw an origin line about 1 cm from the bottom.[6]

  • Spotting:

    • On the origin line, make three distinct spots using a capillary tube:

      • Lane 1 (Reference): A diluted solution of your starting material, this compound.

      • Lane 2 (Co-spot): Spot the reference solution first, then carefully spot the reaction mixture directly on top of it.

      • Lane 3 (Reaction Mixture): A sample taken directly from the reaction vessel. If the reaction solvent has a high boiling point (e.g., DMF, DMSO), dilute the sample in a more volatile solvent like ethyl acetate or dichloromethane before spotting.[7]

  • Development & Visualization:

    • Place the TLC plate in the developing chamber, ensuring the solvent level is below the origin line.[8] Close the chamber.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots. Due to the nitrophenyl group, the starting material and many derivatives are UV-active and can be seen under a 254 nm UV lamp.[6]

    • Additional staining (e.g., potassium permanganate or p-anisaldehyde) can be used for visualization if compounds are not UV-active.

The retention factor (Rf) is key to interpreting the TLC. As the reaction proceeds, the spot corresponding to the starting material in Lane 3 will diminish in intensity, while a new spot for the product will appear. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Compound TypeExpected PolarityExpected Rf in 20% EtOAc/HexanesVisualization
Starting Material (this compound)Moderately Polar~0.4 - 0.5UV Active
Intermediate (e.g., Ethyl 4-(2-aminophenyl)-3-oxobutanoate)More Polar~0.1 - 0.2UV Active
Final Product (e.g., Cyclized Benzodiazepine)Varies (often less polar than amine)~0.3 - 0.6UV Active

Note: Rf values are illustrative and highly dependent on the exact TLC plate, eluent composition, and environmental conditions.

High-Performance Liquid Chromatography (HPLC)

For quantitative analysis, HPLC is superior to TLC. It provides accurate data on conversion rates, product purity, and the formation of isomers or byproducts.

A significant issue in the HPLC analysis of β-keto esters is their existence as keto-enol tautomers. This can lead to broad, split, or misshapen peaks, complicating quantification.

Solutions:

  • Temperature Control: Increasing the column temperature can accelerate the interconversion between tautomers, often causing the peaks to coalesce into a single, sharp peak.

  • Mobile Phase pH: Adjusting the pH of the mobile phase, typically by adding a small amount of acid (e.g., formic acid or TFA), can catalyze the interconversion and improve peak shape.

  • Mixed-Mode Columns: Specialized columns, such as mixed-mode columns, have been successfully used to achieve high-resolution chromatography for β-dicarbonyl compounds.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction.

    • Quench the reaction if necessary (e.g., by adding a buffer).

    • Dilute the sample to an appropriate concentration with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where both reactant and product absorb (e.g., 254 nm).

    • Column Temperature: 35-40 °C to mitigate tautomerism effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers unparalleled structural insight, making it an excellent tool for confirming product identity and studying reaction kinetics.[9][10] It is intrinsically quantitative, removing the need for response factors required by chromatographic methods.[9]

  • Aliquot Method: Periodically withdraw an aliquot from the reaction, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent (e.g., CDCl₃) for analysis.

  • In Situ (Real-Time) Monitoring: For slower reactions, the entire reaction can be run inside an NMR tube, allowing for the continuous acquisition of spectra over time.[11] This provides high-quality kinetic data.[12]

  • Starting Material (this compound):

    • -CH₂- group (between carbonyls): A characteristic singlet around δ 4.0 ppm. Its integration will decrease as the reaction progresses.

    • Aromatic Protons: Distinct signals in the aromatic region (δ 7.5-8.2 ppm) characteristic of the 2-nitrophenyl group.

  • Product (Example: Ethyl 4-(2-aminophenyl)-3-oxobutanoate):

    • Disappearance of -CH₂- singlet: If the reaction modifies this position.

    • Shift in Aromatic Protons: The reduction of the nitro group to an amine causes a significant upfield shift of the aromatic protons.

    • Appearance of -NH₂ protons: A broad singlet, the chemical shift of which is concentration-dependent.

Section 3: Troubleshooting Guide & Frequently Asked Questions

This section addresses common issues encountered during the monitoring of this compound reactions.

Q1: My TLC plate shows a long streak from the origin instead of distinct spots. What's happening?

A: This is a common issue with several potential causes:

  • Sample Overloading: You have spotted too much material. Try diluting your reaction sample 10-fold and re-spotting.[8][13]

  • Inappropriate Solvent System: If your compound is highly polar, it may not move off the baseline. Conversely, if the eluent is too polar, all components might travel with the solvent front.[8] Try adjusting the polarity of your eluent (e.g., move from 20% to 10% ethyl acetate in hexanes if spots are too high, or to 30% if they are too low).

  • Compound Instability: Some compounds can decompose on the acidic silica gel. You can neutralize the plate by adding a small amount of triethylamine (0.1–2.0%) to the eluent.[6][8]

  • High-Boiling Point Solvent: Solvents like DMF or DMSO can cause streaking. After spotting your sample, place the TLC plate under a high vacuum for a few minutes to evaporate the solvent before developing the plate.[7]

Q2: The spots for my starting material and product are very close together on the TLC (similar Rf values). How can I improve the separation?

A:

  • Change Eluent Polarity: A lower polarity eluent (e.g., reducing the percentage of ethyl acetate) will generally increase the separation between spots, although it will lower all Rf values.

  • Try a Different Solvent System: Sometimes, changing the solvents themselves (e.g., using dichloromethane/methanol or toluene/acetone) can alter the selectivity and improve separation.

  • Use a Co-spot: The co-spot lane is crucial here. If you see a single, round spot in the co-spot lane, your starting material and product are likely the same (i.e., no reaction). If the spot is elongated or "snowman" shaped, you have two different compounds, and the reaction has started.[7]

Q3: My HPLC analysis shows a broad or split peak for my β-keto ester. Is my compound impure?

A: Not necessarily. This is a classic sign of on-column keto-enol tautomerism. Before assuming impurity, try the solutions mentioned in Section 2.2: increase the column temperature to 40°C or add 0.1% formic acid to your mobile phase to sharpen the peak.

Q4: I am reducing the nitro group to an amine. How can I be sure the reaction is complete without isolating the product?

A:

  • TLC: The product, an aniline derivative, will be significantly more polar than the starting nitro compound. Look for the complete disappearance of the starting material spot and the appearance of a new spot with a much lower Rf. The new spot may also stain differently (e.g., turn yellow/brown with p-anisaldehyde stain).

  • Color Change: These reductions often involve a noticeable color change in the reaction mixture, for instance, from a pale yellow to a darker or colorless solution. While not quantitative, this is a strong indicator.

  • LC-MS: For absolute certainty, inject a diluted aliquot into an LC-MS. The mass spectrum should show a peak corresponding to the molecular weight of the desired amine and the absence of the starting material's mass.

Q5: Can I use Gas Chromatography (GC) to monitor these reactions?

A: It is possible but can be challenging. β-keto esters can be thermally labile and may decompose in the high-temperature GC injector port or on the column.[14][15] If you choose to use GC, start with a low injector temperature and a short column. GC-MS can be very powerful for identifying volatile byproducts.[16][17][18] For non-volatile products or thermally sensitive compounds like these, HPLC or LC-MS is generally the more reliable method.

Section 4: Visualized Workflows

Diagrams created using DOT language to illustrate logical processes.

General Reaction Monitoring Workflow

G start Start Reaction take_aliquot Withdraw Aliquot at Time (t) start->take_aliquot prep_sample Prepare Sample for Analysis (Dilute, Quench, Filter) take_aliquot->prep_sample run_tlc Run TLC Analysis prep_sample->run_tlc assess Assess Reaction Progress run_tlc->assess complete Reaction Complete assess->complete  SM Consumed? Yes not_complete Reaction Incomplete assess->not_complete  SM Consumed? No workup Proceed to Work-up & Purification complete->workup continue_rxn Continue Reaction (Monitor at t+Δt) not_complete->continue_rxn continue_rxn->take_aliquot

Caption: A standard workflow for monitoring reaction progress using TLC.

Troubleshooting TLC Spotting Issues

G start Problem: Poor TLC Spots (Streaking, No Separation) check_rf Are Spots at Baseline or Solvent Front? start->check_rf check_shape Are Spots Streaking? check_rf->check_shape No adj_polarity Adjust Eluent Polarity: - Less Polar for High Rf - More Polar for Low Rf check_rf->adj_polarity Yes check_sep Are Spots Overlapping? check_shape->check_sep No adj_conc Dilute Sample & Re-spot check_shape->adj_conc Yes change_system Try Different Solvent System (e.g., DCM/MeOH) check_sep->change_system Yes check_solvent High-Boiling Solvent? (e.g., DMF, DMSO) adj_conc->check_solvent check_solvent->check_sep No vac_dry Dry Plate Under Vacuum Before Developing check_solvent->vac_dry Yes use_cospot Use Co-Spot to Confirm Separation change_system->use_cospot

Caption: A decision tree for troubleshooting common TLC analysis problems.

References

  • Kinetic Understanding Using NMR Reaction Profiling. Organic Process Research & Development. [Link]

  • Reaction Monitoring - Magritek. [Link]

  • Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. [Link]

  • Kinetics / reaction monitoring - IMSERC. [Link]

  • In situ study of reaction kinetics using compressed sensing NMR - RSC Publishing. [Link]

  • (PDF) Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • beta keto esters by HPLC - Chromatography Forum. [Link]

  • Organic Chemical Reaction Yields Optimization by GC-MS with Cold EI and Walk-by GC-FID. [Link]

  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - NIH. [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. [Link]

  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. [Link]

  • Measurement and Optimization of Organic Chemical Reaction Yields by GC-MS with Cold EI. [Link]

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry. [Link]

  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - RSC Publishing. [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. [Link]

  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

  • Fischer indole synthesis under flow conditions. - ResearchGate. [Link]

  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction | Royal Society Open Science. [Link]

  • A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory - CoLab. [Link]

  • Using GC-MS to Determine Relative Reactivity Ratios | Journal of Chemical Education. [Link]

  • Synthesis of Hantzsch Dihydropyridine derivatives using Zeolite as a catalyst - IJSTM. [Link]

  • Hantzsch pyridine synthesis - Wikipedia. [Link]

  • Hantzsch's Pyridine Synthesis | Journal of the American Chemical Society. [Link]

  • Hantzsch pyridine synthesis. [Link]

  • A GC-MS analysis of an SN2 reaction for the organic laboratory - ResearchGate. [Link]

  • Fischer indole synthesis - Wikipedia. [Link]

  • Fischer Indole Synthesis - J&K Scientific LLC. [Link]

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - NIH. [Link]

  • Fischer Indole Synthesis - Organic Chemistry Portal. [Link]

  • Japp-Klingemann Reaction - SynArchive. [Link]

  • Japp-Klingemann Reaction. [Link]

  • The Japp-Klingemann Reaction - Organic Reactions. [Link]

  • What are the special considerations for the Japp-Klingemann reaction? - ResearchGate. [Link]

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Removal of unreacted starting materials from Ethyl 4-(2-nitrophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 4-(2-nitrophenyl)-3-oxobutanoate is a key β-keto ester intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. A common challenge encountered in its synthesis is the presence of unreacted starting materials in the crude product mixture. This guide provides detailed troubleshooting strategies and step-by-step protocols to effectively remove these impurities, ensuring high purity of the final product. We will address the removal of two common starting materials: ethyl acetoacetate and 2-nitrohalobenzenes (e.g., 2-chloronitrobenzene).

Section 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound.

Question 1: My NMR/TLC analysis shows a significant amount of unreacted ethyl acetoacetate. What is the most efficient way to remove it?

Answer:

The presence of excess ethyl acetoacetate is a frequent issue, often arising from its use in excess to drive the reaction to completion. Due to the acidic nature of the α-hydrogens in ethyl acetoacetate (pKa ≈ 11), it can be selectively removed by an aqueous basic wash.[1] This process converts the ethyl acetoacetate into its water-soluble sodium salt, which partitions into the aqueous phase, leaving the desired, less acidic product in the organic layer.

Causality: The methylene protons flanked by two carbonyl groups in ethyl acetoacetate are significantly more acidic than any proton in the target molecule, this compound. A mild base, like sodium bicarbonate or dilute sodium hydroxide, is sufficient to deprotonate the ethyl acetoacetate, forming the sodium enolate. This salt is ionic and therefore highly soluble in water, allowing for its extraction from an immiscible organic solvent.

Recommended Solution: Liquid-Liquid Extraction with a Mild Base

A liquid-liquid extraction is the preferred method. It is a rapid, scalable, and efficient technique for separating compounds based on their differing acid-base properties and solubilities.[2][3]

  • Step-by-Step Protocol: See Protocol 2: Liquid-Liquid Extraction for Removal of Ethyl Acetoacetate .

  • Verification: After extraction, spot the organic layer on a TLC plate against a standard of pure ethyl acetoacetate to confirm its absence. A developing stain (e.g., potassium permanganate) can help visualize the spots.

Question 2: I've detected unreacted 2-chloronitrobenzene in my crude product. Its polarity is close to my product on TLC. How can I separate them?

Answer:

Separating compounds with similar polarities, such as the desired β-keto ester and unreacted 2-chloronitrobenzene, presents a classic purification challenge. While their polarities are close, they are typically different enough for separation using silica gel column chromatography.[4]

Causality: 2-chloronitrobenzene is a relatively non-polar aromatic compound.[5][6] this compound, while also containing a nitroaromatic ring, possesses two carbonyl groups (a ketone and an ester), which significantly increase its polarity. This difference in polarity means the desired product will have a stronger affinity for the polar silica gel stationary phase and will elute more slowly than the less polar 2-chloronitrobenzene impurity.[7]

Recommended Solution: Flash Column Chromatography

Flash column chromatography is the method of choice for this separation. By carefully selecting the mobile phase (eluent), you can effectively separate the two compounds.

  • Step 1: Determine Optimal Eluent System via TLC.

    • Test various solvent mixtures, typically Hexanes/Ethyl Acetate or Toluene/Ethyl Acetate.

    • Aim for an Rf value of ~0.2-0.3 for the desired product, which should show clear separation from the higher-Rf spot of 2-chloronitrobenzene. A starting point could be 10-20% Ethyl Acetate in Hexanes.[8]

  • Step 2: Perform Column Chromatography.

    • For a detailed procedure, see Protocol 3: Flash Column Chromatography for Removal of 2-Nitrohalobenzenes .

  • Troubleshooting: If the separation is still poor, consider using a less polar solvent system (e.g., Toluene instead of Dichloromethane as the more polar component with Hexane) to increase the resolution between the spots.

Question 3: My product is an oil, but I've seen literature suggesting it can be a solid. Can I use recrystallization?

Answer:

Recrystallization is a powerful purification technique for solid compounds. While this compound is often isolated as an oil, its potential to be crystalline under certain conditions makes recrystallization a viable, albeit challenging, option.[9][10] This method is most effective when the desired compound is the major component and the impurities are present in small amounts.

Causality: Recrystallization works on the principle that a compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold. As the solution cools, the solubility of the desired compound decreases, forcing it to crystallize out, leaving the impurities behind in the solution (mother liquor).

Recommended Approach: Exploratory Recrystallization

  • Solvent Screening: Take a small sample of your impure oil and test its solubility in various solvents at room temperature and upon heating. Ideal solvents are those in which the product is sparingly soluble at room temperature but fully soluble when hot (e.g., isopropanol, ethanol, or mixed solvents like ethyl acetate/hexanes).

  • Procedure:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent.

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

    • If crystals form, collect them by vacuum filtration and wash with a small amount of the cold solvent.

    • Analyze the crystals and the mother liquor by TLC or NMR to assess the purity.

Note: This method is highly dependent on the specific impurity profile and the inherent crystallinity of your product. Column chromatography is often a more reliable first-line approach.

Section 2: Analytical & Purification Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

This protocol is essential for monitoring reaction progress and assessing the purity of fractions from column chromatography.

Materials:

  • TLC plates (Silica gel 60 F254)

  • Developing chamber

  • Mobile Phase (e.g., 80:20 Hexanes:Ethyl Acetate)

  • Capillary spotters

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of ~0.5 cm and covering it to allow the atmosphere to saturate.

  • Using a pencil, lightly draw an origin line ~1 cm from the bottom of the TLC plate.

  • Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary spotter, apply a small spot of the solution to the origin line. It is also beneficial to spot standards of the starting materials alongside the crude mixture.

  • Place the TLC plate in the developing chamber, ensuring the origin line is above the solvent level. Cover the chamber.

  • Allow the solvent to ascend the plate until it is ~1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp. Circle the visible spots with a pencil.

  • If necessary, further visualize the plate by dipping it into a staining solution and gently heating it with a heat gun.

Protocol 2: Liquid-Liquid Extraction for Removal of Ethyl Acetoacetate

Materials:

  • Separatory funnel

  • Crude product dissolved in an immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane)

  • Saturated sodium bicarbonate (NaHCO₃) solution or 5% sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Erlenmeyer flasks

Procedure:

  • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated sodium bicarbonate solution to the funnel.

  • Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and vent immediately to release any CO₂ pressure that may have formed.

  • Shake the funnel gently for 30-60 seconds, venting frequently.[3]

  • Place the funnel back on a ring stand and allow the layers to separate completely.

  • Drain the lower aqueous layer. If using dichloromethane, the organic layer will be on the bottom; if using ethyl acetate, it will be on top.

  • Repeat the wash (steps 3-7) one more time with the bicarbonate solution.

  • Wash the organic layer with an equal volume of brine. This helps to remove any residual water and break emulsions.[11]

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the organic solution to remove any dissolved water. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Filter the dried solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the product, now free of ethyl acetoacetate.

Protocol 3: Flash Column Chromatography for Removal of 2-Nitrohalobenzenes

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Mobile phase (e.g., Hexanes/Ethyl Acetate mixture determined by TLC)

  • Sand

  • Crude product

  • Collection tubes/flasks

Procedure:

  • Column Packing: Secure the column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and tap gently to ensure even packing without air bubbles. Add another layer of sand on top of the silica bed.[12]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to get a dry, free-flowing powder.[13] Carefully add the sample to the top of the column.

  • Elution: Carefully add the mobile phase to the column. Apply gentle air pressure to the top of the column to achieve a steady flow rate.

  • Fraction Collection: Begin collecting fractions immediately. The less polar 2-chloronitrobenzene will elute first.

  • Monitoring: Monitor the collected fractions by TLC (as described in Protocol 1 ) to identify which contain the desired product.

  • Isolation: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator.

Section 3: Data & Visualization

Table 1: Physical Properties of Relevant Compounds
CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
This compound251.24[14]N/AN/A (Often an oil)Soluble in most organic solvents.
Ethyl Acetoacetate130.14[15]181[16]-43[16]Sparingly soluble in water (2.86 g/100 mL); soluble in organic solvents.[1][17]
2-Chloronitrobenzene157.56[18]246[5]31-33[5]Insoluble in water; soluble in organic solvents.[18]
Diagrams

Purification_Decision_Tree start Crude Product (Post-Reaction) analysis Analytical Check (TLC, NMR) start->analysis impurity_q Impurity Identified? analysis->impurity_q pure Pure Product (Proceed to next step) impurity_q->pure No (Product is Pure) impurity_type What is the main starting material impurity? impurity_q->impurity_type Yes eaa Perform Basic Wash (Liquid-Liquid Extraction) [See Protocol 2] impurity_type->eaa Ethyl Acetoacetate ncb Perform Column Chromatography [See Protocol 3] impurity_type->ncb 2-Nitrohalobenzene final_analysis_1 Verify Purity (TLC) eaa->final_analysis_1 final_analysis_2 Verify Purity (TLC) ncb->final_analysis_2 final_analysis_1->pure final_analysis_2->pure

Caption: Decision workflow for purifying this compound.

LLE_Diagram cluster_0 Step 1: Before Extraction cluster_1 Step 2: Add Aqueous Base (e.g., NaHCO₃) cluster_2 Step 3: After Separation a0 Organic Layer (Ethyl Acetate) • Product (P) • Ethyl Acetoacetate (EAA) b0 Organic Layer (P) a0->b0 Shake & Separate b1 Aqueous Layer (EAA⁻ Na⁺) (Water Soluble Salt) c0 Organic Layer (Purified Product) b0->c0 Drain Aqueous Layer c1 Aqueous Layer (Impurity Removed)

Caption: Mechanism of impurity removal via liquid-liquid extraction.

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate. As a β-keto ester, this compound exhibits keto-enol tautomerism, a fundamental concept in organic chemistry that significantly influences its spectral characteristics. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed interpretation of the NMR data but also a comparative look at other analytical techniques for structural elucidation.

The Structural Significance of this compound

This compound is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds. The presence of the ortho-nitro-substituted phenyl ring, a β-ketoester moiety, and the ethyl ester group provides multiple reactive sites, making it a versatile precursor. Accurate structural characterization is paramount to understanding its reactivity and ensuring the desired outcomes in synthetic pathways. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei.

Understanding Keto-Enol Tautomerism in the NMR Context

A key feature of β-keto esters like this compound is their existence as an equilibrium mixture of two tautomeric forms: the keto and the enol forms. This equilibrium is dynamic, and its position is influenced by factors such as the solvent, temperature, and concentration.[1]

Caption: Keto-enol tautomerism of a β-keto ester.

On the NMR timescale, the interconversion between the keto and enol forms is often slow enough to allow for the observation of distinct signals for each tautomer in the same spectrum.[2] The ratio of the integrals of these distinct signals can be used to determine the relative abundance of each tautomer under the given analytical conditions.

Predicted ¹H NMR Spectral Data

Due to the unavailability of experimentally acquired spectra in the public domain, the following data is predicted based on the analysis of structurally similar compounds, including ethyl acetoacetate and various ortho-substituted nitrophenyl derivatives.[3][4] The spectrum is expected to be a composite of signals from both the keto and enol tautomers.

Keto Tautomer Data

The keto form is anticipated to be the major tautomer in common deuterated solvents like chloroform-d (CDCl₃).

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₃ (ethyl)~1.25Triplet (t)~7.13H
-OCH₂- (ethyl)~4.20Quartet (q)~7.12H
-C(O)CH₂C(O)-~3.80Singlet (s)-2H
Ar-CH₂-~4.10Singlet (s)-2H
Aromatic H~7.40-8.10Multiplet (m)-4H
Enol Tautomer Data

The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₃ (ethyl)~1.30Triplet (t)~7.13H
-OCH₂- (ethyl)~4.25Quartet (q)~7.12H
=CH- (vinyl)~5.50Singlet (s)-1H
Ar-CH₂-~3.90Singlet (s)-2H
Aromatic H~7.40-8.10Multiplet (m)-4H
Enolic -OH~12.5Broad Singlet (br s)-1H

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will also show distinct signals for the keto and enol tautomers. The chemical shifts are predicted based on established ranges for carbonyls, aromatic carbons, and aliphatic carbons in similar molecules.[5]

CarbonPredicted Chemical Shift (δ, ppm) - KetoPredicted Chemical Shift (δ, ppm) - Enol
-C H₃ (ethyl)~14.2~14.4
-OC H₂- (ethyl)~61.5~60.8
-C(O)C H₂C(O)-~50.0-
Ar-C H₂-~45.0~43.0
=C H- (vinyl)-~98.0
=C -OH (enol)-~175.0
Aromatic C~124-150~124-150
C=O (keto)~201.0-
C=O (ester)~167.0~172.0

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

G cluster_protocol NMR Experimental Workflow prep 1. Sample Preparation - Weigh 10-20 mg of sample. - Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃). - Add internal standard (TMS). - Transfer to a 5 mm NMR tube. acq 2. Data Acquisition - Use a ≥400 MHz spectrometer. - Lock on the deuterium signal. - Shim the magnet for homogeneity. - Acquire ¹H and ¹³C spectra. prep->acq proc 3. Data Processing - Fourier transform the FID. - Phase and baseline correct the spectrum. - Calibrate using TMS (0.00 ppm). - Integrate all signals. acq->proc analysis 4. Spectral Analysis - Assign signals to keto and enol forms. - Determine tautomer ratio from ¹H integrals. - Correlate ¹H and ¹³C data using 2D NMR if necessary. proc->analysis caption Workflow for NMR analysis.

Sources

Interpreting the Mass Spectrum of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate: A Comparative Guide to Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel compounds is paramount. Ethyl 4-(2-nitrophenyl)-3-oxobutanoate, with a molecular formula of C₁₂H₁₃NO₅ and a monoisotopic mass of 251.0794 Da, is a functionalized β-keto ester that serves as a versatile intermediate.[1] Its structure incorporates several key functionalities—a β-keto ester system, an ethyl ester, and an ortho-substituted nitroaromatic ring—each contributing to a distinct and predictable fragmentation pattern in mass spectrometry.

This guide provides an in-depth analysis of the mass spectrum of this compound. We will dissect the expected fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) techniques. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the expertise to not only identify this molecule but also to leverage mass spectrometry for the structural elucidation of related compounds.

Section 1: Theoretical Fragmentation under Electron Ionization (EI-MS)

Electron Ionization (EI) is a classic, high-energy technique that induces extensive and reproducible fragmentation, providing a detailed "fingerprint" of a molecule's structure. The resulting spectrum is rich with fragment ions that reveal the underlying chemical architecture. The fragmentation of this compound is logically driven by its constituent functional groups.

Primary Fragmentation Pathways
  • α-Cleavage (Alpha-Cleavage): The bonds adjacent to the two carbonyl groups are susceptible to homolytic cleavage, a characteristic feature of ketones and esters.[2][3]

    • Cleavage of the Acyl Group: The most facile α-cleavage is the loss of the acetyl group (CH₃CO•), which readily forms the stable acylium ion, [CH₃CO]⁺, at m/z 43 . This is often the base peak in the spectra of β-keto esters.[4]

    • Cleavage adjacent to the Aryl Ring: Cleavage of the bond between the methylene group and the carbonyl can lead to the formation of the 2-nitrobenzyl cation, [C₇H₆NO₂]⁺, at m/z 136 .

  • Ester-Specific Fragmentations: The ethyl ester moiety undergoes its own characteristic cleavages.

    • Loss of Ethoxy Radical: The molecular ion can lose an ethoxy radical (•OC₂H₅) to form a prominent ion at m/z 206 ([M-45]⁺).[5]

    • McLafferty Rearrangement: While less common for the keto group in this structure, the ethyl ester can undergo a McLafferty rearrangement, involving the transfer of a γ-hydrogen and elimination of a neutral molecule of ethene (C₂H₄), resulting in a radical cation at m/z 223 ([M-28]⁺•).[4][6]

  • Nitroaromatic Fragmentations: The presence of the nitro group on the aromatic ring introduces highly characteristic fragmentation patterns.[7][8]

    • Loss of Nitrogen Dioxide: A primary fragmentation pathway for nitroaromatic compounds is the loss of a nitro radical (•NO₂), leading to an ion at m/z 205 ([M-46]⁺).[9]

    • Loss of Nitric Oxide: Subsequent or direct loss of a nitric oxide radical (•NO) from the molecular ion can produce a fragment at m/z 221 ([M-30]⁺). This is often followed by the loss of carbon monoxide (CO).

Section 2: Visualizing the EI Fragmentation Pathway

The logical flow of fragmentation from the molecular ion can be visualized to better understand the relationships between the observed peaks in the spectrum. The following diagram illustrates the primary fragmentation pathways for this compound under Electron Ionization.

Caption: Predicted EI fragmentation of this compound.

Section 3: Predicted EI-MS Data Summary

The following table summarizes the key ions expected in the Electron Ionization mass spectrum of this compound. The relative abundance of these peaks will depend on instrument conditions, but this provides a foundational guide for interpretation.

m/z (mass/charge ratio)Proposed Fragment Ion (Structure)Fragmentation Pathway
251[C₁₂H₁₃NO₅]⁺•Molecular Ion ([M]⁺•)
223[C₁₀H₉NO₅]⁺•McLafferty rearrangement with loss of ethene (C₂H₄)
221[C₁₂H₁₃NO₄]⁺Loss of nitric oxide radical (•NO) from the molecular ion
206[C₁₀H₈NO₄]⁺Loss of ethoxy radical (•OC₂H₅) via α-cleavage
205[C₁₂H₁₃O₃]⁺Loss of nitro radical (•NO₂) from the molecular ion
136[C₇H₆NO₂]⁺2-nitrobenzyl cation from cleavage between carbonyl and methylene
43[C₂H₃O]⁺Acetyl cation ([CH₃CO]⁺) via α-cleavage; often the base peak

Section 4: Analysis by Electrospray Ionization (ESI-MS) - A Comparative Perspective

In contrast to EI, Electrospray Ionization (ESI) is a soft ionization technique that typically imparts minimal energy to the analyte, making it ideal for determining the molecular weight of a compound with little to no fragmentation.[10] The choice of positive or negative ion mode is critical and depends on the analyte's ability to accept a proton or lose one.

  • Positive Ion Mode ([M+H]⁺): In positive ion mode, the molecule is expected to readily protonate, likely on one of the carbonyl oxygens. This would yield a pseudomolecular ion [M+H]⁺ at m/z 252.1 . Sodium adducts, [M+Na]⁺ at m/z 274.1 , are also commonly observed. To induce fragmentation, tandem mass spectrometry (MS/MS) with Collision-Induced Dissociation (CID) is required. The fragmentation pattern in CID may differ from EI, often favoring losses of neutral molecules like water or ethanol.

  • Negative Ion Mode ([M-H]⁻): This molecule is an excellent candidate for negative ion mode analysis. The methylene protons situated between the two carbonyl groups are relatively acidic (pKa ≈ 11), allowing for easy deprotonation. This will generate a strong signal for the deprotonated molecule [M-H]⁻ at m/z 250.1 .[11] This mode is often more sensitive and provides a cleaner spectrum for quantitative analysis. CID of the m/z 250 ion would be necessary to obtain structural fragments.

Section 5: Experimental Protocol for Mass Spectrometry Analysis

This protocol provides a self-validating methodology for acquiring high-quality mass spectra for both structural elucidation (EI) and molecular weight confirmation (ESI).

Objective: To obtain the EI and ESI mass spectra of this compound.
Instrumentation:
  • For EI: Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source.

  • For ESI: Liquid Chromatograph-Mass Spectrometer (LC-MS) or a direct infusion system coupled to an ESI source.

Step-by-Step Protocol:
  • Sample Preparation (Justification: Ensure solubility and compatibility with the ionization source):

    • For GC-MS (EI): Prepare a 1 mg/mL solution of the compound in a volatile, aprotic solvent such as Dichloromethane or Ethyl Acetate. The use of a volatile solvent is critical for efficient vaporization in the GC inlet.

    • For LC-MS (ESI): Prepare a 100 µg/mL stock solution in Acetonitrile or Methanol. Further dilute to 1-10 µg/mL in the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid for positive mode, or without acid for negative mode). Formic acid aids in protonation for positive mode detection.

  • GC-MS (EI) Analysis (Justification: Separate impurities and obtain a clean fragmentation pattern):

    • GC Inlet: Set to 250°C to ensure complete volatilization.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min. This gradient ensures good peak shape.

    • MS Source Temperature: 230°C.

    • Ionization Energy: 70 eV. This is the standard energy used to generate reproducible spectra that are comparable to library data.

    • Mass Range: Scan from m/z 40 to 350 to ensure capture of the smallest expected fragment (m/z 43) and the molecular ion.

  • Direct Infusion ESI-MS Analysis (Justification: Rapidly confirm molecular weight and optimize MS parameters):

    • Flow Rate: Infuse the prepared sample solution at 5-10 µL/min.

    • Ion Source Parameters (Positive Mode):

      • Capillary Voltage: +3.5 to +4.5 kV.

      • Nebulizing Gas (N₂): Set to instrument-specific recommendations.

      • Drying Gas (N₂): Set to 300-350°C.

    • Ion Source Parameters (Negative Mode):

      • Capillary Voltage: -3.0 to -4.0 kV.

      • Other parameters similar to positive mode.

    • Mass Range: Scan from m/z 100 to 400.

    • Tandem MS (MS/MS): If fragmentation is desired, select the precursor ion ([M+H]⁺ at m/z 252 or [M-H]⁻ at m/z 250) and apply collision energy (typically 10-40 eV) to induce fragmentation.

Conclusion

The mass spectrometric analysis of this compound is a study in predictable complexity. Under Electron Ionization, the molecule yields a rich and informative fragmentation pattern, with key diagnostic peaks at m/z 43 ([CH₃CO]⁺) , m/z 205 ([M-NO₂]⁺) , and m/z 206 ([M-OC₂H₅]⁺) . This technique is superior for unambiguous structural elucidation.

Conversely, Electrospray Ionization, particularly in negative ion mode, provides a clean and strong signal for the deprotonated molecule [M-H]⁻ at m/z 250.1 , making it the preferred method for accurate mass determination and quantitative studies. By selecting the appropriate ionization technique, researchers can effectively harness the power of mass spectrometry to gain the specific information they require, from detailed structural fingerprints to precise molecular weight confirmation.

References

  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2711. Available at: [Link]

  • Canadian Science Publishing. (n.d.). Mass Spectra of β-Keto Esters. Retrieved from: [Link]

  • ResearchGate. (n.d.). Mass Spectra of β-Keto Esters. Retrieved from: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from: [Link]

  • Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974-4980. Available at: [Link]

  • Bowie, J. H., Lawesson, S.-O., Schroll, G., & Williams, D. H. (1966). Studies in Mass Spectroscopy. III. Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 88(8), 1699-1702. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Retrieved from: [Link]

  • ResearchGate. (n.d.). Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro-and 8-nitroquinoline: a comparative study. Retrieved from: [Link]

  • Royal Society of Chemistry. (2014). Electronic Supplementary information (ESI). Retrieved from: [Link]

  • LibreTexts Chemistry. (n.d.). Fragmentation and Interpretation of Spectra. Retrieved from: [Link]

  • ResearchGate. (n.d.). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Retrieved from: [Link]

  • PubChem, NIH. (n.d.). Ethyl 4-nitrocinnamate. Retrieved from: [Link]

  • PubChem, NIH. (n.d.). Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate. Retrieved from: [Link]

  • NIST WebBook. (n.d.). 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester. Retrieved from: [Link]

  • ResearchGate. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from: [Link]

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Comparative Guide to the FT-IR Spectroscopy of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Molecular Context

Ethyl 4-(2-nitrophenyl)-3-oxobutanoate is a multifaceted molecule featuring an ester, a ketone, an aromatic nitro group, and a substituted benzene ring. This combination of functionalities makes it a valuable subject for spectroscopic analysis, as the vibrational modes of each group can be influenced by its neighbors. FT-IR spectroscopy serves as a powerful, non-destructive technique to probe these molecular vibrations, offering a unique fingerprint that is invaluable for structural confirmation, purity assessment, and studying electronic effects within the molecule.

A critical aspect of β-keto esters like this compound is the potential for keto-enol tautomerism. This equilibrium between the keto and enol forms can be influenced by solvent and intramolecular factors, and FT-IR is particularly adept at identifying the presence of both tautomers.[1][2]

Structural and Functional Group Analysis

To fully appreciate the FT-IR spectrum of this compound, we will dissect the expected vibrational frequencies of its primary functional groups.

Molecular Structure and Key Functional Groups

Caption: Molecular structure of this compound.

Expected Vibrational Frequencies

The following table summarizes the characteristic infrared absorption bands for the primary functional groups present in the molecule. These values are based on established literature and provide a predictive framework for spectral interpretation.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Ester C=O stretch1750-1735[3][4]StrongSaturated aliphatic esters typically absorb in this range.
C-O stretch1300-1000[3][5]StrongTwo distinct bands are often observed.
Ketone C=O stretch~1715[3][6]StrongConjugation with the aromatic ring may slightly lower this frequency.
Aromatic Nitro Asymmetric NO₂ stretch1550-1475[3][7]StrongConjugation with the benzene ring shifts this to a lower frequency compared to aliphatic nitro compounds.[7][8]
Symmetric NO₂ stretch1360-1290[3][7]StrongOften of similar intensity to the asymmetric stretch in aromatic nitro compounds.[8]
Aromatic Ring C-H stretch3100-3000[3]Medium-WeakCharacteristic of sp² C-H bonds.
C=C stretch1600-1450[3]Medium-WeakMultiple bands are expected in this region.
C-H out-of-plane bend900-675[3]Medium-StrongThe substitution pattern on the ring influences the exact position.
Aliphatic C-H C-H stretch3000-2850[3]MediumFrom the ethyl and methylene groups.

Comparative Spectral Analysis

To provide a robust interpretation, we will compare the expected spectrum of this compound with that of simpler, related molecules: ethyl acetoacetate and nitrobenzene.

Comparison with Ethyl Acetoacetate

Ethyl acetoacetate serves as an excellent model for the β-keto ester portion of our target molecule. A key feature of ethyl acetoacetate is its existence as a mixture of keto and enol tautomers.[9][10] The keto form exhibits two distinct carbonyl stretching frequencies for the ketone and ester groups, typically around 1710-1733 cm⁻¹.[9] The enol form, stabilized by intramolecular hydrogen bonding, shows a lowered carbonyl frequency (around 1645 cm⁻¹) and a C=C stretching band near 1650 cm⁻¹.[9]

In this compound, the presence of the bulky and electron-withdrawing 2-nitrophenyl group is expected to influence the keto-enol equilibrium.

Comparison with Nitrobenzene

Nitrobenzene provides a reference for the aromatic nitro group. Aromatic nitro compounds characteristically display two strong absorption bands corresponding to the asymmetric and symmetric stretching of the NO₂ group.[8][11] For nitrobenzene, these are typically observed near 1550 cm⁻¹ and 1350 cm⁻¹.[8] The conjugation with the aromatic ring is known to shift these bands to lower frequencies compared to their aliphatic counterparts.[7] The intensity of these two bands is usually comparable in aromatic nitro compounds.[8]

Experimental Protocol: Acquiring the FT-IR Spectrum

A reliable FT-IR spectrum is foundational to accurate analysis. The following protocol outlines a standard procedure for obtaining the spectrum of a liquid or solid sample like this compound.

FT-IR Measurement Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep Prepare Sample (KBr pellet or neat liquid) background Collect Background Spectrum prep->background sample_scan Collect Sample Spectrum background->sample_scan process Process Data (Baseline correction, normalization) sample_scan->process analyze Peak Picking & Assignment process->analyze compare Compare with References analyze->compare

Caption: Standard workflow for FT-IR spectral acquisition and analysis.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.

    • Verify that the sample compartment is clean and free of any residues.

  • Sample Preparation (Select one):

    • For Solid Samples (KBr Pellet Method):

      • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

      • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

    • For Liquid Samples (Neat Liquid/Thin Film Method):

      • Place a single drop of the sample between two salt plates (e.g., NaCl or KBr).

      • Gently press the plates together to form a thin film.

  • Background Spectrum Acquisition:

    • Place the empty sample holder (or clean salt plates/KBr pellet press) in the spectrometer's sample compartment.

    • Collect a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any signals from the sample holder.

  • Sample Spectrum Acquisition:

    • Place the prepared sample in the spectrometer.

    • Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Apply baseline correction and normalization as needed to facilitate comparison with other spectra.

Conclusion

The FT-IR spectrum of this compound is a composite of the vibrational signatures of its ester, ketone, aromatic nitro, and substituted benzene ring functionalities. A thorough analysis, grounded in a comparative approach with simpler molecules like ethyl acetoacetate and nitrobenzene, allows for a confident assignment of the observed absorption bands. This detailed spectroscopic understanding is crucial for researchers in organic synthesis and drug development, providing a rapid and reliable tool for structural verification and the study of intramolecular electronic effects. The potential for keto-enol tautomerism adds a layer of complexity that is readily investigated by this technique, further highlighting the utility of FT-IR in characterizing β-dicarbonyl compounds.

References

  • ResearchGate. (2017). What is the FT-IR frequency range for an active methylene group in an ethyl acetoacetate compound?[Link]

  • Chemistry LibreTexts. Infrared of nitro compounds. [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

  • ResearchGate. (2025). Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds. [Link]

  • ResearchGate. Values of the integrated area of characteristic nitro group absorption.... [Link]

  • NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

  • ResearchGate. (2014). Combining ab initio calculations and Fourier-transform infrared (FT-IR) spectroscopy for quantitative analysis of multicomponent systems in solution: Tautomer proportions of ethyl acetoacetate. [Link]

  • University of Calgary. IR: nitro groups. [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • The Journal of Physical Chemistry. Keto—Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. III. Studies of Proton Chemical Shifts and Equilibrium Constants at Different Temperatures1. [Link]

  • National Institute of Standards and Technology. Ethyl acetoacetate - the NIST WebBook. [Link]

  • Chegg.com. (2020). Solved The IR Spectrum of ethyl acetoacetate, achiral. [Link]

  • ACS Publications. An Empirical IR Frequency Map for Ester C O Stretching Vibrations. [Link]

  • Journal of the American Chemical Society. The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • Walsh Medical Media. (2016). FT-IR and FT-Raman Spectral Investigation and DFT Computations of Pharmaceutical Important Molecule. [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. [Link]

  • Canadian Science Publishing. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. [Link]

  • ResearchGate. (2025). Experimental (FT-IR) and theoretical (DFT-IR) studies of keto–enol tautomerism in pyruvic acid. [Link]

  • University of Colorado Boulder. IR handout.pdf. [Link]

  • NIH National Center for Biotechnology Information. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. [Link]

  • ResearchGate. Surfaces of the characteristic IR bands of a nitro group for nitrodope.... [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. [Link]

Sources

A Comparative Guide to Ethyl 4-(2-nitrophenyl)-3-oxobutanoate and Other β-Keto Esters for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building blocks is paramount to the success of a synthetic campaign. Among the myriad of versatile intermediates, β-keto esters stand out for their utility in constructing complex molecular architectures.[1] This guide provides an in-depth comparison of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate with other commonly employed β-keto esters, offering insights into their relative reactivity, supported by established chemical principles and experimental considerations.

The β-Keto Ester: A Privileged Synthon

β-Keto esters are characterized by a ketone functional group at the β-position relative to an ester. This 1,3-dicarbonyl arrangement confers unique chemical properties, most notably the heightened acidity of the α-protons, facilitating the formation of a stabilized enolate.[2] This enolate is a key intermediate in a vast array of carbon-carbon bond-forming reactions, making β-keto esters indispensable tools in organic synthesis.

Introducing this compound: A Substituted β-Keto Ester

This compound is a specialized β-keto ester that incorporates a 2-nitrophenyl substituent. This substitution pattern introduces distinct electronic and steric features that differentiate its reactivity from simpler analogs like ethyl acetoacetate. Understanding these differences is crucial for predicting reaction outcomes and optimizing synthetic protocols.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a β-keto ester can influence its handling, solubility, and reactivity. The following table provides a comparison of key properties for this compound and other common β-keto esters.

PropertyThis compoundEthyl AcetoacetateEthyl Benzoylacetate
CAS Number 66073-33-4[3]141-97-994-02-0
Molecular Formula C₁₂H₁₃NO₅[3]C₆H₁₀O₃C₁₁H₁₂O₃
Molecular Weight 251.24 g/mol [3]130.14 g/mol 192.21 g/mol
Appearance Not widely reported, likely a solid or oilColorless liquidColorless to light yellow liquid
Boiling Point Not readily available180.8 °C262 °C
Acidity (pKa of α-H) Expected to be higher than ethyl acetoacetate~10.7~10.7

The Influence of the 2-Nitrophenyl Group: A Deeper Dive

The 2-nitrophenyl substituent in this compound exerts a profound influence on its reactivity through a combination of electronic and steric effects.

Electronic Effects

The nitro group is a strong electron-withdrawing group.[4] Its presence on the phenyl ring, particularly at the ortho position, significantly impacts the electronic environment of the β-keto ester. This electron-withdrawing effect can:

  • Increase the acidity of the α-protons: By inductively withdrawing electron density, the nitro group stabilizes the conjugate base (enolate), making the α-protons more acidic than those of ethyl acetoacetate. This can facilitate enolate formation under milder basic conditions.

  • Influence the nucleophilicity of the enolate: While the enolate is more readily formed, its nucleophilicity might be slightly diminished due to the delocalization of the negative charge onto the electron-deficient aromatic ring.

  • Affect the reactivity of the carbonyl groups: The electron-withdrawing nature of the substituent can enhance the electrophilicity of the carbonyl carbons, potentially influencing the rates of nucleophilic attack at these centers.

Steric Effects

The ortho positioning of the bulky nitrophenyl group introduces significant steric hindrance around the reaction center.[5][6] This steric bulk can:

  • Hinder the approach of nucleophiles or electrophiles: The spatial arrangement of the 2-nitrophenyl group can impede the access of reagents to the α-carbon and the carbonyl groups, potentially slowing down reaction rates compared to less hindered β-keto esters.[5]

  • Influence diastereoselectivity: In reactions that generate new stereocenters, the steric bulk of the substituent can play a crucial role in directing the stereochemical outcome.

Comparative Reactivity in Key Synthetic Transformations

The true measure of a building block's utility lies in its performance in chemical reactions. Here, we compare the expected reactivity of this compound with other β-keto esters in two widely used multicomponent reactions: the Hantzsch Pyridine Synthesis and the Biginelli Reaction.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a one-pot condensation reaction of an aldehyde, two equivalents of a β-keto ester, and ammonia or an ammonium salt to produce a dihydropyridine.[7][8]

Expected Performance of this compound:

  • Yield: The steric hindrance from the 2-nitrophenyl group may lead to slightly lower yields compared to the use of ethyl acetoacetate under identical conditions.

  • Reaction Time: The reaction may require longer reaction times or more forcing conditions to overcome the steric hindrance.

  • Product Diversity: The incorporation of the 2-nitrophenyl moiety provides a handle for further functionalization, leading to the synthesis of novel dihydropyridine derivatives.

Experimental Protocol: Hantzsch Pyridine Synthesis

This generalized protocol can be adapted to compare the performance of different β-keto esters.

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), the β-keto ester (2 mmol), and ammonium acetate (1.2 mmol) in a suitable solvent (e.g., ethanol, 10 mL).

  • Reaction Execution: Stir the mixture at reflux for the desired period (e.g., 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Hantzsch_Synthesis reagents Aldehyde (RCHO) + 2x β-Keto Ester + NH₃ intermediate1 Enamine Formation reagents->intermediate1 intermediate2 Knoevenagel Condensation reagents->intermediate2 dihydropyridine 1,4-Dihydropyridine intermediate1->dihydropyridine intermediate2->dihydropyridine pyridine Pyridine (Aromatization) dihydropyridine->pyridine Oxidation

Caption: Generalized workflow for the Hantzsch Pyridine Synthesis.

Biginelli Reaction

The Biginelli reaction is a three-component reaction between an aldehyde, a β-keto ester, and urea or thiourea to form dihydropyrimidinones.[9]

Expected Performance of this compound:

  • Yield: Similar to the Hantzsch synthesis, the steric bulk of the 2-nitrophenyl group may result in lower yields compared to less hindered β-keto esters.

  • Reaction Conditions: The reaction might necessitate the use of a Lewis acid catalyst or harsher conditions to drive the reaction to completion.

  • Structural Complexity: The resulting dihydropyrimidinones bearing the 2-nitrophenyl group are valuable scaffolds for medicinal chemistry, offering opportunities for further diversification.

Experimental Protocol: Biginelli Reaction

This protocol provides a framework for comparing the efficacy of various β-keto esters.

  • Reaction Setup: Combine the aldehyde (1 mmol), the β-keto ester (1 mmol), and urea (or thiourea) (1.5 mmol) in a suitable solvent (e.g., ethanol, acetonitrile).

  • Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid, or a Lewis acid like Yb(OTf)₃).

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture, and the product often precipitates. The solid can be collected by filtration and purified by recrystallization.

Biginelli_Reaction reactants Aldehyde (RCHO) + β-Keto Ester + Urea/Thiourea intermediates Acyliminium Ion & Enolate Formation reactants->intermediates Acid Catalyst cyclization Cyclocondensation intermediates->cyclization dihydropyrimidinone Dihydropyrimidinone cyclization->dihydropyrimidinone

Caption: Key steps in the Biginelli Reaction.

Keto-Enol Tautomerism: The Underlying Equilibrium

The reactivity of β-keto esters is intrinsically linked to the keto-enol tautomerism. The equilibrium between the keto and enol forms is influenced by the substituents on the β-keto ester.[10][11][12]

  • Ethyl Acetoacetate: Exists predominantly in the keto form, with a smaller percentage of the enol tautomer present at equilibrium.

  • This compound: The electron-withdrawing nitro group is expected to favor the enol form to a greater extent than in ethyl acetoacetate due to increased conjugation and potential intramolecular hydrogen bonding.[10] However, the steric bulk of the ortho-substituent might counteract this effect to some degree. Spectroscopic analysis, such as ¹H NMR, is essential to determine the precise keto-enol ratio for this specific compound.

Keto_Enol_Tautomerism Keto Keto Form Enol Enol Form Keto->Enol Tautomerization

Caption: The equilibrium between the keto and enol tautomers of a β-keto ester.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and other β-keto esters is a strategic decision that depends on the specific goals of the synthesis.

  • For high-yielding, rapid reactions where steric hindrance is a concern, traditional β-keto esters like ethyl acetoacetate remain the workhorses of synthetic chemistry.

  • When the objective is to introduce a functional handle for further elaboration or to access novel chemical space, this compound presents an attractive, albeit potentially more challenging, alternative. The presence of the nitro group opens up a plethora of possibilities for subsequent transformations, such as reduction to an amino group, which can then be further functionalized.

Ultimately, a thorough understanding of the electronic and steric effects of the substituents on the β-keto ester backbone is crucial for rational reaction design and the successful synthesis of complex target molecules. This guide serves as a foundational resource for researchers to make informed decisions in their synthetic endeavors.

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A Comparative Guide to the Reactivity of β-Keto Esters: Ethyl 4-(2-nitrophenyl)-3-oxobutanoate vs. Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of β-Keto Esters

In the landscape of organic synthesis, β-keto esters are cornerstone intermediates, prized for their dual functionality which enables a vast array of carbon-carbon bond-forming reactions. Their utility is primarily derived from the "active methylene" group—a CH₂ group flanked by two carbonyls—whose protons exhibit significant acidity, facilitating the formation of a stable, nucleophilic enolate.[1][2][3]

For decades, Ethyl acetoacetate (EAA) has been the quintessential example of this class, a workhorse reagent in countless synthetic endeavors, from classic alkylations to complex heterocyclic syntheses.[4][5] However, the demands of modern drug discovery and materials science necessitate building blocks with greater complexity and tailored reactivity. This guide focuses on a substituted analogue, Ethyl 4-(2-nitrophenyl)-3-oxobutanoate , to provide a direct, data-supported comparison against its parent compound, EAA.

This document moves beyond a simple catalog of reactions. It aims to dissect the fundamental structural and electronic differences between these two molecules and explain how these variations translate into profound differences in reactivity, regioselectivity, and synthetic utility. For researchers and drug development professionals, understanding these nuances is critical for reaction design, troubleshooting, and the strategic synthesis of complex target molecules.

Structural and Electronic Analysis: The Foundation of Reactivity

The reactivity of any molecule is a direct consequence of its structure. While both molecules share the same core β-keto ester framework, the introduction of the 2-nitrophenyl substituent creates a dramatically different electronic and steric environment.

Ethyl Acetoacetate (EAA): The Archetype

EAA is characterized by its active methylene protons (C2), which have a pKa of approximately 11. This acidity is a result of two factors:

  • Inductive Effect: Both the ketone and ester carbonyl groups are electron-withdrawing, pulling electron density away from the α-carbon and weakening the C-H bonds.

  • Resonance Stabilization: Upon deprotonation, the resulting negative charge is delocalized across both oxygen atoms of the carbonyl groups, forming a highly stable enolate anion.[2]

This singular, well-defined site of acidity makes EAA a highly predictable substrate for enolate chemistry. Furthermore, EAA exists in a tautomeric equilibrium between its keto and enol forms.[1][6][7][8] While the keto form predominates, the enol is crucial for certain reactions.[1]

This compound: A Study in Complexity

The addition of the 2-nitrophenyl group at the C4 position introduces several critical perturbations:

  • A Second Acidic Site: The molecule now possesses two sets of acidic protons: the α-protons at C2 (analogous to EAA) and the benzylic protons at C4. The protons at C4 are rendered significantly acidic by the powerful electron-withdrawing effect of the ortho-nitro group via both resonance and inductive effects. This creates a competition for deprotonation, a challenge not present with EAA. The preferential formation of one enolate over the other (regioselectivity) becomes the paramount factor controlling reaction outcomes.

  • Steric Hindrance: The bulky 2-nitrophenyl group imposes significant steric shielding around the C3 ketone and the C4 position, which can hinder the approach of nucleophiles or bases.

  • Electronic Modulation: The nitro group's strong electron-withdrawing nature can have a through-bond electronic effect, subtly influencing the electrophilicity of the distant carbonyl carbons.

Diagram 1: Structural Comparison

G cluster_enolates Possible Enolates Start This compound Enolate_C2 C2 Enolate (α-enolate) (Minor Product) Start->Enolate_C2 Deprotonation at C2 Enolate_C4 C4 Enolate (γ-enolate) (Major Product) Start->Enolate_C4 Deprotonation at C4 (Favored) Product_C2 α-Alkylated Product Enolate_C2->Product_C2 Alkylation (R-X) Product_C4 γ-Alkylated Product Enolate_C4->Product_C4 Alkylation (R-X)

Caption: Divergent alkylation pathways due to two acidic sites.

Table 1: Comparison of Properties for Alkylation Reactions

PropertyEthyl Acetoacetate (EAA)This compound
Primary Acidic Site C2 (α-position)C4 (γ-position, benzylic)
pKa of α-protons ~11 Expected to be similar to EAA (~11-12)
pKa of γ-protons N/A (~50)Significantly lower (estimated ~15-20)
Enolate Formed Single C2 enolateMixture, predominantly C4 enolate
Major Alkylation Product α-substitutedγ-substituted
Regioselectivity HighLow (requires special conditions for control)
Multicomponent Reactions: Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a one-pot reaction that combines an aldehyde, ammonia, and two equivalents of a β-keto ester to form a dihydropyridine, which can then be oxidized to a pyridine. [9][10][11]These pyridine scaffolds are prevalent in pharmaceuticals, such as calcium channel blockers. [10][12]

  • With Ethyl Acetoacetate: EAA is the classic β-keto ester for this reaction, reliably producing symmetrical 1,4-dihydropyridines in good yields under various conditions. [12][13]Its moderate steric profile and predictable enamine formation are key to the reaction's success.

  • With this compound: The use of this substrate would be challenging. The large 2-nitrophenyl group introduces significant steric hindrance, which would likely impede the key condensation and cyclization steps of the Hantzsch mechanism. This steric clash could drastically reduce the reaction rate and overall yield compared to reactions with EAA. Furthermore, the alternative acidic site could lead to undesired side reactions under the typically acidic or basic conditions of the synthesis.

Experimental Protocol: Hantzsch 1,4-Dihydropyridine Synthesis (General)

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (10 mmol), the β-keto ester (20 mmol), and a suitable solvent like ethanol (30 mL).

  • Nitrogen Source: Add the nitrogen donor, typically ammonium acetate (15 mmol). [10]3. Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed (typically 2-6 hours).

  • Isolation: Cool the reaction mixture to room temperature. The 1,4-dihydropyridine product often precipitates and can be collected by filtration.

  • Purification: Wash the crude solid with cold ethanol and recrystallize if necessary.

  • (Optional) Oxidation: To form the aromatic pyridine, the isolated dihydropyridine can be treated with an oxidizing agent such as nitric acid or manganese dioxide. [12]

Japp-Klingemann Reaction: Synthesis of Hydrazones

The Japp-Klingemann reaction is a powerful method for synthesizing hydrazones from β-keto esters and aryl diazonium salts. [14]The resulting hydrazones are critical precursors for the Fischer indole synthesis, a cornerstone of heterocyclic chemistry. [14][15][16]

  • With Ethyl Acetoacetate: The reaction proceeds cleanly. The diazonium salt couples with the C2 enolate of EAA. The resulting intermediate is unstable and undergoes hydrolytic cleavage of the acetyl group to afford the stable α-keto ester hydrazone. [14][17][18]

  • With this compound: This substrate presents a significant regiochemical challenge. As with alkylation, the diazonium electrophile could attack either the C2 or the C4 position. The reaction at the more nucleophilic C4 enolate would lead to a completely different product, a β-keto hydrazone, which would not undergo the desired subsequent cleavage and would be unsuitable for a standard Fischer indole synthesis. The steric bulk of the nitrophenyl group could also influence the approach of the diazonium salt.

Diagram 3: General Experimental Workflow for Japp-Klingemann / Fischer Indole Synthesis

Caption: Standard two-stage workflow for indole synthesis.

Summary and Recommendations for Researchers

The choice between Ethyl acetoacetate and this compound is not one of simple substitution but of strategic synthetic design. Their reactivities are fundamentally different, and understanding these differences is key to their successful application.

Table 2: Overall Reactivity Comparison

FeatureEthyl Acetoacetate (EAA)This compound
Primary Nucleophilic Site C2 (α-carbon)C4 (γ-carbon)
Regioselectivity High and predictableLow; C4 reactions dominate under standard conditions
Steric Hindrance LowHigh, especially around the C3/C4 positions
Utility in Acetoacetic Ester Synthesis Excellent for α-alkylationPoor for α-alkylation; suitable for γ-alkylation
Utility in Multicomponent Reactions High (e.g., Hantzsch, Biginelli)Low due to steric hindrance and side reactions
Utility in Japp-Klingemann Reaction Excellent for α-keto hydrazone synthesisProblematic due to competing C4 reaction site
Synthetic Role A predictable building block for introducing an acetylmethyl (-CH₂COCH₃) or related group.A complex substrate for introducing functionalized nitrophenyl moieties or for exploring γ-position chemistry.
Guidance for Practical Application:
  • Choose Ethyl Acetoacetate for:

    • Reliable and high-yield synthesis of α-substituted methyl ketones.

    • Standard multicomponent reactions where predictability and high throughput are desired.

    • Classic Fischer indole syntheses requiring a clean Japp-Klingemann reaction.

  • Consider this compound for:

    • Target-oriented synthesis where functionalization at the γ-position (benzylic) is specifically desired.

    • Investigating novel reaction pathways where the nitro group can be used as a synthetic handle for further transformations (e.g., reduction to an amine followed by intramolecular cyclization).

    • Situations where steric bulk can be used strategically to influence the stereochemical outcome of a reaction.

While both molecules belong to the β-keto ester family, this compound should not be viewed as a simple analogue of Ethyl acetoacetate. The introduction of the 2-nitrophenyl substituent fundamentally alters the molecule's electronic and steric landscape, transforming its reactivity profile. It introduces a new, more acidic center that dictates the outcome of most ionic reactions and presents a significant steric barrier that can inhibit reactions that proceed smoothly with EAA. For the synthetic chemist, EAA remains the reagent of choice for predictable, robust α-carbon functionalization. In contrast, its nitrophenyl derivative is a specialized tool, offering unique synthetic possibilities for γ-functionalization and the introduction of complex aromatic fragments, but it requires a far more nuanced and deliberate approach to experimental design.

References

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A Comparative Guide to the Purity Assessment of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules, the purity of chemical intermediates is a non-negotiable prerequisite for ensuring the safety, efficacy, and quality of the final product. Ethyl 4-(2-nitrophenyl)-3-oxobutanoate, a key building block, requires rigorous purity assessment. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for this purpose. It is designed for researchers, scientists, and drug development professionals, offering a blend of established protocols, the rationale behind experimental choices, and a comparative look at alternative analytical strategies.

The Critical Role of Purity for this compound

This compound is a versatile intermediate characterized by a β-keto ester functionality and a nitrophenyl group. Impurities, which can arise from starting materials, side reactions, or degradation, can have significant downstream effects, potentially impacting reaction yields, introducing toxic byproducts, and compromising the specifications of the final API. Therefore, a robust, validated analytical method for purity determination is essential. High-Performance Liquid Chromatography, particularly with UV detection, is the cornerstone technique for this analysis due to its high resolution, sensitivity, and applicability to non-volatile compounds like our target analyte.[1][2]

The Primary Workhorse: A Validated Gradient RP-HPLC-UV Method

A gradient Reverse-Phase HPLC (RP-HPLC) method is the recommended primary approach for a comprehensive purity profile. This technique offers the resolving power necessary to separate the main component from a wide range of potential impurities with varying polarities.

Principle of the Method

The separation is based on the partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. A gradient elution, where the organic content of the mobile phase is increased over time, is employed to first elute polar impurities and then the less polar components, ensuring that even strongly retained impurities are eluted from the column in a reasonable timeframe with good peak shape.

Detailed Experimental Protocol

Instrumentation and Materials:

  • HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound sample.

  • HPLC-grade acetonitrile and water.

  • Formic acid (for mobile phase modification).

Chromatographic Conditions:

Parameter Recommended Condition Rationale
Mobile Phase A 0.1% Formic Acid in Water The acidic modifier improves peak shape by suppressing the ionization of silanol groups on the stationary phase.
Mobile Phase B Acetonitrile A common, effective organic solvent for reversed-phase chromatography with good UV transparency.
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18-19 min: 90% to 30% B; 19-25 min: 30% B This gradient provides a robust separation window for early, mid, and late-eluting impurities.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temp. 30 °C Maintaining a constant temperature ensures reproducible retention times.
Detection 254 nm The nitrophenyl chromophore provides strong absorbance at this wavelength, ensuring high sensitivity.

| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring adequate detection. |

Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulates that could damage the column.

Building Trust: Method Validation and System Suitability

To ensure the reliability of the results, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[3][4][5][6][7] Key validation parameters include specificity, linearity, accuracy, precision, and robustness. Before any sample analysis, a system suitability test (SST) must be performed to confirm the HPLC system is performing correctly.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor ≤ 2.0Ensures symmetrical peaks for accurate integration.
Theoretical Plates > 2000Indicates column efficiency and separation power.
Repeatability (%RSD) ≤ 2.0% for 5 replicate injectionsConfirms the precision of the injection and detection system.

Comparative Analysis: Alternative Methodologies

While the gradient HPLC method is robust, alternative and complementary techniques should be considered depending on the specific analytical goal.

Comparison 1: Gradient vs. Isocratic HPLC

For routine quality control (QC) where the impurity profile is well-defined and all impurities are known to elute close to the main peak, a simpler isocratic method (constant mobile phase composition) can be advantageous.

FeatureGradient HPLC MethodIsocratic HPLC Method
Complexity Higher (requires gradient pump)Lower (simpler instrumentation)
Run Time Potentially longer due to re-equilibrationOften shorter for known impurities
Resolving Power High; resolves impurities with a wide range of polaritiesLower; may not separate late-eluting or unexpected impurities
Best Use Case Impurity profiling, method development, analysis of unknown samplesRoutine QC, release testing of known batches
Comparison 2: Alternative Stationary Phases (C18 vs. Phenyl-Hexyl)

The choice of stationary phase is a powerful tool for altering selectivity.[8] While C18 columns separate primarily based on hydrophobicity, Phenyl-Hexyl columns introduce a different separation mechanism.[9][10]

FeatureC18 (ODS) ColumnPhenyl-Hexyl Column
Primary Interaction Hydrophobic interactionsπ-π interactions with aromatic rings, plus hydrophobic interactions.[10]
Selectivity Excellent for general-purpose separations.Enhanced selectivity for aromatic and unsaturated compounds.[8] Can change elution order.
Benefit for Analyte Provides good retention and separation for the molecule.May offer superior resolution for aromatic impurities that are structurally similar to the main component.

Using a Phenyl-Hexyl column as an orthogonal method is a powerful strategy to confirm peak purity.[11][12] If a peak appears pure on a C18 column, re-analyzing it on a Phenyl-Hexyl column provides a higher degree of confidence that no co-eluting impurity is hidden.[11][12]

Comparison 3: Orthogonal Purity Assessment Techniques

HPLC is a powerful tool, but no single technique can definitively prove purity. Orthogonal methods, which rely on different physicochemical principles, provide a more complete picture.[13]

TechniquePrincipleAdvantages for this AnalyteLimitations
LC-MS Separation by LC, detection by mass-to-charge ratioProvides molecular weight information, invaluable for identifying unknown impurities.[14][15][16] High sensitivity.[15]Quantitative accuracy can be lower than HPLC-UV without careful validation.
qNMR Signal intensity is directly proportional to the number of nucleiA primary ratio method; can determine purity without a specific reference standard for the analyte.[17][18] Provides structural confirmation.[19][20]Lower sensitivity than HPLC; requires a higher concentration of sample.
GC-MS Separation of volatile compounds in the gas phaseNot suitable for this analyte due to its low volatility and potential for thermal degradation.

For comprehensive impurity profiling, a combination of HPLC-UV for quantification and LC-MS for identification is the industry gold standard.[1][2][21][22] qNMR serves as an excellent, independent technique for the absolute purity assignment of reference standards.[23]

Visualizing the Workflow and Decision Process

To clarify the analytical process, the following diagrams illustrate the experimental workflow and the logical steps involved in selecting an appropriate method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Accurately Weigh Sample B Dissolve in Diluent (e.g., 50:50 ACN/H2O) A->B C Filter through 0.45 µm Syringe Filter B->C D Equilibrate HPLC System C->D E Inject Sample D->E F Separation on C18 Column E->F G UV Detection at 254 nm F->G H Generate Chromatogram G->H I Integrate Peaks H->I J Calculate Purity (Area % Method) I->J

Caption: Standard experimental workflow for HPLC purity analysis.

Method_Selection Start Define Analytical Goal Q1 Routine QC of a Known Material? Start->Q1 M1 Use Validated Isocratic HPLC Method Q1->M1 Yes M2 Use Gradient RP-HPLC Method Q1->M2 No (Impurity Profiling) Q2 Are All Impurities Well Resolved? Q3 Need to Identify Unknown Impurities? Q2->Q3 Yes Q2->M2 No M3 Confirm Purity with Orthogonal Column (e.g., Phenyl-Hexyl) Q3->M3 No, but need higher confidence M4 Use LC-MS for Identification Q3->M4 Yes M1->Q2 M2->Q3

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The purity assessment of this compound is most robustly achieved using a validated gradient reversed-phase HPLC-UV method with a C18 column. This approach provides the necessary resolution to separate a wide array of potential impurities. However, for specific applications such as routine quality control, an isocratic method may offer advantages in speed and simplicity.

For ultimate confidence in purity assessment and for comprehensive impurity profiling, an orthogonal approach is strongly recommended. This involves employing a column with different selectivity, such as a Phenyl-Hexyl phase, to ensure no impurities are co-eluting with the main peak. Furthermore, hyphenated techniques like LC-MS are indispensable for the structural elucidation of unknown impurities.[14][16] By judiciously selecting from these methodologies, researchers and drug development professionals can ensure the quality and integrity of this critical chemical intermediate, thereby safeguarding the entire synthetic pathway.

References

  • Journal of Chemical Education. qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. ACS Publications. Available from: [Link][19]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link][3]

  • Alphalyse. Orthogonal method in pharmaceutical product analysis. Alphalyse. Available from: [Link][13]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link][4]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Emery Pharma. Available from: [Link][17]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. Available from: [Link][20]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 822-826. Available from: [Link][14]

  • ResearchGate. qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment | Request PDF. ResearchGate. Available from: [Link][18]

  • National Metrology Institute of Japan. Quantitative NMR | Organic Primary Standards Group. AIST. Available from: [Link][23]

  • Taylor & Francis Online. Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Taylor & Francis. Available from: [Link][16]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available from: [Link][5]

  • Matsumura, K., et al. (1996). Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography. Industrial Health, 34(3), 177–183. Available from: [Link][24]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available from: [Link][6]

  • Chromatography Online. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Chromatography Online. Available from: [Link][11]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link][7]

  • ResearchGate. Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances | Request PDF. ResearchGate. Available from: [Link][12]

  • IJRPS. IMPURITY PROFILING OF PHARMACEUTICALS. IJRPS. Available from: [Link][1]

  • Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent. Available from: [Link][8]

  • Resolvemass Laboratories. Impurity Profiling and Characterization for Generic Project Submission to USFDA. Resolvemass. Available from: [Link][21]

  • MDPI. Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. MDPI. Available from: [Link][22]

  • Celebi, S. S., & Gök, Y. (2019). Development and validation of a new RP-HPLC method for organic explosive compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 325-336. Available from: [Link][25]

  • Research and Reviews in Pharmacy and Pharmaceutical Sciences. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. RRJPPS. Available from: [Link][2]

  • ResearchGate. Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction | Request PDF. ResearchGate. Available from: [Link][26]

  • FAO AGRIS. Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. FAO. Available from: [Link][27]

  • ResearchGate. The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection | Request PDF. ResearchGate. Available from: [Link][28]

  • Phenomenex. Luna Phenyl-Hexyl HPLC Columns. Phenomenex. Available from: [Link][9]

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X-ray crystallographic analysis of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the X-ray Crystallographic Analysis of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate Derivatives: A Methodological Comparison

This guide provides a comprehensive overview of the application of single-crystal X-ray diffraction (SCXRD) for the structural elucidation of this compound and its derivatives. As a member of the β-keto ester class, this molecule and its analogues are pivotal synthons in the development of novel pharmaceutical compounds and fine chemicals.[1][2] Understanding their precise three-dimensional structure is paramount for predicting reactivity, understanding intermolecular interactions, and enabling rational drug design.

While specific crystallographic data for this compound is not prevalent in public repositories like the Cambridge Structural Database (CSD)[3][4], this guide will leverage data from structurally similar nitrophenyl and β-keto ester derivatives to illustrate the core principles and comparative insights afforded by X-ray crystallography. We will compare the definitive nature of SCXRD with other common analytical techniques and provide robust, field-proven protocols for the entire analytical workflow, from crystal growth to final structure refinement.

The Gold Standard: Why Single-Crystal X-ray Diffraction is Definitive

Single-crystal X-ray diffraction is widely regarded as the most powerful and unambiguous method for determining the atomic structure of crystalline compounds.[5][6] The technique works on the principle that X-rays are diffracted by the electrons of the regularly spaced atoms in a crystal lattice.[7] By measuring the directions and intensities of these diffracted beams, scientists can generate a three-dimensional electron density map of the molecule and, from that, refine a precise model of the atomic positions.[7]

This method provides unparalleled detail, including:

  • Precise atomic coordinates , which define bond lengths, bond angles, and torsion angles.

  • Unambiguous determination of stereochemistry and conformation in the solid state.

  • Insight into intermolecular interactions , such as hydrogen bonding and π-stacking, which govern crystal packing.[6]

  • Absolute configuration of chiral molecules can often be determined.

This level of detail is crucial for understanding structure-property relationships in drug development and materials science.[6]

Comparative Structural Insights from Analogous Molecules

To understand the potential structural features of this compound, we can examine the crystallographic data of related nitrophenyl derivatives. The substitution pattern and nature of functional groups profoundly influence molecular conformation and crystal packing. For instance, the dihedral angle between the phenyl ring and adjacent functionalities, as well as the participation of the nitro group in hydrogen bonding, are critical parameters.[8][9]

A crystallographic study of various N1-aryl substituted-2-pyrazolines, including 4-nitrophenyl derivatives, highlights how different substituents influence molecular structures and packing.[10] Similarly, the analysis of N-(2-nitrophenyl)maleimide reveals a significant dihedral angle between the benzene and maleimide rings due to steric repulsion between the nitro and carbonyl groups.[8] Such steric and electronic effects would undoubtedly play a key role in the solid-state conformation of our target molecule.

Table 1: Illustrative Crystallographic Data from Nitrophenyl Derivatives

Compound NameCrystal SystemSpace GroupKey Torsion/Dihedral AnglesIntermolecular Interactions NotedReference
4-Nitrophenyl IsocyanateMonoclinicP2₁/nPhenyl ring is highly planar with anti-periplanar conformation of substituents.C—H···O hydrogen bonds[11]
N-(2-nitrophenyl)maleimideMonoclinicP2₁/nLarge dihedral angle (73.9° and 55.0°) between rings due to steric repulsion.C—H···O hydrogen bonds[8]
1-(2',4'-Dinitrophenyl)-pyrazolineOrthorhombicP2₁2₁2₁Puckering of the five-membered ring; N2–C3–C4–C5 torsion angle of -11°.Intramolecular N···N interaction between nitro and pyrazoline groups.[9]

This table presents representative data to illustrate the type of information obtained and is not an exhaustive list.

The Analytical Landscape: A Comparison of Structure Elucidation Techniques

While SCXRD is the gold standard for solid-state structure, a comprehensive characterization of a new compound relies on a suite of analytical techniques. Each method provides unique and complementary information.

TechniqueInformation ProvidedStateStrengthsLimitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic arrangement, bond lengths/angles, absolute stereochemistry, packing.SolidUnambiguous, definitive structural data.[6]Requires high-quality single crystals; structure may differ from solution state.[5]
NMR Spectroscopy Connectivity, chemical environment of atoms (¹H, ¹³C), solution-state conformation, dynamics.SolutionProvides data in a biologically relevant medium; excellent for dynamic processes.[12]Structure is an average over time; can be complex to interpret fully for large molecules.[13]
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.GasExtremely sensitive, requires minimal sample.Provides no direct information on 3D structure or stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups based on vibrational frequencies.Solid/LiquidFast, non-destructive, good for identifying key functional groups.Provides limited information on the overall molecular skeleton and no stereochemical data.

In practice, these techniques are used synergistically. NMR and MS might first confirm the successful synthesis and connectivity of this compound, IR would confirm the presence of the keto, ester, and nitro groups, and SCXRD would provide the final, definitive proof of its three-dimensional structure and intermolecular arrangement.

Experimental Guide: A Workflow for Structural Analysis

The process of obtaining a crystal structure is a multi-step workflow that demands careful execution.

Part 1: Synthesis and Crystallization Protocol

Synthesis: β-keto esters like the target compound are commonly synthesized via methods such as the Claisen condensation of an appropriate ester and ketone.[1][2] For this compound, a plausible route involves the reaction of ethyl acetate with 2-nitrophenylacetone in the presence of a strong base.

Growing X-ray Quality Crystals: This is often the most challenging step. The key is to allow molecules to self-assemble slowly and methodically into a well-ordered lattice. Purity of the compound is paramount.[14]

Step-by-Step Crystallization (Slow Evaporation Method):

  • Select a Solvent: Choose a solvent in which the compound is moderately soluble. A solvent where the compound is too soluble will yield small crystals, while one where it is insoluble will prevent dissolution.[14] Common choices include ethanol, ethyl acetate, dichloromethane, or hexane, often used in binary mixtures.

  • Prepare a Near-Saturated Solution: Gently warm the solvent and dissolve the purified compound until a clear, saturated or near-saturated solution is obtained.

  • Filter the Solution: Filter the warm solution through a syringe filter (0.22 µm) or a small cotton plug in a pipette into a clean, dust-free vial. This removes nucleation sites that can cause rapid precipitation of small crystals.

  • Allow for Slow Evaporation: Cover the vial with a cap or parafilm, but pierce it with a needle. This allows the solvent to evaporate very slowly over several days to weeks.

  • Incubate: Place the vial in a location free from vibrations and temperature fluctuations.

  • Harvest: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully remove them from the mother liquor with a loop and coat them in a cryoprotectant oil (e.g., Paratone-N) before proceeding to data collection.

Part 2: Data Collection and Structure Refinement Workflow

This phase uses a specialized instrument called a diffractometer. Recent advances in technology have made this process highly automated.[7][15]

Workflow Diagram:

G cluster_0 Crystal Preparation & Mounting cluster_1 Data Collection (Diffractometer) cluster_2 Structure Solution & Refinement Harvest Harvest Crystal Mount Mount on Goniometer Harvest->Mount Center Center Crystal in X-ray Beam Mount->Center Screen Screen for Diffraction Quality Center->Screen Collect Collect Full Diffraction Data Screen->Collect Integrate Integrate Reflections Collect->Integrate Solve Solve Phase Problem (e.g., Direct Methods) Integrate->Solve Refine Refine Atomic Model Solve->Refine Validate Validate Final Structure Refine->Validate Final_Output Final_Output Validate->Final_Output Generate CIF File & Report

Caption: Workflow from crystal harvesting to final structure validation.

Step-by-Step Refinement Protocol:

  • Data Integration: The collected diffraction images are processed to determine the position and intensity of each reflection. The software also determines the unit cell parameters and space group.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., Direct Methods or Patterson methods) to generate an initial electron density map and a preliminary molecular model.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This process adjusts atomic positions, bond lengths, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final structure is rigorously validated using established metrics (e.g., R-factors) and software tools like PLATON or CheckCIF to ensure its chemical and crystallographic soundness. The final data is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).

Conclusion

The structural analysis of this compound derivatives, while not yet documented through specific public crystal structures, is entirely feasible through the robust and definitive methodology of single-crystal X-ray diffraction. This guide has outlined the principles of the technique, demonstrated its analytical power through comparison with analogous structures and alternative methods, and provided a detailed, actionable workflow for its execution. For researchers in drug discovery and materials science, SCXRD remains the ultimate tool for unlocking the precise three-dimensional atomic architecture of molecules, providing the foundational knowledge required for true rational design.

References

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  • ACS Publications. (2023). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design.
  • Der Pharma Chemica. (n.d.).
  • IUCr Journals. (n.d.). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide.
  • ConnectSci. (n.d.). The Structure of Two 1-(Nitrophenyl)-Δ2-pyrazolines: a Crystallographic and Theoretical Study. Australian Journal of Chemistry.
  • ACS Publications. (n.d.). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory.
  • CrysAlis Pro. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Sustainability Directory. (n.d.).
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  • Northwestern University, IMSERC. (n.d.).
  • ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work?.
  • NIH. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
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  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?.
  • PubMed. (1999). The X-ray crystal structure of beta-ketoacyl [acyl carrier protein] synthase I.
  • Benchchem. (n.d.).
  • Sigma-Aldrich. (n.d.). ethyl 4-bromo-2-((4-nitrophenyl)hydrazono)
  • BLDpharm. (n.d.). 66073-33-4|Ethyl 4-(2-nitrophenyl)
  • ResearchGate. (2025). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones.
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  • CCDC. (n.d.).
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  • CCDC. (n.d.). Access Structures.
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  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2021).
  • Organic Syntheses. (2014).
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  • ResearchGate. (n.d.). Crystal structure and Hirshfeld surface analysis of ethyl (E)-4-[(4-hydroxy-3-methoxy-5-nitrobenzylidene)

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The Unveiling of Quinolines: A Comparative Guide to the Biological Activity of Compounds Synthesized from Ethyl 4-(2-nitrophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical comparison of the biological activities of quinoline derivatives synthesized from the versatile starting material, Ethyl 4-(2-nitrophenyl)-3-oxobutanoate. Moving beyond a mere recitation of facts, this document, curated by a Senior Application Scientist, delves into the causality of experimental design and the self-validating nature of the presented protocols. We will explore the synthesis, anticancer, and antimicrobial properties of these compounds, supported by experimental data, to offer a comprehensive resource for your research and development endeavors.

From a Nitro Precursor to a Bioactive Scaffold: The Synthetic Pathway

The journey from this compound to biologically active quinoline derivatives hinges on a critical reaction: reductive cyclization. The presence of the ortho-nitro group and the β-ketoester functionality within the same molecule makes it an ideal precursor for constructing the quinoline core. This intramolecular condensation is typically achieved using a reducing agent, such as iron in acetic acid or sodium dithionite, which simultaneously reduces the nitro group to an amine and facilitates the cyclization and subsequent dehydration to form the aromatic quinoline ring system.[1] This efficient one-pot synthesis provides a straightforward route to a variety of substituted 4-hydroxyquinoline-3-carboxylates.

Synthesis_Workflow start This compound reductive_cyclization Reductive Cyclization (e.g., Fe/CH3COOH or Na2S2O4) start->reductive_cyclization intermediate Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate reductive_cyclization->intermediate derivatization Further Derivatization intermediate->derivatization final_compounds Biologically Active Quinoline Derivatives derivatization->final_compounds

A Comparative Analysis of Anticancer Activity

Quinoline and its derivatives have garnered significant attention in oncology for their potent anticancer activities, acting through various mechanisms including the induction of apoptosis and cell cycle arrest.[2] Here, we compare the cytotoxic effects of quinoline-3-carboxylate derivatives, obtainable from our starting material, against prominent cancer cell lines.

Experimental Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative quinoline-3-carboxylate derivatives against human breast adenocarcinoma (MCF-7) and chronic myelogenous leukemia (K-562) cell lines, as determined by the MTT assay.

Compound IDR Group VariationMCF-7 IC₅₀ (µM)K-562 IC₅₀ (µM)Reference
4m 4-Fluorophenyl0.330.28[3]
4n 4-Chlorophenyl0.33Not Reported[3]
4k 3,4,5-TrimethoxyphenylNot Reported0.28[3]
Doxorubicin Standard Drug~0.5-1.0~0.1-0.5[4]

The data clearly indicates that quinoline-3-carboxylate derivatives exhibit potent anticancer activity, with compounds 4m and 4n demonstrating efficacy comparable to or exceeding that of the standard chemotherapeutic agent, doxorubicin, against the MCF-7 cell line.[3] Similarly, compounds 4k and 4m show remarkable activity against the K-562 cell line.[3]

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which quinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[5][6] This is often initiated through the intrinsic pathway, which involves the mitochondria. The process is characterized by the activation of a cascade of caspases, leading to DNA fragmentation and cell death.

Apoptosis_Pathway quinoline Quinoline Derivative ros ROS Generation quinoline->ros mitochondria Mitochondrial Dysfunction ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Comparative Antimicrobial Activity

Beyond their anticancer potential, quinoline derivatives have a long-standing history as effective antimicrobial agents. The core structure is a key pharmacophore in several established antibiotics. Here, we evaluate the activity of 4-hydroxyquinoline-3-carboxylate derivatives against common Gram-positive and Gram-negative bacteria.

Experimental Data: Antimicrobial Activity

The antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The table below presents the MIC values for representative quinoline derivatives against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).

Compound ClassTarget OrganismMIC (µg/mL)Reference
4-Hydroxyquinoline-3-carboxylates Escherichia coli2 - 32[7][8]
4-Hydroxyquinoline-3-carboxylates Staphylococcus aureus0.031 - 4[9]
Ciprofloxacin (Standard) Escherichia coli0.004 - 0.125General Knowledge
Ciprofloxacin (Standard) Staphylococcus aureus0.12 - 1General Knowledge

The data demonstrates that 4-hydroxyquinoline-3-carboxylate derivatives possess significant antibacterial activity, particularly against the Gram-positive bacterium S. aureus. While their efficacy against E. coli is more variable, these compounds represent a promising scaffold for the development of new antimicrobial agents.[7][8][9]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed, step-by-step methodologies for the synthesis and key biological assays are provided below.

Synthesis of Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate

This protocol describes a one-pot reductive cyclization of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Addition of Reducing Agent: To the stirred solution, add iron powder (3-4 equivalents) portion-wise. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.[10]

MTT Assay for Anticancer Activity

This protocol outlines the procedure for determining the cytotoxicity of the synthesized compounds against MCF-7 and K-562 cancer cell lines.[11][12][13]

  • Cell Seeding: Seed MCF-7 or K-562 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Broth Microdilution Method for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against E. coli and S. aureus.[14][15][16][17]

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a bacterial suspension of E. coli or S. aureus and adjust its turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

References

  • Holmes, D. J., et al. (1985). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 28(1), 107-111.
  • Domagala, J. M., et al. (1986). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 29(3), 394-404.
  • Chen, Y. L., et al. (2021). DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. International Journal of Molecular Sciences, 22(16), 8887.
  • Zhu, J., et al. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Beilstein Journal of Organic Chemistry, 14, 2529-2536.
  • Abbas, S. Y., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(50), 29895-29915.
  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Kouznetsov, V. V., et al. (2012). Comprehensive review on current developments of quinoline-based anticancer agents. European Journal of Medicinal Chemistry, 58, 469-484.
  • Singh, P., et al. (2022). Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. Drug Development Research, 83(4), 910-926.
  • Valenti, D., et al. (2021).
  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Abcam. (n.d.). MTT assay protocol.
  • Microbe Online. (2013).
  • Balouiri, M., et al. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis, 6(2), 79-83.
  • Kim, J., et al. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology, 10(1), 49-53.
  • Murtuda, A. J. (2013). MTT (Assay protocol). protocols.io.
  • Kamath, P., et al. (2017). A Novel Route to 2-Arylquinolines: Reductive Cleavage of 2′-Nitroaryl-Δ2-isoxazolines. Synlett, 28(11), 1341-1345.
  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
  • ATCC. (n.d.).
  • El-Sayed, M. A., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15(1), 1-15.
  • Kovalev, I. S., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(21), 5038.
  • Yildiz, I., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(19), 6703.
  • de Oliveira, R. B., et al. (2016). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 21(11), 1473.
  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1708-1716.
  • Kovalev, I. S., et al. (2019). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molecules, 24(17), 3122.
  • Reynolds, G. A., & Hauser, C. R. (1955). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 35, 78.
  • Ukrainets, I. V., et al. (1992). 4-Hydroxyquinol-2-ones. 86. Synthesis of Methyl (Ethyl) Esters of 1-Substituted 4-Amino-2-oxoquinoline-3-carboxylic Acids. Chemistry of Heterocyclic Compounds, 28(9), 1151-1154.
  • Wang, Y., et al. (2018). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. European Journal of Medicinal Chemistry, 157, 119-130.
  • BenchChem. (2025). A Comparative Analysis of Substituted Quinoline-4-Carboxylic Acids as Anticancer Agents.
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Validated analytical methods for quantification of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Validated Analytical Methods for the Quantification of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

This compound is a keto-ester of significant interest in organic synthesis, often serving as a crucial building block for more complex molecules, including pharmaceutical intermediates.[1] The presence of a nitro-substituted phenyl ring, a beta-keto group, and an ester moiety imparts a unique chemical reactivity, making the precise and accurate quantification of this compound paramount for process control, purity assessment, and quality assurance in research and drug development.

This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of this compound. While specific public-domain validation reports for this exact analyte are not extensively available, this document synthesizes established analytical principles for structurally similar keto-esters and nitrophenyl compounds. We will explore the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis to guide researchers and scientists in selecting the most appropriate technique for their specific analytical objectives.

Chapter 1: High-Performance Liquid Chromatography (HPLC) – The Gold Standard for Specificity and Purity

High-Performance Liquid Chromatography (HPLC) stands as the premier technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for a molecule like this compound.[2] The inherent specificity of chromatographic separation, coupled with highly sensitive detection methods, allows for the accurate quantification of the target analyte, even in the presence of starting materials, by-products, and degradation products.

Expertise & Rationale:

The choice of a reversed-phase (RP) HPLC method is a logical starting point. The molecule possesses both polar (keto, ester, nitro groups) and non-polar (phenyl ring, ethyl chain) characteristics, making it ideal for retention on a non-polar stationary phase like C18. The 2-nitrophenyl group is a strong chromophore, which is highly advantageous for ultraviolet (UV) detection, ensuring excellent sensitivity. A stability-indicating method, designed to separate the active ingredient from potential degradation products, is crucial for ensuring the reported quantity is accurate and unaffected by sample instability.[3][4]

Experimental Protocol: A Validated Stability-Indicating RP-HPLC-UV Method

This protocol is designed to be a self-validating system, adhering to the principles outlined in the ICH Q2(R1) guidelines for analytical procedure validation.[5]

1. Instrumentation and Materials:

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard.

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid or phosphoric acid (for mobile phase modification).

2. Chromatographic Conditions:

  • Mobile Phase: A gradient elution is recommended to ensure separation from both early and late-eluting impurities.

    • Solvent A: 0.1% Formic Acid in Water. The acidifier improves peak shape and suppresses the ionization of any acidic functionalities.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0.0 70 30
    15.0 30 70
    17.0 30 70
    17.1 70 30

    | 20.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time reproducibility.

  • Detection Wavelength: The 2-nitrophenyl group typically exhibits strong absorbance around 254 nm. A PDA detector should be used to confirm peak purity and identify the optimal wavelength.

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Solution: Prepare a sample solution with an expected concentration within the calibration range using the same diluent. Filter through a 0.45 µm syringe filter to remove particulates before injection.[2]

Workflow for HPLC-UV Analysis

HPLC_Workflow start Weigh Sample & Reference Standard dissolve Dissolve in ACN/Water Diluent start->dissolve filter Filter Sample (0.45 µm) dissolve->filter vial Transfer to HPLC Vial filter->vial inject Inject into HPLC System vial->inject separate Separation on C18 Column inject->separate detect UV Detection (~254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram quantify Integrate Peak Area & Quantify chromatogram->quantify

Caption: Experimental workflow for HPLC-UV quantification.

Chapter 2: Gas Chromatography (GC) – A High-Throughput Alternative

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[6] For this compound, GC can be a viable, high-throughput alternative to HPLC, provided the analyte demonstrates sufficient thermal stability and volatility to be analyzed without degradation in the heated injector port.

Expertise & Rationale:

The choice of a Flame Ionization Detector (FID) is standard for quantitative analysis of organic compounds, as it offers a wide linear range and robust performance.[7] The critical consideration for this specific analyte is its thermal stability. Beta-keto esters can be susceptible to decarboxylation at elevated temperatures. Therefore, the injector temperature and oven program must be carefully optimized to ensure the compound is volatilized efficiently without inducing thermal breakdown. A polar capillary column is recommended to achieve good peak shape and resolution for this moderately polar molecule.

Experimental Protocol: A Validated GC-FID Method

1. Instrumentation and Materials:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • A polar capillary column (e.g., DB-WAX or FFAP, 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • This compound reference standard.

  • High-purity Ethyl Acetate or Dichloromethane (solvent).

  • Internal Standard (e.g., undecane or dodecane), if highest precision is required.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

2. Chromatographic Conditions:

  • Injector Temperature: 250 °C (A lower temperature should be tested to assess thermal stability).

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 15 °C/min.

    • Final Hold: Hold at 240 °C for 5 minutes.

  • Injection Mode: 1 µL, split injection (e.g., 50:1 split ratio) to prevent column overloading.

3. Sample and Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate.

  • Working Standard Solutions: Prepare calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serially diluting the stock solution. If using an internal standard (IS), add a constant concentration of IS to each standard.

  • Sample Solution: Prepare the sample in Ethyl Acetate to a concentration within the calibration range. Add the internal standard at the same concentration used for the standards.

Workflow for GC-FID Analysis

GC_Workflow start Weigh Sample & Reference Standard dissolve Dissolve in Ethyl Acetate start->dissolve add_is Add Internal Standard (Optional) dissolve->add_is vial Transfer to GC Vial add_is->vial inject Inject into GC System vial->inject separate Separation on Capillary Column inject->separate detect FID Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram quantify Integrate Peak Area & Quantify chromatogram->quantify

Caption: Experimental workflow for GC-FID quantification.

Chapter 3: Comparative Analysis and Method Selection

The choice between HPLC and GC depends on the specific analytical goal, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics for each technique based on validation studies of structurally similar compounds.[4][7][8]

Data Presentation: Performance Comparison
ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)Rationale & Expert Insight
Specificity Excellent Good to Excellent HPLC is inherently superior for analyzing complex mixtures and potential non-volatile degradation products. GC specificity depends on resolving all volatile components.
Linearity (R²) > 0.999> 0.999Both techniques provide excellent linearity over a defined concentration range.[8]
Precision (%RSD) < 2%< 2%Both methods are highly precise. GC precision can be further improved with an internal standard.[4]
Accuracy (% Recovery) 98 - 102%98 - 102%Both methods demonstrate high accuracy when properly validated.[4]
Limit of Quantification (LOQ) Low (ng/mL range)Low (ng/mL range)Sensitivity is excellent for both, though it depends heavily on the specific compound and detector.
Analyte Stability High Confidence Potential Concern HPLC is performed at ambient or slightly elevated temperatures, minimizing risk of degradation. GC requires high temperatures, posing a risk for thermally labile compounds.
Impurity Profiling Ideal Limited HPLC is the method of choice for stability-indicating assays and identifying unknown, non-volatile impurities. GC will only detect volatile impurities.

Method Selection Logic:

  • Choose HPLC for:

    • Purity analysis and impurity profiling.

    • Analysis of potentially thermally unstable samples.

    • When a stability-indicating method is required by regulatory guidelines.[9]

  • Choose GC for:

    • Routine, high-throughput quantification of the main component in a simple, known matrix.

    • When the analyte is confirmed to be thermally stable.

    • Analysis of residual volatile solvents.

Chapter 4: UV-Visible Spectrophotometry – A Rapid but Non-Specific Tool

UV-Visible spectrophotometry can be used for a quick estimation of the concentration of this compound in a pure solution or a very simple matrix.

Principle: Based on Beer-Lambert law, the absorbance of the nitrophenyl chromophore at its λ-max is directly proportional to its concentration.[10] A calibration curve can be generated by measuring the absorbance of several standards of known concentration.

Limitations: This technique is highly non-specific. Any impurity or other component that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results. It cannot distinguish the parent compound from its degradation products. Therefore, it is not suitable for purity determination or stability studies and should only be used as a preliminary screening tool.

Conclusion

For the comprehensive and reliable quantification of this compound, a stability-indicating RP-HPLC-UV method is the most authoritative and trustworthy choice . It provides the specificity required to distinguish the analyte from process-related impurities and degradation products, a critical requirement in pharmaceutical development.[9][11] While GC-FID offers a faster alternative for routine analysis, its applicability is contingent on the verified thermal stability of the analyte. The final selection must be guided by the specific analytical objective, balancing the need for specificity, throughput, and confidence in the quantitative data.

References

  • Chan, C. C., et al. "Analytical Methods Validation." Pharmaceutical Technology, 2004. Available at: [Link]

  • Science.gov. "Stability-indicating HPLC method: Topics." Science.gov, Available at: [Link]

  • BiochemSphere. "Validating Analytical Methods with AGREE: A Practical Guide for Sustainable Pharmaceutical Development." BiochemSphere Publications, 2025. Available at: [Link]

  • Hussain, S., et al. "Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress." Semantic Scholar, 2025. Available at: [Link]

  • Maslarska, V., et al. "Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)." Pharmacia, 2022. Available at: [Link]

  • Université de Genève. "Spectroscopic methods of analysis." Course Information, Available at: [Link]

  • Scharlab. "Solvents for gas chromatography." Product Information, Available at: [Link]

  • National Center for Biotechnology Information. "Ethyl 4-oxobutanoate." PubChem Compound Database, Available at: [Link]

  • SIELC Technologies. "Ethyl 4-chloro-3-oxobutanoate." Application Note, 2018. Available at: [Link]

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Safety Operating Guide

A Strategic Guide to the Safe Disposal of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Characterization: A Structurally-Informed Assessment

The foundation of any disposal protocol is a thorough understanding of the chemical's potential hazards. For Ethyl 4-(2-nitrophenyl)-3-oxobutanoate, we must analyze the risks conferred by its constituent functional groups.

  • The Nitroaromatic System: Nitroaromatic compounds are a well-documented class of chemicals with potential for toxicity, mutagenicity, and environmental persistence.[1] The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to certain reactions and contributes to the overall reactivity profile of the molecule.[1] Many nitro compounds are listed as priority pollutants by the U.S. Environmental Protection Agency (EPA) due to their potential health and environmental impacts.[1]

  • The Beta-Ketoester Moiety: This functional group is a common feature in organic synthesis. While not inherently as hazardous as the nitro group, it contributes to the overall organic nature of the compound and its potential flammability, especially when dissolved in organic solvents.

Given these features, the waste must be managed as hazardous.[2] The following table summarizes the potential hazards and corresponding waste classifications under the EPA's Resource Conservation and Recovery Act (RCRA).

Potential Hazard Basis of Concern Potential RCRA Waste Code Rationale & Causality
Toxicity The presence of the nitroaromatic group is associated with human and environmental toxicity.[1]D-Series (Toxicity Characteristic) or U-Series (if listed)The compound may be classified as toxic if it meets specific leaching procedure criteria or is explicitly listed. For example, p-Nitrophenol carries the waste number U170.[3] While our compound is different, the precautionary principle warrants treating it as potentially toxic.
Reactivity Nitro compounds can be reactive and potentially unstable, especially when mixed with incompatible materials.[2][4]D003This classification applies to wastes that are unstable, can undergo violent change, or react violently with water.[5] Mixing with strong bases, acids, or reducing agents could initiate a hazardous reaction.
Ignitability If the waste is a solution in a flammable solvent (e.g., ethanol, ethyl acetate).D001A waste solution with a flash point below 60°C (140°F) is considered ignitable.[6]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling any waste containing this compound, ensure all safety measures are in place. All handling and segregation of this waste must be performed within a certified chemical fume hood to minimize inhalation exposure.[7]

Required PPE:

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Protective Clothing: A standard laboratory coat, fully buttoned.

Ensure that an emergency eyewash station and safety shower are readily accessible.[7]

Step-by-Step Disposal Protocol

The disposal of this compound waste must be systematic to ensure safety and regulatory compliance. Do not, under any circumstances, dispose of this chemical down the drain or in the regular trash.[7][8]

Step 1: Waste Segregation and Collection This is the most critical step to prevent dangerous reactions.

  • Identify: Clearly identify all waste streams containing the target compound. This includes neat (pure) material, reaction mixtures, mother liquors, and contaminated materials (e.g., silica gel, filter paper, gloves, and weighing papers).

  • Segregate: Collect this waste in a dedicated container. Do NOT mix it with other chemical waste streams, particularly those containing strong acids, bases, or oxidizing agents.[9][10]

Step 2: Containerization

  • Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with the waste. For organic solids or solutions, a high-density polyethylene (HDPE) or glass container is typically appropriate.[5]

  • Ensure Integrity: The container must be in good condition with a secure, tightly-sealing lid. Keep the container closed at all times except when adding waste.[5]

Step 3: Labeling Proper labeling is a regulatory requirement and essential for safety.

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste" .[11]

    • The full chemical name: "this compound" and any solvents present.

    • The approximate concentration or quantity of the hazardous component.

    • The Accumulation Start Date (the date the first waste was added).[11]

    • The relevant Hazard Characteristics (e.g., Toxic, Reactive).

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container at or near the point of generation, in a designated SAA.

  • The storage area must be secure and away from incompatible materials, heat sources, and ignition sources.[9]

Step 5: Final Disposal

  • Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor.[9] Provide them with a complete and accurate description of the waste.

Spill Management Protocol

In the event of a small spill within a fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Contain: Use a non-reactive absorbent material like vermiculite or sand to cover the spill.[3]

  • Collect: Carefully sweep or scoop the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All cleanup materials must be disposed of as hazardous waste following the protocol described above.[7]

Critical Chemical Incompatibilities

To prevent fire, explosion, or the release of toxic gases, it is imperative to avoid mixing this compound waste with the following chemical classes.[4][12][13]

Incompatible Chemical Class Potential Hazard upon Mixing Causality of Hazard
Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates, Permanganates)Fire, explosion, intense heat generation.The organic nature of the ketoester can be violently oxidized, leading to a rapid, uncontrolled exothermic reaction.[14]
Strong Bases (e.g., Sodium Hydroxide, Potassium tert-butoxide)Vigorous, potentially violent reaction; degradation.Bases can catalyze decomposition or other unintended, exothermic reactions with the ester and nitro functional groups.[13]
Strong Reducing Agents (e.g., Metal Hydrides)Fire, vigorous exothermic reaction.The nitro group can be reduced in a highly energetic process.
Strong Mineral Acids (e.g., Sulfuric Acid, Hydrochloric Acid)Degradation and potential for exothermic reaction.Can promote hydrolysis of the ester or other decomposition pathways.

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper handling and disposal of waste containing this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Interim Storage & Final Disposal Start Waste Generated (e.g., reaction mixture, contaminated solids) Segregate Segregate Immediately: Isolate from other waste streams Start->Segregate Container Select Compatible Container (HDPE or Glass) Segregate->Container Label Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Date & Hazards Container->Label Store Store in designated Satellite Accumulation Area (SAA) Label->Store EHS Contact EHS for Pickup & Final Disposal Store->EHS

Caption: Decision workflow for the safe disposal of this compound.

By adhering to this structured, scientifically-grounded protocol, researchers can ensure the safe management of this compound waste, protecting themselves, their colleagues, and the environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations. Retrieved from [Link]

  • Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE Safety Data Sheet. Retrieved from [Link]

  • Bostik, Inc. (2024). Safety Data Sheet - CR 87-124. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1981). Treatment Of Reactive Wastes At Hazardous Waste Landfills. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Hazardous Waste Characteristics. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). Incompatible Chemicals. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Examples of Incompatible Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1975). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (2020). Chemical Incompatibility Guide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-(2-nitrophenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Our primary directive is to treat this compound with the caution afforded to substances with unknown toxicity. The molecular structure, featuring a nitrophenyl group, suggests potential hazards that necessitate a robust personal protective equipment (PPE) strategy. Aromatic nitro compounds can be toxic, irritants, and may be absorbed through the skin.[1] Therefore, the following protocols are designed to create a multi-layered defense, ensuring your safety and the integrity of your research.

Core Principle: Hazard Assessment Based on Chemical Analogy

Ethyl 4-(2-nitrophenyl)-3-oxobutanoate is a beta-keto ester containing an aromatic nitro group. While data for this specific molecule is sparse, we can infer potential hazards from related structures:

  • Aromatic Nitro Compounds: This class of chemicals can be toxic and is often associated with skin irritation or sensitization.[1][2] Some are readily absorbed through the skin and can have systemic effects.

  • Organic Esters and Ketones: While often having lower acute toxicity, they can be irritants and effective solvents, potentially increasing the skin permeability of other substances.

Given these characteristics, we will operate under the assumption that this compound may be a skin and eye irritant, potentially harmful if absorbed through the skin or ingested, and could act as a skin sensitizer.[2]

Essential Personal Protective Equipment (PPE) Protocol

A dynamic risk assessment is crucial for every task.[3] The level of PPE should be matched to the potential for exposure. Below is a summary of required PPE for handling this compound.

Task Engineering Controls Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Weighing Solid Chemical Fume Hood or Ventilated Balance EnclosureFlame-resistant lab coat (fully buttoned)Double-gloving with disposable nitrile glovesANSI Z87.1-compliant safety glasses with side shieldsNot typically required if handled in a certified fume hood
Preparing Solutions Chemical Fume HoodFlame-resistant lab coat (fully buttoned)Double-gloving with disposable nitrile glovesChemical splash gogglesNot typically required if handled in a certified fume hood
Running Reactions / Transfers Chemical Fume HoodFlame-resistant lab coat (fully buttoned)Double-gloving with disposable nitrile glovesChemical splash goggles. Add a face shield if there is a significant splash risk.[4]Not typically required if handled in a certified fume hood
Handling Large Quantities (>50g) Chemical Fume HoodChemical-resistant apron over a lab coatHeavy-duty chemical-resistant gloves (e.g., butyl rubber) over disposable nitrile glovesChemical splash goggles and a full-face shieldConsider a respirator based on a formal risk assessment
Cleaning Spills Chemical Fume Hood (if possible)Chemical-resistant apron over a lab coatHeavy-duty chemical-resistant glovesChemical splash goggles and a full-face shieldMay be required depending on spill size and location. Consult your institution's EHS guidelines.

This table provides a general guideline. A thorough, task-specific hazard assessment should always be performed.[5]

Procedural Guidance: A Step-by-Step Approach to Safety

PPE Donning and Doffing Sequence

Properly putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat: Select the appropriate size and fasten all buttons.

  • Eye/Face Protection: Put on safety glasses or goggles. If needed, add a face shield.

  • Gloves: Put on the first pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat. Put on the second pair over the first.

Doffing (Taking Off):

  • Outer Gloves: Remove the outer pair of gloves by pinching the cuff of one and peeling it off inside-out. Use the clean, gloved hand to slide under the cuff of the other glove and peel it off. Dispose of them immediately.

  • Lab Coat: Unbutton the lab coat. Remove it by folding it inward, avoiding contact with the exterior.

  • Eye/Face Protection: Remove by handling the earpieces or strap from behind.

  • Inner Gloves: Remove the final pair of gloves as described in step 1.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Safe Handling and Transfer Protocol

All manipulations of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Preparation: Before starting, ensure the fume hood sash is at the proper working height. Gather all necessary equipment and reagents.

  • Don PPE: Follow the donning procedure outlined above.

  • Transfer: When transferring the solid, use a spatula or weighing paper. Avoid creating dust. If transferring a solution, use a pipette or syringe with care to prevent splashes or aerosols.

  • Work Zone: Keep all containers sealed when not in use and work at least 6 inches inside the fume hood.

  • Post-Handling: After completion, decontaminate any surfaces and equipment. Doff PPE as instructed and wash hands.

Spill Management Workflow

In the event of a spill, a calm and methodical response is essential.

Spill_Cleanup_Workflow cluster_assessment Immediate Assessment cluster_response Response Protocol start Spill Occurs alert Alert personnel in the area. Isolate the spill. start->alert assess Assess spill size and location alert->assess ppe Don appropriate spill-response PPE assess->ppe If manageable evacuate Evacuate and contact EHS assess->evacuate If large or unmanageable contain Contain the spill with absorbent material neutralize Neutralize (if applicable) and absorb liquid collect Collect waste into a sealed container decon Decontaminate the area and equipment dispose Dispose of waste as hazardous

Waste Disposal Plan

All waste contaminated with this compound must be treated as hazardous.

  • Solid Waste: Contaminated gloves, weighing paper, and other solid materials should be placed in a dedicated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a clearly labeled, sealed hazardous waste bottle. Do not mix with incompatible waste streams.

  • Container Disposal: Empty containers that held the chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.

By adhering to these rigorous safety protocols, you build a culture of safety that protects you, your colleagues, and the pioneering research you conduct.

References

  • Appchem. This compound | 66073-33-4. Available at: [Link].

  • University of Florida Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Available at: [Link].

  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. 2009. Available at: [Link].

  • Microbe Online. Personal Protective Equipment (PPE) Used in the Laboratory. 2022. Available at: [Link].

  • MySkinRecipes. This compound. Available at: [Link].

  • Swarthmore College Environmental Health and Safety. Personal Protective Equipment for Laboratories. Available at: [Link].

  • P&S Chemicals. Product information, this compound. Available at: [Link].

  • PubChem. Ethyl 2-(4-fluoro-2-nitrophenyl)-3-oxobutanoate. Available at: [Link].

  • Carl ROTH. Safety Data Sheet: 4-Nitrophenyl-β-D-glucopyranoside. Available at: [Link].

  • Valsynthese SA. Safety Data Sheet - Nitrophenylpropionitrile. Available at: [Link].

Sources

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